molecular formula C13H19NO2 B1481172 7-((Benzyloxy)methyl)-1,4-oxazepane CAS No. 1926190-22-8

7-((Benzyloxy)methyl)-1,4-oxazepane

Cat. No.: B1481172
CAS No.: 1926190-22-8
M. Wt: 221.29 g/mol
InChI Key: JYXLFEXQZKLJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((Benzyloxy)methyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-((Benzyloxy)methyl)-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((Benzyloxy)methyl)-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(phenylmethoxymethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)10-15-11-13-6-7-14-8-9-16-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLFEXQZKLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-((Benzyloxy)methyl)-1,4-oxazepane: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-((benzyloxy)methyl)-1,4-oxazepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into the molecule's structural attributes, physicochemical properties, plausible synthetic routes with detailed experimental rationales, and its potential within the broader context of therapeutic development.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane core is a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is considered a "privileged" structure in medicinal chemistry due to its inherent three-dimensional conformation, which allows for diverse and specific interactions with biological targets. The conformational flexibility of the seven-membered ring enables it to present appended pharmacophores in a variety of spatial arrangements, enhancing the potential for high-affinity binding to proteins such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Derivatives of the 1,4-oxazepane scaffold have been investigated for a range of therapeutic applications, including treatments for central nervous system (CNS) disorders and inflammatory conditions. Notably, substituted 1,4-oxazepanes have shown promise as selective dopamine D4 receptor ligands, which are targets for the development of atypical antipsychotics. The benzyloxy group, a common pharmacophore, is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and modulating receptor affinity. The title compound, 7-((benzyloxy)methyl)-1,4-oxazepane, combines this valuable scaffold with the benzyloxy moiety, making it a molecule of significant interest for further investigation.

Chemical Structure and Physicochemical Properties

The chemical identity of 7-((benzyloxy)methyl)-1,4-oxazepane is established through its unique structural and physical characteristics.

Chemical Structure:

Caption: Chemical structure of 7-((Benzyloxy)methyl)-1,4-oxazepane.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name 7-[(benzyloxy)methyl]-1,4-oxazepane[1]
CAS Number 1926190-22-8[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
LogP 1.386[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Fraction of sp³ carbons (Fsp³) 0.538[1]

Note: While a definitive experimental boiling point, melting point, and solubility data are not publicly available, it is predicted to be a high-boiling point liquid or a low-melting point solid, with some solubility in polar organic solvents.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow:

workflow A Starting Material: (S)-1-(Benzyloxy)-3-(tert-butoxycarbonylamino)propan-2-ol B Step 1: Oxidation (e.g., Dess-Martin periodinane) A->B C Intermediate: (S)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate B->C D Step 2: Reductive Amination with 2-aminoethanol & NaBH(OAc)3 C->D E Intermediate: tert-butyl (7-((benzyloxy)methyl)-1,4-oxazepan-4-yl)carboxylate D->E F Step 3: Deprotection (e.g., TFA in DCM) E->F G Final Product: 7-((Benzyloxy)methyl)-1,4-oxazepane F->G

Caption: Proposed synthetic workflow for 7-((Benzyloxy)methyl)-1,4-oxazepane.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc protected amino aldehyde

  • Reactants: Commercially available (S)-1-(benzyloxy)-3-(tert-butoxycarbonylamino)propan-2-ol, Dess-Martin periodinane, and a suitable solvent like dichloromethane (DCM).

  • Procedure: Dissolve the starting amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add Dess-Martin periodinane portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Causality: The Dess-Martin periodinane is a mild oxidizing agent, which is crucial for selectively oxidizing the secondary alcohol to an aldehyde without affecting the Boc-protecting group or the benzyl ether. The use of an inert atmosphere prevents unwanted side reactions.

Step 2: Intramolecular Reductive Amination

  • Reactants: The crude aldehyde from Step 1, 2-aminoethanol, sodium triacetoxyborohydride (NaBH(OAc)₃), and a solvent like 1,2-dichloroethane (DCE).

  • Procedure: Dissolve the crude aldehyde and 2-aminoethanol in DCE. Stir the mixture for a short period to allow for the formation of the imine intermediate. Subsequently, add NaBH(OAc)₃ in portions. The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

  • Causality: Reductive amination is a highly efficient method for forming the C-N bond and constructing the heterocyclic ring in a single step.[2] NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine intermediate in the presence of the aldehyde, minimizing side reactions.[2]

Step 3: N-Boc Deprotection

  • Reactants: The purified N-Boc protected 1,4-oxazepane from Step 2, trifluoroacetic acid (TFA), and DCM.

  • Procedure: Dissolve the N-Boc protected compound in DCM and cool the solution in an ice bath. Add TFA dropwise and allow the reaction to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the final product.

  • Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group under mild conditions, leaving other functional groups such as the benzyl ether intact.[3][4]

Predicted Spectroscopic Data

While experimental spectra for 7-((benzyloxy)methyl)-1,4-oxazepane are not publicly available, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzylic Protons: A singlet around δ 4.5 ppm for the two protons of the -O-CH₂-Ph group.

  • Oxazepane Ring Protons: A series of multiplets between δ 2.5-4.0 ppm corresponding to the protons on the seven-membered ring. The proton at the C7 position, being adjacent to both a nitrogen and the benzyloxymethyl group, would likely appear as a distinct multiplet.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Several signals in the aromatic region (δ 127-138 ppm).

  • Benzylic Carbon: A signal around δ 73 ppm for the -O-CH₂-Ph carbon.

  • Oxazepane Ring Carbons: Signals in the aliphatic region (δ 45-80 ppm), with carbons adjacent to heteroatoms (N and O) appearing more downfield.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 222.15.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C-O Stretch (Ether): A strong absorption band around 1100 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).

Potential Applications in Drug Discovery

The structural features of 7-((benzyloxy)methyl)-1,4-oxazepane suggest its potential as a valuable building block or lead compound in drug discovery.

  • Scaffold for Library Synthesis: The secondary amine of the 1,4-oxazepane ring provides a convenient handle for further functionalization, allowing for the creation of a library of diverse derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.

  • CNS and Other Therapeutic Areas: Given that the 1,4-oxazepane scaffold is present in compounds targeting CNS disorders, it is plausible that derivatives of 7-((benzyloxy)methyl)-1,4-oxazepane could be explored for similar applications. The benzyloxy group can also play a role in modulating the pharmacological profile.

  • Bioisosteric Replacement: The 1,4-oxazepane ring can be considered a bioisostere of other cyclic amines, such as piperidine or morpholine, which are common in many approved drugs. Its unique conformational properties may offer advantages in terms of target binding or pharmacokinetic properties.

Safety and Handling

Based on available safety data for similar compounds, 7-((benzyloxy)methyl)-1,4-oxazepane should be handled with appropriate precautions in a laboratory setting.

  • Hazards: It is listed as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

7-((Benzyloxy)methyl)-1,4-oxazepane is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure combines the privileged 1,4-oxazepane scaffold with a benzyloxy moiety, suggesting its utility as a versatile building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy with mechanistic insights, predicted analytical data, and a discussion of its potential applications. This information serves as a solid foundation for researchers and drug development professionals interested in exploring the chemical space and therapeutic potential of this and related molecules.

References

  • PubChem. 7-((Benzyloxy)methyl)-1,4-oxazepane. National Center for Biotechnology Information. [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23771. [Link]

  • Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 646-649. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Oxazepane Derivatives for Drug Discovery Professionals

Introduction: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, represents a privileged structure in modern medicinal chemistry. Positioned at the structural intersection of the well-explored morpholine, diazepane, and azepane scaffolds, it offers a unique three-dimensional geometry that is often underrepresented in compound libraries.[1][2] This conformational flexibility allows derivatives to effectively probe the binding pockets of diverse biological targets, leading to compounds with high affinity and selectivity.[3] While numerous derivatives have been explored, this guide will use CAS 1926190-22-8 , identified as 7-((benzyloxy)methyl)-1,4-oxazepane , as a representative example to discuss the synthesis, biological context, and evaluation of this important chemical class. The applications of these derivatives are extensive, ranging from central nervous system (CNS) disorders to inflammatory diseases.[3][4]

Synthetic Strategies for the 1,4-Oxazepane Core

The construction of the seven-membered 1,4-oxazepane ring presents a moderate synthetic challenge due to entropic factors that can disfavor medium-sized ring formation. However, robust strategies have been developed to overcome this, primarily relying on intramolecular cyclization of linear precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective approach involves the cyclization of an N-substituted ethanolamine derivative with a suitable two-carbon electrophile. For a molecule such as 7-((benzyloxy)methyl)-1,4-oxazepane, a logical retrospective analysis suggests a pathway involving the formation of a key N-(2-hydroxyethyl) amine intermediate followed by a ring-closing step. This ensures precise control over the substituent at the C7 position.

The workflow below illustrates a generalized, yet field-proven, approach. The rationale for this multi-step process is to build the acyclic precursor with all necessary functionalities in place before the critical ring-closing step, which is often the most challenging from a yield perspective.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation & Cyclization cluster_2 Step 3: Final Functionalization / Deprotection A Amino Alcohol (e.g., 2-aminoethanol) C N-Substituted Amino Diol A->C Nucleophilic Ring-Opening B Protected Glycidol Derivative (e.g., Benzyl Glycidyl Ether) B->C D Activation of Primary -OH (e.g., Tosylation) C->D E Intramolecular Williamson Ether Synthesis (Base-mediated) D->E F Protected 1,4-Oxazepane E->F 7-exo-tet cyclization G N-Alkylation or N-Arylation (if required) F->G H Final 1,4-Oxazepane Derivative (e.g., CAS 1926190-22-8) G->H

Caption: Generalized workflow for the synthesis of substituted 1,4-oxazepanes.

Biological Target Profile: Dopamine D4 Receptor Antagonism

A significant area of investigation for 1,4-oxazepane derivatives has been their activity as ligands for dopamine receptors, particularly as selective antagonists for the D4 subtype (D4R).[1][5] The D4 receptor is a D2-like G protein-coupled receptor (GPCR) predominantly expressed in the limbic system, a region of the brain integral to emotion, motivation, and cognition.[6] Its unique pharmacology and polymorphic nature have made it a compelling target for atypical antipsychotics for schizophrenia, with the hypothesis that selective D4R antagonists could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.[5][7]

Mechanism of Action: D4 Receptor Signaling Cascade

As a D2-like receptor, D4R couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, including ion channels and transcription factors. By antagonizing this receptor, 1,4-oxazepane derivatives prevent this signaling cascade, restoring cAMP levels and modulating neuronal excitability.[8][9]

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular D4R Dopamine D4 Receptor Gi Gαi/o Protein D4R->Gi Couples AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates Oxazepane 1,4-Oxazepane Antagonist Oxazepane->D4R Blocks Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (Ion Channels, CREB) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of the Dopamine D4 Receptor.

Structure-Activity Relationship (SAR) Analysis

The affinity of 1,4-oxazepane derivatives for the D4 receptor is highly sensitive to the nature and position of substituents on the core structure. A systematic analysis reveals key pharmacophoric elements that govern binding. Studies on 2,4-disubstituted 1,4-oxazepanes have provided critical insights.[10]

Compound IDR1 Substituent (at C2)R2 Substituent (at N4)D4 Receptor Ki (nM)
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12
Data synthesized from authoritative sources.[10]

Causality Behind SAR Observations:

  • Substitution at C2: The introduction of a small alkyl group, specifically a methyl group (Compound 1b ), enhances binding affinity compared to the unsubstituted parent (Compound 1a ). This suggests the presence of a small hydrophobic pocket near the C2 position of the oxazepane ring in the D4R binding site. Increasing the steric bulk to an ethyl group (Compound 1c ) results in a loss of affinity, likely due to a steric clash.[10]

  • Substitution at N4: The N-benzyl group is a critical pharmacophore. The nature of the substitution on the aromatic ring significantly modulates affinity. Halogen substitution is generally favorable, with 4-chloro (Compound 1a ) and 3,4-dichloro (Compound 1e ) substituents conferring high affinity. This points to the importance of hydrophobic and potentially halogen-bonding interactions in this region of the receptor.[5][10]

Key Experimental Protocols

The trustworthiness of SAR data is underpinned by robust and reproducible experimental protocols. The following methodologies represent standard practice for characterizing ligands targeting the D4 receptor.

Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To quantify the binding affinity of 1,4-oxazepane derivatives for the human dopamine D4 receptor.

  • Materials:

    • Cell Membranes: From HEK293 cells stably expressing the human dopamine D4.4 receptor.

    • Radioligand: [³H]Spiperone (a high-affinity D2-like receptor antagonist).[10]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • 96-well filter plates (e.g., UniFilter GF/B).

    • Scintillation cocktail (e.g., MicroScint 20).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test 1,4-oxazepane derivative in the assay buffer (e.g., from 100 µM to 10 pM).

    • Assay Setup: In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer for Total Binding wells.

      • 25 µL of 10 µM Haloperidol for Non-specific Binding (NSB) wells.

      • 25 µL of the test compound serial dilutions for Competition wells.

    • Radioligand Addition: Add 25 µL of [³H]Spiperone (at a final concentration approximately equal to its Kd, e.g., 0.4 nM) to all wells.[11]

    • Membrane Addition: Add 150 µL of the cell membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. The final volume is 200 µL.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]

    • Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Detection: Allow the filter plate to dry completely. Add 50-65 µL of scintillation cocktail to each well and seal the plate.

    • Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter after an overnight incubation to allow for signal stabilization.[11]

    • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total and competition counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling cascade.

  • Objective: To determine the functional activity of 1,4-oxazepane derivatives at the D4 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human D4.4 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Dopamine (reference agonist).

    • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based).

    • Stimulation Buffer: Typically a buffered salt solution containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Step-by-Step Methodology (Antagonist Mode):

    • Cell Plating: Seed the D4R-expressing cells into a 384-well plate and grow to confluence.

    • Compound Pre-incubation: Add varying concentrations of the test 1,4-oxazepane derivative to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

    • Agonist Challenge: Add a fixed concentration of dopamine that elicits a submaximal response (EC₈₀, e.g., 10 nM) to the wells, along with 10 µM forskolin.[11]

    • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

    • Cell Lysis & Detection: Lyse the cells and detect the accumulated cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Plot the assay signal (proportional to cAMP level) against the log concentration of the test antagonist. The data will show a dose-dependent reversal of the dopamine-induced inhibition of the forskolin response. Fit the curve using non-linear regression to determine the IC₅₀ of the antagonist.

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold is a versatile and valuable core for the development of novel therapeutics. Its demonstrated utility in targeting the dopamine D4 receptor highlights its potential for creating CNS-active agents with improved selectivity and side-effect profiles. The synthetic accessibility, coupled with a clear understanding of its structure-activity relationships, provides a solid foundation for further optimization. Future work in this area should focus on exploring novel substitution patterns to enhance affinity and selectivity, not only for D4R but for other challenging targets. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of lead compounds are essential to translate the promising in vitro data into clinically viable drug candidates.

References

  • Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986. Available from: [Link]

  • Kumar, D., et al. (2012). A New Approach to 1,4-oxazines and 1,4-oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters, 14(12), 3134–3137. Available from: [Link]

  • Gonzales, S., & Woods, A. S. (2015). The dopamine D4 receptor, the ultimate disordered protein. Medical Hypotheses, 85(5), 655-661. Available from: [Link]

  • Mohell, N., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 46(18), 3973-3985. Available from: [Link]

  • Mohell, N., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(18), 3973-85. Available from: [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]

  • Kumar, D., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available from: [Link]

  • De Vleeschouwer, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. Available from: [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. Available from: [Link]

  • Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work?. Available from: [Link]

  • Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship revealed by 3D-QSAR studies. Available from: [Link]

  • Shankaran, K., et al. (2004). Synthesis of Analogs of (1,4)-3- And 5-imino Oxazepane, Thiazepane, and Diazepane as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-11. Available from: [Link]

  • National Library of Medicine. (n.d.). Repurposing of the RIPK1-Selective Benzo[8][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available from: [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis, Biological Evaluation and Molecular. Available from: [Link]

  • Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 41. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][8][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available from: [Link]

  • Berger, B. T., et al. (2025). Repurposing of the RIPK1-Selective Benzo[8][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Chemical Biology. Available from: [Link]

  • University of Baghdad. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available from: [Link]

  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Available from: [Link]

  • ResearchGate. (n.d.). Repurposing of the RIPK1-Selective Benzo[8][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Available from: [Link]

  • Sato, Y., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[8][12]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 45(12), 1975-83. Available from: [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6, 99781-99793. Available from: [Link]

  • Berger, B. T., et al. (2025). Repurposing of the RIPK1-Selective Benzo[8][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Chemical Biology. Available from: [Link]

  • Freeborn, B. R., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3536-3551. Available from: [Link]

  • Berger, B. T., et al. (2025). Repurposing of the RIPK1 selective benzo[8][12]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. bioRxiv. Available from: [Link]

  • Guchhait, G., et al. (2025). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. Available from: [Link]

  • Guchhait, G., et al. (2025). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). In vitro binding data for dopamine D4 receptors. Available from: [Link]

  • University of Thi-Qar. (n.d.). Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). Available from: [Link]

  • OPUS Würzburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • ResearchGate. (2023). (PDF) Oxazepine Derivatives, Synthesis and Applications. Available from: [Link]

Sources

A Technical Guide to the 7-Substituted 1,4-Oxazepane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-oxazepane motif, a seven-membered heterocycle, has steadily gained recognition as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility enable it to engage with a diverse range of biological targets with high affinity and specificity.[1] This guide provides an in-depth analysis of the 7-substituted 1,4-oxazepane core, focusing on its synthesis, structure-activity relationships (SAR), and applications in contemporary drug discovery. We will explore its critical role in the development of targeted therapies for oncology, central nervous system (CNS) disorders, and inflammatory diseases, offering field-proven insights into the strategic design and application of this versatile scaffold.

The Strategic Value of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic ring systems are of significant interest in drug discovery due to their ability to present pharmacophoric elements in a defined three-dimensional space, often leading to enhanced biological receptor affinity, improved oral bioavailability, and better cell permeability compared to smaller or larger ring systems.[2][3] The 1,4-oxazepane scaffold, in particular, occupies a unique chemical space at the interface of well-established pharmacophores like morpholines and diazepanes.[4]

Its non-planar, flexible conformation allows it to adapt to the complex topographies of protein binding sites, a critical attribute for achieving high-potency and selective molecular recognition. The strategic introduction of substituents, especially at the 7-position of fused systems like benzoxazepines, provides a powerful vector for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This has led to the successful development of potent inhibitors for challenging targets such as kinases and G-protein coupled receptors (GPCRs).

Core Synthetic Strategies: Building the Scaffold

The exploration of the 1,4-oxazepane scaffold has historically been hampered by a lack of robust and scalable synthetic routes.[4] However, recent advancements have provided reliable methods for constructing this seven-membered ring, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.

A predominant strategy involves intramolecular cyclization. For instance, a highly effective method for creating chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid, yielding products with excellent enantioselectivity under mild conditions.[5] Another key approach is the reaction of 2-aminophenols with alkynones, which proceeds via a 7-endo-dig cyclization to form benzo[b][1][2]oxazepine derivatives.[6]

The following diagram illustrates a generalized workflow for synthesizing a 7-substituted benzoxazepine core, a common fused-ring variant of the 1,4-oxazepane scaffold.

G start Starting Materials (e.g., 2-Aminophenol, Alkynone) intermediate Key Intermediate (e.g., Alkynylketimine) start->intermediate Condensation cyclization Intramolecular 7-endo-dig Cyclization intermediate->cyclization Heat / Catalyst core Benzo[b][1,4]oxazepine Core cyclization->core Ring Formation functionalization Post-Cyclization Functionalization (Optional) core->functionalization e.g., Cross-Coupling final_product 7-Substituted 1,4-Oxazepane Derivative functionalization->final_product

Caption: Generalized synthetic workflow for benzo[b][1][2]oxazepine derivatives.

Example Protocol: Synthesis of Imidazole-Fused 1,4-Benzoxazepines

This protocol is adapted from a base-mediated 7-exo-dig cyclization strategy.[2][3] The rationale for this approach is its efficiency in constructing complex fused systems from readily available precursors. The use of a base like sodium hydride (NaH) facilitates the intramolecular nucleophilic attack required for ring closure.

Step-by-Step Methodology:

  • Substrate Synthesis: Synthesize the benzimidazole precursor by condensing an O-propargylated salicylaldehyde derivative with 1,2-diaminobenzene in N,N-dimethylformamide (DMF) in the presence of p-toluenesulfonic acid (PTSA) at 80 °C for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture and add an aqueous solution of sodium carbonate (Na2CO3) dropwise. Extract the product with ethyl acetate (EtOAc).

  • Cyclization: Dissolve the purified benzimidazole precursor in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The NaH acts as a base to deprotonate a suitable position, initiating the intramolecular cyclization.

  • Quenching and Isolation: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH4Cl) solution. Extract the mixture with EtOAc, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired imidazole-fused 1,4-benzoxazepine.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 1,4-oxazepane scaffold has proven to be a fertile ground for identifying potent and selective modulators of key biological targets implicated in a variety of diseases.

Targeting Protein Kinases in Oncology and Inflammation

Kinases are a major class of drug targets, and the 1,4-oxazepane core has been instrumental in developing selective inhibitors. Fused benzo[b][1][2]oxazepin-4-ones, in particular, have emerged as a highly potent and selective class of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).[7] RIPK1 is a critical mediator of inflammation and cell death, making it a promising target for inflammatory diseases.[1] Similarly, 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been identified as a new class of inhibitors for Traf2- and Nck-interacting protein kinase (TNIK), a potential target for colorectal cancer.[8]

Target KinaseScaffold ClassExample CompoundPotency (IC₅₀)Therapeutic Area
RIPK1 Benzo[b][1][2]oxazepin-4-oneGSK'481[7]<10 nMInflammatory Diseases
TNIK Dihydrobenzo[f][1][2]oxazepin-5-oneCompound 21k[8]26 nMColorectal Cancer
ROCK II Dihydrobenzo[f][1][2]oxazepin-5-oneCompound 12b[9]3 nMGlaucoma
LIMK1/2 Benzo[1][2]oxazepin-4-oneCompound 10[10]Low nMOncology

Table 1: Summary of 1,4-Oxazepane-based Kinase Inhibitors.

Modulating CNS Receptors

The conformational properties of the 1,4-oxazepane ring enable the precise positioning of pharmacophoric elements necessary for potent interactions with CNS receptors. Derivatives have been successfully developed as selective ligands for the dopamine D4 receptor, a key target in the treatment of schizophrenia.[1][11] Additionally, fused 1,4-benzoxazepine derivatives have been explored as selective agonists for the serotonin 5-HT1A receptor, which is implicated in anxiety and depression.[12]

Target ReceptorScaffold ClassKey Substituent InsightAffinity (Kᵢ)Therapeutic Area
Dopamine D4 2,4-Disubstituted 1,4-oxazepaneMethyl at 2-position enhances affinity[12]8 nMSchizophrenia
Serotonin 5-HT1A 1,4-BenzoxazepineChloro at 7-position enhances affinity[12]VariesAnxiety/Depression

Table 2: 1,4-Oxazepane Derivatives Targeting CNS Receptors.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 1,4-oxazepane derivatives is profoundly influenced by the nature and position of its substituents. A systematic exploration of SAR is critical for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For fused benzoxazepine systems, the 7-position is a key modification handle. For instance, in a series of 5-HT1A receptor agonists, the introduction of a chloro group at the 7-position of the benzoxazepine ring enhances binding affinity, whereas a methoxy group at the same position leads to a slight decrease compared to the unsubstituted analog.[12] This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent at this position.

The diagram below illustrates the fundamental principles of SAR for this scaffold.

SAR cluster_0 Core Scaffold & Modifications cluster_1 Resulting Pharmacological Profile Core 1,4-Oxazepane Core R1 R1 (e.g., at C7) Core->R1 Substitution Vector 1 R2 R2 (e.g., at N4) Core->R2 Substitution Vector 2 R3 R3 (e.g., at C2) Core->R3 Substitution Vector 3 Potency Potency (e.g., IC50, Ki) R1->Potency Modulates Binding (Electronic/Steric Effects) PK Pharmacokinetics (ADME) R2->PK Impacts Solubility, Metabolism Selectivity Selectivity (vs. Off-Targets) R3->Selectivity Fine-tunes Fit in Binding Pocket

Caption: Key structure-activity relationship (SAR) vectors on the 1,4-oxazepane core.

Case Study: A Drug Discovery Workflow for a RIPK1 Kinase Inhibitor

This hypothetical workflow is based on the successful discovery of benzo[b][1][2]oxazepin-4-one RIPK1 inhibitors.[7]

Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node A High-Throughput Screen (e.g., DNA-Encoded Library) B Hit Identification: Benzo[b][1,4]oxazepin-4-one Scaffold A->B Identify Active Scaffold C Synthesis of Analog Library (Varying 7-position & other substituents) B->C Initiate SAR Study D In Vitro Kinase Assay (Determine IC50 for RIPK1) C->D E Potency & Selectivity Met? D->E E->C No (Re-synthesize) F Lead Optimization: Improve ADME Properties E->F Yes G Cell-Based Assays (Confirm Target Engagement) F->G H In Vivo PK/PD Studies (Rodent Models) G->H I Candidate Selection H->I

Caption: A streamlined drug discovery workflow for a 1,4-oxazepane-based kinase inhibitor.

  • Hit Generation: The process begins with a large-scale screen, such as a DNA-encoded library screen against the RIPK1 kinase domain, which identifies the benzo[b][1][2]oxazepin-4-one as a promising hit.[7]

  • Hit-to-Lead Chemistry: A focused library of analogs is synthesized. The choice of which analogs to create is driven by SAR hypotheses. For example, various aryl and heteroaryl groups might be introduced at the 7-position via Suzuki or Buchwald-Hartwig cross-coupling reactions to probe for beneficial interactions in the kinase hinge region.

  • In Vitro Profiling: The synthesized compounds are tested in biochemical assays to determine their IC₅₀ values against RIPK1. Crucially, they are also tested against a panel of other kinases to assess selectivity. A desirable compound will show high potency for RIPK1 and little to no activity against other kinases.[7]

  • Lead Optimization: Once a lead compound with high potency and selectivity is identified, medicinal chemistry efforts shift to optimizing its drug-like properties. This involves modifying parts of the molecule (e.g., the N-substituent) to improve solubility, metabolic stability, and cell permeability while maintaining on-target potency.

  • Preclinical Development: A candidate compound with a balanced profile of potency, selectivity, and favorable pharmacokinetics is advanced into in vivo studies to evaluate its efficacy and safety in animal models of inflammatory disease.

Conclusion and Future Perspectives

The 7-substituted 1,4-oxazepane scaffold represents a highly versatile and valuable core in modern medicinal chemistry. Its unique structural and conformational features have enabled the development of potent and selective modulators for historically challenging drug targets. The continued development of novel synthetic methodologies will further broaden access to this privileged chemical space, allowing for a more comprehensive exploration of its therapeutic potential.[4][13] Future efforts will likely focus on applying this scaffold to new target classes and leveraging advanced computational techniques to design next-generation therapeutics with enhanced efficacy and safety profiles for a wide range of human diseases.

References

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). [Source information incomplete from search result].
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., & Tolmachev, S. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2025). The Journal of Organic Chemistry.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (n.d.). PMC.
  • Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][1][2]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2163-78. Retrieved from [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • Repurposing of the RIPK1-Selective Benzo[1][2]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (n.d.). PMC. Retrieved from

  • Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry, 65(4), 3163-3183. Retrieved from [Link]

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. (n.d.). ResearchGate. Retrieved from [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. (n.d.). Bentham Science. Retrieved from [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004). Journal of Medicinal Chemistry, 47(12), 3044-55. Retrieved from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). [Source information incomplete from search result].
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacophore Properties of Benzyloxy-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a benzyloxy moiety with a heterocyclic core creates a privileged scaffold in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the pharmacophore properties inherent to this structural class. We will dissect the key molecular features—hydrogen bond donors/acceptors, hydrophobic domains, and π-stacking systems—that govern their interaction with biological targets. Through a detailed exploration of synthesis strategies, structure-activity relationships (SAR), and specific case studies in oncology and microbiology, this document offers a cohesive framework for the rational design and development of novel therapeutics based on benzyloxy-substituted heterocycles.

Introduction: The Strategic Importance of the Benzyloxy-Heterocycle Scaffold

Heterocyclic compounds are foundational to drug discovery, forming the core of a vast number of FDA-approved medicines.[1] Their structural diversity and ability to engage in a wide range of intermolecular interactions make them ideal starting points for developing targeted therapies.[2][3] The introduction of a benzyloxy group (—O—CH₂—Ph) onto a heterocyclic ring system imparts a unique combination of properties that medicinal chemists have successfully exploited.

The benzyloxy group is more than a simple bulky substituent; it is a versatile pharmacophoric element. It offers:

  • Lipophilicity: Enhancing membrane permeability and access to intracellular targets.

  • Conformational Flexibility: The ether linkage allows the phenyl ring to orient itself optimally within a binding pocket.

  • Aromatic Interactions: The phenyl ring can engage in crucial π-π stacking or hydrophobic interactions with target proteins.[4]

  • A Synthetic Handle: The benzyl group can be readily installed and can be substituted to fine-tune electronic and steric properties.

This guide will systematically explore how these features contribute to the biological activity of this compound class, providing the foundational knowledge required for their strategic application in drug discovery programs.

Core Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response.[5] For benzyloxy-substituted heterocycles, the key features can be generalized as follows:

  • Hydrogen Bond Acceptors (HBA): The ether oxygen of the benzyloxy group and heteroatoms (typically nitrogen or oxygen) within the heterocyclic ring are primary HBAs.

  • Hydrophobic Aromatic (HY/AR): The phenyl ring of the benzyloxy group provides a significant hydrophobic and aromatic region capable of making van der Waals and π-stacking contacts.

  • Additional Features from the Heterocycle: The heterocyclic core itself can present a variety of features, including hydrogen bond donors (HBD), additional HBAs, and further hydrophobic regions, depending on its specific structure (e.g., imidazole, quinoline, pyrazole).[6]

These elements combine to create a molecular profile that can effectively complement the binding sites of diverse biological targets, from enzymes like kinases and oxidases to protein-protein interaction interfaces.[7][8]

Ligand Benzyloxy-Heterocycle (e.g., Quinazoline) Inhibition Inhibition Ligand->Inhibition Kinase Kinase Active Site (e.g., VEGFR-2) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Proliferation Cell Proliferation & Angiogenesis Phosphorylation->Proliferation Inhibition->Kinase

Sources

Difference between 1,4-oxazepane and 1,4-oxazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,4-Oxazepane vs. 1,4-Oxazepine Scaffolds in Medicinal Chemistry

Executive Summary

This guide provides a rigorous technical analysis of the 1,4-oxazepane (saturated) and 1,4-oxazepine (unsaturated) heterocyclic cores.[1] While sharing a 7-membered ring architecture containing oxygen and nitrogen at the 1 and 4 positions, these scaffolds diverge fundamentally in conformational landscape, electronic properties, and synthetic accessibility. This divergence dictates their distinct utility in drug discovery: 1,4-oxazepanes serve as flexible, aliphatic linkers or solubilizing groups (often targeting Dopamine D4), whereas 1,4-oxazepines (particularly dibenzoxazepines) function as rigid, lipophilic pharmacophores central to CNS therapeutics (e.g., Loxapine).

Structural & Conformational Analysis

The primary differentiator between these two scaffolds is the degree of saturation, which governs their 3D geometry and electronic distribution.

1,4-Oxazepane (Saturated)
  • Geometry: The 1,4-oxazepane ring is fully saturated (

    
     hybridized carbons). Like cycloheptane, it is conformationally mobile.
    
  • Preferred Conformer: It predominantly adopts a Twist-Chair conformation to minimize transannular interactions and torsional strain. However, the energy barrier to ring inversion is low (

    
    5-8 kcal/mol), allowing the ring to explore multiple puckered states (twist-boat, chair) in solution.
    
  • Implication: This flexibility allows the scaffold to "mold" into binding pockets, but incurs a higher entropic penalty upon binding compared to rigid analogs.

1,4-Oxazepine (Unsaturated)
  • Geometry: The 1,4-oxazepine ring contains unsaturation. The fully unsaturated monocyclic 1,4-oxazepine has 8

    
    -electrons. If planar, it would be anti-aromatic (4n 
    
    
    
    electrons).
  • Preferred Conformer: To avoid anti-aromatic instability, the ring adopts a non-planar Boat or "Butterfly" conformation.

  • Benzo-Fusion: Most medicinal derivatives are benzo- or dibenzo-fused (e.g., dibenzo[b,f][1,4]oxazepine). These are rigid, V-shaped molecules. The "butterfly angle" between the two aryl wings is a critical SAR parameter, often determining receptor subtype selectivity (e.g., Clozapine vs. Loxapine profiles).

Visualization: Conformational Landscape

ConformationalLandscape Oxazepane 1,4-Oxazepane (Saturated) TwistChair Twist-Chair Conformer (Low Energy, Flexible) Oxazepane->TwistChair sp3 Hybridization Oxazepine 1,4-Oxazepine (Unsaturated) Butterfly Boat/Butterfly Conformer (Rigid, V-Shaped) Oxazepine->Butterfly Avoids Anti-Aromaticity Binding Induced Fit Binding (High Entropic Cost) TwistChair->Binding LockKey Lock & Key Binding (Low Entropic Cost) Butterfly->LockKey

Figure 1: Conformational divergence between saturated and unsaturated scaffolds.

Reactivity & Stability Profile

The chemical behavior of these rings dictates their metabolic stability and suitability as drug cores.

Feature1,4-Oxazepane1,4-Oxazepine (Benzo-fused)
Basicity Basic (

). Behaves like a secondary amine.
Weakly Basic to Neutral . Lone pair often conjugated or involved in imine-like systems.
Oxidation Susceptible to N-oxidation (N-oxide formation) or

-carbon hydroxylation by CYP450.
Susceptible to aromatic hydroxylation. The imine bond (if present) can be hydrolyzed.
Chemical Stability Stable to hydrolysis.Monocyclic oxazepines are unstable (hydrolyze to aminophenols). Benzo-fusion is required for stability.
Metabolic Hotspot Nitrogen atom (N-dealkylation) and C3/C5 positions.Aromatic rings (hydroxylation) and the N10 position (if dibenzo).

Synthetic Methodologies

1,4-Oxazepane Synthesis

The most robust route involves the cyclization of functionalized amino alcohols.

  • Mechanism: Intramolecular nucleophilic substitution (

    
    ).
    
  • Key Reagents: Epichlorohydrin, 1,2-dihaloethanes, or sulfonyl chlorides (to activate alcohols).

1,4-Oxazepine Synthesis

Synthesis typically requires constructing the ring via condensation or metal-catalyzed cyclization.

  • Mechanism: 7-endo-dig cyclization or condensation of 2-aminophenols with

    
    -unsaturated ketones/alkynes.
    
  • Key Reagents: 2-Aminophenol, Alkynones, Gold/Copper catalysts.

Visualization: Synthetic Workflows

SynthesisPathways cluster_0 1,4-Oxazepane Route cluster_1 1,4-Oxazepine Route Start1 Amino Alcohol Step1 N-Alkylation / Activation (e.g., Epichlorohydrin) Start1->Step1 Prod1 1,4-Oxazepane Step1->Prod1 Start2 2-Aminophenol + Alkynone Step2 Michael Addition / 7-endo-dig Cyclization Start2->Step2 Prod2 1,4-Benzoxazepine Step2->Prod2

Figure 2: Contrast in synthetic strategies. Oxazepanes rely on aliphatic substitution; Oxazepines rely on condensation/cyclization.

Experimental Protocols (Self-Validating)

These protocols are designed to be reproducible. Note: All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of N-Benzyl-1,4-oxazepane (Saturated)

Rationale: This method utilizes a double alkylation strategy, ensuring ring closure through high-dilution techniques to favor intramolecular cyclization over polymerization.

  • Reagents:

    • N-Benzylamine (10 mmol)

    • Bis(2-chloroethyl) ether (10 mmol)

    • Potassium Carbonate (

      
      , 25 mmol)
      
    • Sodium Iodide (NaI, catalytic, 1 mmol)

    • Acetonitrile (MeCN, 100 mL)

  • Procedure:

    • Step 1: Dissolve N-benzylamine and bis(2-chloroethyl) ether in MeCN in a round-bottom flask.

    • Step 2: Add

      
       and NaI. The NaI acts as a Finkelstein catalyst, converting the chloro-ether to the more reactive iodo-species in situ.
      
    • Step 3: Reflux the mixture for 24–48 hours. Monitor via TLC (System: Hexane/EtOAc 4:1).

    • Step 4 (Validation): Upon completion, cool and filter off inorganic salts. Evaporate the solvent.[2]

    • Step 5: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 60-75%.

    • Characterization:

      
       NMR should show distinct multiplets for the ring protons at 
      
      
      
      1.8 (C6), 2.7 (C7, C5), and 3.6-3.8 (C2, C3).
Protocol B: Synthesis of 2,4-Dimethylbenzo[b][1,4]oxazepine (Unsaturated)

Rationale: This protocol uses a condensation-cyclization sequence that is thermodynamically driven by the formation of the conjugated system.

  • Reagents:

    • 2-Aminophenol (10 mmol)

    • Acetylacetone (10 mmol)

    • Acetic Acid (glacial, catalytic amount or as solvent)

    • Ethanol (EtOH)[3]

  • Procedure:

    • Step 1: Dissolve 2-aminophenol in EtOH (20 mL).

    • Step 2: Add acetylacetone dropwise.

    • Step 3: Add 2-3 drops of glacial acetic acid.

    • Step 4: Reflux for 4-6 hours. The solution will typically darken.

    • Step 5 (Validation): Cool the mixture. The product often precipitates as a colored solid (yellow/orange) due to the extended conjugation.

    • Step 6: Filter and recrystallize from EtOH.

    • Expected Yield: 70-85%.

    • Characterization: IR spectrum will show the disappearance of the broad -OH/-NH stretches and the appearance of a strong C=N imine stretch around 1610-1630

      
      .
      

Medicinal Chemistry Applications

Case Study 1: Loxapine (Dibenzoxazepine)
  • Class: Typical Antipsychotic.

  • Mechanism: Antagonist at D2 and 5-HT2A receptors.

  • Structural Logic: The tricyclic dibenzo[b,f][1,4]oxazepine core provides a rigid "butterfly" shape. The angle of the butterfly wing is critical for fitting into the GPCR transmembrane domain. The N-methylpiperazine side chain mimics the ethylamine pharmacophore of dopamine.

Case Study 2: Dopamine D4 Ligands (Oxazepane)
  • Class: Research Tools / Selective Ligands.

  • Mechanism: D4 receptor antagonism.

  • Structural Logic: Unlike the rigid D2 binders, D4 receptors accommodate bulkier, more flexible ligands. Researchers have used the 1,4-oxazepane ring as a "spacer" that positions aromatic rings (phenyl/benzyl groups) at the correct distance to interact with key residues (e.g., Asp115) while maintaining a distinct selectivity profile from D2 receptors due to the ring's puckering ability.

References

  • Synthesis of 1,4-Oxazepane Derivatives

    • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.[4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthesis of 1,4-Oxazepine Derivatives

    • Title: Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Conformational Analysis

    • Title: Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism.
    • Source: Organic & Biomolecular Chemistry.[4]

    • URL:[Link]

  • General Reactivity & Reviews

    • Title: Recent advances in dibenzo[b,f][1,4]oxazepine synthesis.[6]

    • Source: Heterocyclic Communications (via ResearchGate).[6]

    • URL:[Link]

Sources

Conformational Analysis of 7-Membered Oxazepane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-membered oxazepane ring represents a privileged yet challenging scaffold in modern drug discovery. Unlike their 6-membered morpholine counterparts, which reside in well-defined chair conformations, oxazepanes exist on a highly flexible pseudorotational potential energy surface. This guide provides a rigorous framework for analyzing these systems, combining in silico prediction with in vitro validation. It is designed for medicinal chemists and structural biologists seeking to exploit the oxazepane core for peptidomimetics, CNS ligands (e.g., Dopamine D4), and enzyme inhibitors.

Theoretical Framework: The 7-Membered Ring Problem

The Pseudorotation Landscape

Conformational analysis of 7-membered rings is fundamentally different from 6-membered rings. While cyclohexane flips between two distinct chairs via a high-energy boat transition state, cycloheptane and its hetero-analogs (oxazepanes) undergo pseudorotation .

  • The Geometry: The conformational space is defined by the Cremer-Pople parameters (

    
    ).
    
  • The Minima: The low-energy conformations are typically the Twist-Chair (TC) and the Chair (C) . The Boat (B) and Twist-Boat (TB) forms are generally higher in energy but can be stabilized by specific substitution patterns or transannular interactions.

  • The Barrier: The energy barrier for pseudorotation is often low (1–3 kcal/mol), meaning oxazepanes exist as a dynamic ensemble at room temperature.

Heteroatom Placement & Electronic Effects

The position of the oxygen and nitrogen atoms dictates the preferred pucker due to electronic effects:

IsomerKey Electronic DriverPreferred Conformation
1,4-Oxazepane Dipole minimization; Transannular H-bonding (if NH present)Twist-Chair (TC) is often the global minimum. The heteroatoms prefer positions that minimize 1,3-diaxial-like repulsions.
1,3-Oxazepane Anomeric Effect (n_N


); Dipole repulsion
Strong preference for conformations placing the N-C-O segment in a gauche arrangement.
1,2-Oxazepane Lone pair repulsion (N-O bond)Highly twisted conformations to minimize lone-pair/lone-pair repulsion.

Computational Methodology (In Silico)

To accurately predict the bioactive conformation, a hierarchical approach is required. Standard force fields often fail to capture the subtle electronic effects in 1,3-oxazepanes.

The "Gold Standard" Workflow
  • Exhaustive Sampling: Use a Monte Carlo (MC) or Low-Mode (MD) search with a generic force field (e.g., OPLS3e or MMFF94x) to generate 50–100 initial geometries. Crucial: Set the energy window high (10–15 kcal/mol) to capture high-energy transition states.

  • DFT Optimization: Re-optimize all unique conformers using Density Functional Theory.

    • Functional:

      
      B97X-D or B3LYP-D3 (dispersion correction is mandatory for 7-membered rings to capture transannular interactions).
      
    • Basis Set: 6-311+G(d,p) or def2-TZVP.

    • Solvation: IEF-PCM or SMD (water or chloroform, matching your NMR solvent).

  • Boltzmann Weighting: Calculate

    
     and population percentages at 298 K.
    
Visualization of the Workflow

The following diagram outlines the integrated workflow for determining the dominant conformer.

ConformationalWorkflow Start Input Structure (Oxazepane Scaffold) Sampling Conformational Sampling (Monte Carlo / MMFF94x) Start->Sampling DFT DFT Optimization (wB97X-D/6-311+G** + Solv) Sampling->DFT Top 50 conformers Boltzmann Boltzmann Weighting (Calculate % Population) DFT->Boltzmann NMR_Sim Predict NMR Constants (GIAO Shielding + Karplus) Boltzmann->NMR_Sim Comparison Compare Calc vs Exp (RMSD of J-values) NMR_Sim->Comparison Exp_NMR Experimental NMR (1H, NOESY, J-Coupling) Exp_NMR->Comparison Decision Assign Dominant Conformer(s) Comparison->Decision Match < 1.5 Hz

Caption: Integrated computational and experimental workflow for oxazepane conformational analysis.

Experimental Validation (In Vitro)

Computational predictions must be validated by NMR. In 7-membered rings, rapid pseudorotation often results in time-averaged signals at room temperature.

Vicinal Coupling Constants ( )

The Karplus relationship correlates the dihedral angle (


) with the coupling constant (

).
  • Large

    
     (8–11 Hz):  Indicates a trans-diaxial relationship (
    
    
    
    ).
  • Small

    
     (0–4 Hz):  Indicates a gauche or equatorial-equatorial relationship (
    
    
    
    ).
  • Averaging: If you observe "medium" couplings (4–7 Hz) for all protons, the ring is likely flipping rapidly between conformers.

Nuclear Overhauser Effect (NOE)

NOE is critical for determining spatial proximity.

  • Transannular NOEs: In a Twist-Boat conformation, the "flagpole" protons (often at C2 and C5 or C3 and C6 depending on numbering) come into close proximity (< 2.5 Å), yielding a strong NOE signal.

  • Chair NOEs: 1,3-diaxial interactions are weaker and distinct from the twist-boat pattern.

Dynamic NMR (VT-NMR)

To resolve the individual conformers, perform Variable Temperature (VT) NMR.

  • Protocol: Cool the sample (in CD

    
    Cl
    
    
    
    or THF-
    
    
    ) to -80°C or -90°C.
  • Result: The exchange process slows down. Broad peaks will sharpen into distinct sets of signals corresponding to the "frozen" Twist-Chair and Twist-Boat conformers. Integration of these signals gives the direct ratio (

    
    ).
    

Protocol: Step-by-Step Analysis of a Novel 1,4-Oxazepane

Scenario: You have synthesized a 2,7-disubstituted-1,4-oxazepane and need to determine if the substituents are cis or trans relative to the ring plane, and which conformer is bioactive.

Step 1: High-Resolution NMR Data Collection
  • Dissolve 5–10 mg of compound in CDCl

    
     (or DMSO-
    
    
    
    if polar).
  • Acquire 1H NMR (min 500 MHz) with sufficient scans for high S/N.

  • Acquire 2D COSY to assign the spin system (H2

    
     H3 
    
    
    
    H5
    
    
    H6
    
    
    H7).
  • Acquire 2D NOESY (mixing time 500–800 ms) to identify through-space correlations.

  • Critical: Extract all

    
     values. If multiplets are overlapped, use spectral deconvolution software (e.g., Mnova or TopSpin).
    
Step 2: Computational Modeling[1]
  • Build the cis and trans isomers in your modeling software.

  • Run the Conformational Search (Section 2.1).

  • Identify the global minimum for both isomers.

    • Isomer A (cis): Global min is Twist-Chair (0.0 kcal/mol).

    • Isomer B (trans): Global min is Twist-Boat (+3.5 kcal/mol).

Step 3: The "Self-Validating" Check

Compare the experimental


-values with the calculated dihedrals of the lowest energy structures.
  • Formula:

    
     (Durell's modification for 7-membered rings).
    
  • Validation:

    • If Experimental

      
       Hz (large).
      
    • Model A (Twist-Chair) predicts

      
       (expect large 
      
      
      
      ).
    • Model B (Twist-Boat) predicts

      
       (expect small 
      
      
      
      ).

Case Studies & Applications

Dopamine D4 Receptor Ligands

Research has shown that 2,4-disubstituted 1,4-oxazepanes serve as selective Dopamine D4 ligands.[1] The bioactivity is strictly linked to the Twist-Chair conformation, which positions the aromatic substituents to engage the receptor's hydrophobic pocket while the protonated nitrogen forms a salt bridge.

  • Key Insight: Bulky substituents at C2 force the ring into a specific pucker to avoid steric clash, locking the active conformation.

Peptidomimetics

1,4-Oxazepane-5-carboxylic acids are used to mimic the turn structures of proteins (e.g.,


-turns).
  • Mechanism:[2][3] The 7-membered ring constrains the

    
     and 
    
    
    
    angles of the amino acid backbone, stabilizing secondary structures that are proteolytically stable.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. PubMed. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables. Journal of Chemical Physics. Available at: [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC. Available at: [Link]

  • Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • NMR Coupling Constants Guide. Duke University NMR Center. Available at: [Link]

Sources

Solubility Profiling and Solvent Selection Guide: 7-((Benzyloxy)methyl)-1,4-oxazepane

[1]

Executive Summary

7-((Benzyloxy)methyl)-1,4-oxazepane is a pharmacologically relevant heterocyclic building block characterized by a seven-membered 1,4-oxazepane ring substituted at the 7-position with a benzyloxymethyl group.[1][2] Its solubility behavior is governed by a "push-pull" physicochemical architecture: the polar secondary amine and ether linkages facilitate solubility in protic and polar aprotic solvents, while the lipophilic benzyl moiety provides affinity for aromatic and chlorinated solvents.[1]

This guide provides a predictive solubility profile, experimental determination protocols, and solvent selection strategies for synthesis and purification.[1]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight 221.30 g/mol Small molecule; generally favorable kinetics for dissolution.[1]
LogP (Octanol/Water) ~1.39 (Predicted)Moderately lipophilic.[1] Prefers organic layers over neutral water.
pKa (Conjugate Acid) ~9.0 – 9.8 (Secondary Amine)Critical Control Point. High basicity allows pH-dependent switching between organic-soluble (free base) and water-soluble (salt) forms.[1]
H-Bond Donors 1 (Amine -NH)Capable of H-bonding with alcohols/water.[1]
H-Bond Acceptors 3 (Ether -O-, Amine -N-)Good solubility in H-bond donating solvents (e.g., Chloroform).[1]

Solubility Profile Matrix

The following matrix categorizes solvent compatibility based on the principle of similia similibus solvuntur (like dissolves like) and the compound's functional group interactions.

Class A: High Solubility (Recommended for Synthesis)

Solubility > 50 mg/mL[1]

  • Dichloromethane (DCM) / Chloroform: Excellent interaction with the amine and benzyl groups. Best for reaction media and extractions.

  • Methanol / Ethanol: The amine H-bonds with the solvent.[1] Good for homogeneous reactions but may require heating for high concentrations.

  • Tetrahydrofuran (THF): Excellent general solvent; solubilizes both the ether ring and benzyl tail.

  • Ethyl Acetate: Good solubility; ideal for liquid-liquid extraction (organic phase).[1]

Class B: Moderate Solubility (Temperature Dependent)

Solubility 1 – 10 mg/mL (Ambient)[1]

  • Toluene: Solubilizes the benzyl group well, but the polar amine ring may reduce solubility at low temperatures.[1] Good for crystallization at -20°C.[1]

  • Acetonitrile: Soluble, but may require warming.[1]

  • Diethyl Ether: Moderate solubility; often used to precipitate salts of the amine.

Class C: Low Solubility / Insoluble (Anti-Solvents)

Solubility < 1 mg/mL[1]

  • Water (Neutral pH): The lipophilic benzyl group dominates, making the free base insoluble.[1]

  • Hexanes / Heptane: The polar oxazepane ring prevents full dissolution. Useful as an anti-solvent to crash out the compound from DCM or EtOAc.

Class D: pH-Switched Solubility (Aqueous)
  • 0.1 M HCl / 1.0 M Acetic Acid: Highly Soluble. Protonation of the secondary amine (

    
    ) forms a cationic salt, rendering the molecule water-soluble.[1]
    

Experimental Protocols

As an application scientist, you must validate these predictions. Use the following self-validating protocols.

Protocol A: Visual Solubility Screen (Qualitative)

Objective: Rapidly identify suitable solvents for reactions or crystallization.

  • Preparation: Place 5 mg of 7-((Benzyloxy)methyl)-1,4-oxazepane into a 1.5 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100 µL (< 20 volumes).[1]

    • Sparingly Soluble: Clear solution within 500 µL.

    • Insoluble: Visible particles or oil droplets persist after 500 µL.

  • Thermal Stress: If insoluble at RT, heat to 40°C (or boiling point). If it dissolves, cool slowly to check for crystallization.[1]

Protocol B: Gravimetric Solubility Determination (Quantitative)

Objective: Precise solubility data for formulation or process scale-up.[1]

  • Saturation: Add excess compound to 1 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under nitrogen flow or vacuum.

  • Calculation:

    
    
    

Application: Purification & Extraction Strategy

The basicity of the oxazepane nitrogen provides a robust mechanism for purification without chromatography. This "Acid-Base Swing" is the most reliable method for isolating this specific scaffold.[1]

Workflow Visualization

The following diagram illustrates the logical flow for purifying the compound from a crude reaction mixture using its solubility properties.

SolubilityWorkflowStartCrude Reaction Mixture(Contains 7-((Benzyloxy)methyl)-1,4-oxazepane)DissolveDissolve in Organic Solvent(DCM or EtOAc)Start->DissolveAcidWashWash with 1M HCl (aq)Dissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Contains Non-Basic Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer (Acidic)(Contains Protonated Oxazepane Salt)PhaseSep->AqLayerKeepBaseTreatBasify Aqueous Layer(Add NaOH to pH > 12)AqLayer->BaseTreatSwitch SolubilityBackExtractExtract into DCMBaseTreat->BackExtractFinalIsoDry & Evaporate DCMYield: Pure Free BaseBackExtract->FinalIso

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of the oxazepane amine.[1]

Crystallization Strategy

If the free base is an oil (common for benzyloxy-oxazepanes), convert it to a solid salt for easier handling:

  • Solvent: Dissolve free base in minimal Ethanol or Ethyl Acetate.

  • Acid: Add 1.0 equivalent of Oxalic Acid (in EtOH) or 4M HCl in Dioxane.

  • Precipitation: The salt (Oxalate or Hydrochloride) is likely less soluble in organic media and will precipitate or crystallize upon cooling or addition of Diethyl Ether (Anti-solvent).

References

  • PubChem. (2026).[3] 7-((Benzyloxy)methyl)-1,4-oxazepane (Compound CID 121207173).[1][4] National Library of Medicine. Available at: [Link][1]

  • Nam, K., et al. (2018).[1] Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15–308.[5]15) K. Journal of Molecular Liquids. (Contextual reference for oxazepine solubility trends). Available at: [Link][1]

  • Svobodova, M., et al. (2020).[1][6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[1] RSC Advances. (Structural analog synthesis and handling). Available at: [Link]

Literature review of 1,4-oxazepane as a privileged structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,4-Oxazepane as a Privileged Structure for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, "privileged structures" are elite molecular scaffolds with the versatile ability to bind to a multitude of biological targets. Among these, the 1,4-oxazepane core, a seven-membered heterocycle, has garnered significant attention. Its unique conformational flexibility and capacity for diverse chemical modifications make it a valuable framework in modern drug discovery. This guide offers a comprehensive exploration of the 1,4-oxazepane scaffold, detailing its synthesis, conformational analysis, and its role in the development of therapeutic agents across various disease areas, thereby providing a technical resource for professionals in the field.

The 1,4-Oxazepane Core: A Profile of a Privileged Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This structural arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of both a hydrogen-bond acceptor (oxygen) and a hydrogen-bond donor/acceptor (nitrogen) within the ring system allows for multifaceted interactions with biological targets.

The non-planar and flexible nature of the seven-membered ring allows 1,4-oxazepane derivatives to adopt a variety of low-energy conformations, such as chair, boat, and twist-boat forms. This conformational adaptability enables the scaffold to present its substituents in precise three-dimensional orientations, facilitating optimal binding to the active sites of diverse proteins.

Synthetic Methodologies for 1,4-Oxazepane Derivatives

The construction of the 1,4-oxazepane ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Dicarbonyl Precursors

A prevalent and versatile method for the synthesis of N-substituted 1,4-oxazepanes is the reductive amination of a suitable dicarbonyl precursor. This typically involves the condensation of an amino alcohol with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular reductive amination step.

Experimental Protocol: Synthesis of an N-Aryl-1,4-oxazepane Derivative

  • Step 1: Condensation: A solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as methanol is stirred at room temperature for 2-4 hours to form the corresponding imine.

  • Step 2: Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent, for instance, sodium borohydride (1.5 eq.), is added portion-wise.

  • Step 3: Cyclization: The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours to facilitate intramolecular cyclization.

  • Step 4: Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-aryl-1,4-oxazepane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various heterocyclic systems, including 1,4-oxazepanes. This approach involves the use of a ruthenium-based catalyst to cyclize a diene precursor containing both the nitrogen and oxygen heteroatoms.

Experimental Protocol: RCM Approach to 1,4-Oxazepanes

  • Step 1: Substrate Synthesis: An N-allyl-2-(allyloxy)ethanamine precursor is synthesized through standard alkylation procedures.

  • Step 2: Metathesis Reaction: The diene substrate is dissolved in a degassed solvent, such as dichloromethane, and a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is added.

  • Step 3: Reaction Monitoring: The reaction is stirred under an inert atmosphere at room temperature or with gentle heating, and its progress is monitored by thin-layer chromatography or gas chromatography.

  • Step 4: Quenching and Purification: Upon completion, the reaction is quenched by the addition of a phosphine scavenger. The solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the 1,4-oxazepine product.

Conformational Analysis and its Impact on Biological Activity

The conformational landscape of the 1,4-oxazepane ring is a critical determinant of its biological activity. The ability of the ring to adopt multiple conformations allows it to interact favorably with a diverse range of biological targets. Computational studies and NMR spectroscopy are valuable tools for elucidating the preferred conformations of 1,4-oxazepane derivatives.

Caption: Conformational isomers of the 1,4-oxazepane ring.

1,4-Oxazepane in Drug Discovery: A Privileged Scaffold in Action

The therapeutic potential of the 1,4-oxazepane scaffold is underscored by its presence in a variety of biologically active molecules targeting different disease areas.

Central Nervous System (CNS) Applications

A significant number of 1,4-oxazepane derivatives have been investigated for their activity on CNS targets. For instance, the scaffold has been utilized in the development of potent and selective antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.

Compound ClassTargetTherapeutic Indication
Substituted 1,4-OxazepanesCRTH2 AntagonistsAllergic Rhinitis, Asthma
Benzofused 1,4-OxazepinesSerotonin Receptor ModulatorsDepression, Anxiety
Spiro-1,4-oxazepanesOpioid Receptor AgonistsPain Management
Antimicrobial and Antiviral Agents

The 1,4-oxazepane core has also been incorporated into molecules with antimicrobial and antiviral properties. These compounds often function by inhibiting key enzymes or disrupting cellular processes essential for pathogen survival.

Drug_Development_Workflow A Scaffold Identification (1,4-Oxazepane) B Library Synthesis A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The drug development workflow featuring a privileged scaffold.

Future Directions and Conclusion

The 1,4-oxazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships through computational and experimental approaches, will undoubtedly lead to the emergence of new drug candidates with enhanced efficacy and safety profiles. The versatility and privileged nature of the 1,4-oxazepane core solidify its importance in the armamentarium of medicinal chemists.

References

  • The 1,4-oxazepane scaffold in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(3), 396-410. [Link]

  • Synthesis and biological evaluation of novel 1,4-oxazepane derivatives as potent CRTH2 antagonists. (2019). European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Recent advances in the synthesis of seven-membered heterocyclic compounds. (2021). RSC Advances, 11(23), 13985-14008. [Link]

Methodological & Application

Application Notes and Protocols for the Deprotection of Benzyl Ethers in 1,4-Oxazepane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of protocols for the removal of benzyl ether protecting groups from molecules containing a 1,4-oxazepane ring. The inherent stability and reactivity of the 1,4-oxazepane system necessitate a careful selection of deprotection strategies to avoid undesired ring cleavage. This document outlines catalytic hydrogenation, with a focus on transfer hydrogenation, as the premier method for this transformation. Alternative methods are also discussed, with a critical analysis of their compatibility with the substrate. Detailed, field-tested protocols, comparative data, and decision-making frameworks are provided to guide researchers, scientists, and drug development professionals in achieving efficient and clean debenzylation while preserving the integrity of the heterocyclic core.

Introduction: The Challenge of Deprotecting 1,4-Oxazepane Scaffolds

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis, prized for its robustness under a wide range of acidic and basic conditions.[1][2] Its removal, typically achieved through hydrogenolysis, is generally considered a mild and high-yielding transformation.[3][4] However, when this protecting group is situated on a molecule containing a 1,4-oxazepane ring, the deprotection strategy requires more nuanced consideration.

The 1,4-oxazepane ring, a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a prevalent scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in diverse spatial arrangements make it a valuable component of many biologically active compounds. The primary challenge in the deprotection of benzyl ethers on this ring system lies in the potential instability of the heterocyclic core itself. Specifically, the ether linkage within the 1,4-oxazepane ring is susceptible to cleavage under strong acidic conditions, a potential side reaction when employing certain debenzylation protocols.[5] Therefore, the selection of a deprotection method must prioritize conditions that are mild enough to leave the 1,4-oxazepane ring intact.

This guide will focus on the most reliable methods for this transformation, with a strong emphasis on catalytic hydrogenation, and provide the necessary details to enable successful and reproducible deprotection.

Primary Method: Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is the most widely employed method for benzyl ether deprotection due to its mildness and high efficiency.[3] The reaction proceeds via hydrogenolysis, where the carbon-oxygen bond of the benzyl ether is cleaved by hydrogen in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts of this reaction are the desired alcohol and toluene, which are generally easy to separate from the product.

Mechanism of Catalytic Hydrogenolysis

The debenzylation process on the surface of the palladium catalyst can be summarized in a few key steps:

  • Oxidative Addition: The benzyl ether coordinates to the Pd(0) catalyst surface, followed by oxidative addition into the C-O bond, forming a Pd(II) complex.[4]

  • Hydrogenolysis: Molecular hydrogen (or a hydrogen donor) delivers hydride to the palladium center, leading to the cleavage of the benzylic C-O bond.

  • Reductive Elimination: The final step involves the reductive elimination of toluene and the regenerated alcohol, returning the palladium catalyst to its active Pd(0) state to continue the catalytic cycle.[4]

cluster_catalyst Pd(0) Surface cluster_reactants Reactants cluster_products Products Pd(0) Pd(0) Intermediate Intermediate Pd(0)->Intermediate Forms Pd(II) Intermediate R-O-Bn Benzyl Ether (R-O-Bn) R-O-Bn->Pd(0) Coordination & Oxidative Addition H2 Hydrogen (H₂) H2->Pd(0) Adsorption R-OH Alcohol (R-OH) Toluene Toluene Intermediate->Pd(0) Regeneration Intermediate->R-OH Hydrogenolysis Intermediate->Toluene Reductive Elimination

Caption: Catalytic cycle for benzyl ether hydrogenolysis.

Catalytic Transfer Hydrogenation: A Milder Approach

While using hydrogen gas is effective, it requires specialized equipment (e.g., a Parr shaker) and careful handling due to its flammable nature.[1] Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative.[1][6] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in situ, mediated by the palladium catalyst. This method often provides enhanced selectivity and avoids the need for high-pressure hydrogenation setups.[1]

Common hydrogen donors include:

  • Ammonium formate (HCOONH₄)

  • Formic acid (HCOOH)[1][6]

  • 1,4-Cyclohexadiene[3]

  • Triethylsilane (Et₃SiH)[7]

For 1,4-oxazepane systems, CTH is highly recommended as the reaction conditions are typically neutral or weakly acidic, minimizing the risk of acid-catalyzed ring opening.

Comparative Reaction Conditions for Catalytic Hydrogenation
Method Catalyst (Loading) Hydrogen Source Solvent Temperature Pressure Key Advantages & Considerations
Standard Hydrogenation 10% Pd/C (5-10 mol%)H₂ gasMeOH, EtOH, THF, EtOAcRoom Temp.1-4 atmHigh efficiency; requires pressure equipment.
CTH (Ammonium Formate) 10% Pd/C (10-20 mol%)HCOONH₄ (3-5 equiv.)MeOH, EtOHRoom Temp. to 40 °CAtmosphericMild, neutral conditions; good for sensitive substrates.
CTH (Formic Acid) 10% Pd/C (10-20 mol%)HCOOH (excess)MeOH, EtOHRoom Temp.AtmosphericEffective, but the acidic nature requires monitoring for 1,4-oxazepane stability.[1][6]
CTH (1,4-Cyclohexadiene) 10% Pd/C (10-20 mol%)1,4-Cyclohexadiene (excess)EtOH, THFRefluxAtmosphericNeutral conditions; useful when other reducible groups are present.[3]
CTH (Triethylsilane) 10% Pd/C (5-10 mol%)Et₃SiH (2-3 equiv.)MeOH, CH₂Cl₂Room Temp.AtmosphericVery mild and neutral; compatible with many functional groups.[7]

Detailed Experimental Protocol: Benzyl Ether Deprotection via CTH

This protocol describes a general and reliable procedure for the deprotection of a benzyl ether on a 1,4-oxazepane-containing substrate using ammonium formate as the hydrogen donor.

Materials and Reagents
  • Benzyl-protected 1,4-oxazepane derivative

  • Palladium on carbon (10 wt. % loading, preferably wet to reduce fire hazard)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Celite®

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add the benzyl-protected 1,4-oxazepane derivative (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in methanol (typically 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add ammonium formate (4.0 equiv.).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 15-20 mol %) to the reaction mixture under a positive pressure of the inert gas. Note: Pd/C is flammable, especially when dry. Handle with care.

  • Reaction Execution: Heat the reaction mixture to 40 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by standard methods such as flash column chromatography or recrystallization to yield the desired deprotected alcohol.

Alternative Deprotection Methods and Their Applicability

While catalytic hydrogenation is the preferred method, certain functionalities in a molecule might be incompatible with it (e.g., other reducible groups like alkenes or alkynes). In such cases, alternative methods can be considered, albeit with caution regarding the stability of the 1,4-oxazepane ring.

start Start: Benzyl-protected 1,4-Oxazepane check_reducible_groups Other reducible groups present (e.g., alkenes, alkynes, nitro)? start->check_reducible_groups catalytic_hydrogenation Use Catalytic Hydrogenation (CTH with HCOONH₄ recommended) check_reducible_groups->catalytic_hydrogenation No consider_alternatives Consider Alternative Methods check_reducible_groups->consider_alternatives Yes end End: Deprotected Product catalytic_hydrogenation->end acid_deprotection Acidic Deprotection (e.g., HBr/AcOH) High Risk of Ring Cleavage consider_alternatives->acid_deprotection lewis_acid_deprotection Lewis Acid Deprotection (e.g., BCl₃) Moderate Risk of Ring Cleavage consider_alternatives->lewis_acid_deprotection oxidative_deprotection Oxidative Deprotection (e.g., DDQ) Generally Compatible consider_alternatives->oxidative_deprotection acid_deprotection->end lewis_acid_deprotection->end oxidative_deprotection->end

Caption: Decision-making flowchart for deprotection.

Acid-Catalyzed Cleavage

Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave benzyl ethers.[3] However, these conditions are generally not recommended for substrates containing a 1,4-oxazepane ring. The ether oxygen in the ring can be protonated, initiating acid-catalyzed hydrolysis and ring opening, leading to a complex mixture of byproducts.[5] This method should only be considered as a last resort and with careful small-scale trials.

Lewis Acid-Mediated Deprotection

Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can also effect benzyl ether cleavage.[8] These reagents coordinate to the ether oxygen, facilitating C-O bond scission. While potentially more selective than strong protic acids, they still pose a risk to the 1,4-oxazepane ring through a similar mechanism of coordination to the ring's ether oxygen.[8] Reactions are typically run at low temperatures (e.g., -78 °C) to mitigate side reactions.

Oxidative Deprotection

For benzyl ethers that are activated with electron-donating groups (e.g., p-methoxybenzyl, PMB), oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective.[3] Standard benzyl ethers can also be cleaved oxidatively, for instance, using ozone or under visible-light-mediated conditions with DDQ.[2][9] These methods are generally performed under neutral or mildly acidic conditions and are less likely to compromise the 1,4-oxazepane ring, making them a viable alternative if hydrogenation is not feasible.

Troubleshooting and Key Considerations

  • Catalyst Poisoning: If the substrate contains sulfur-containing functional groups (e.g., thioethers, thiols), the palladium catalyst can be poisoned, leading to incomplete or no reaction.[10] In such cases, using a larger amount of catalyst or a different deprotection method may be necessary.

  • Incomplete Reaction: If the reaction stalls, this could be due to insufficient hydrogen donor or inactive catalyst. Adding more hydrogen donor or a fresh portion of the catalyst can help drive the reaction to completion.

  • Chemoselectivity: In the presence of other reducible groups, catalytic transfer hydrogenation often offers better chemoselectivity than standard hydrogenation with H₂ gas. For instance, additives like pyridine or ammonia can sometimes be used to inhibit benzyl ether cleavage while allowing for the reduction of other groups like azides or Cbz groups.[11]

  • Monitoring Ring Integrity: When developing a deprotection protocol for a new 1,4-oxazepane-containing molecule, it is crucial to monitor the reaction mixture by LC-MS to check for the formation of any byproducts that may indicate ring cleavage.

Conclusion

The deprotection of benzyl ethers in molecules bearing a 1,4-oxazepane ring is a delicate operation that requires a careful choice of methodology to preserve the integrity of the heterocyclic system. Catalytic transfer hydrogenation using a mild hydrogen donor like ammonium formate stands out as the most reliable and robust method. It combines operational simplicity, safety, and mild, neutral conditions that are compatible with the 1,4-oxazepane ring. While alternative methods exist, they should be approached with caution due to the potential for acid-mediated ring degradation. By following the protocols and considering the principles outlined in this guide, researchers can confidently and efficiently achieve the desired deprotection, advancing their synthetic and drug development programs.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]

  • Bajwa, J. S., et al. (1992). Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers, Benzyloxymethyl Ethers and N-Benzyl Groups by Cat. Tetrahedron Letters, 33(22), 3227-3230. Available from: [Link]

  • Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry, 41B, 1064-1067. Available from: [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Available from: [Link]

  • Wiley Online Library. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Available from: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-494. Available from: [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available from: [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Available from: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Available from: [Link]

  • ResearchGate. (2007). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available from: [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available from: [Link]

  • Griesbeck, A. G., & Maptue, N. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-859. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Available from: [Link]

  • DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. Available from: [Link]

  • Kadunc, Z., & Stanovnik, B. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical and Pharmaceutical Bulletin, 48(5), 755-756. Available from: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available from: [Link]

  • Chandra, K., & Saravanan, V. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 2100-2105. Available from: [Link]

  • ResearchGate. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available from: [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available from: [Link]

Sources

Application Notes and Protocols: 7-((Benzyloxy)methyl)-1,4-oxazepane as a Versatile Building Block for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its inherent three-dimensional structure, conformational flexibility, and multiple points for diversification make it an attractive core for the construction of compound libraries aimed at a wide array of biological targets. Derivatives of 1,4-oxazepane have demonstrated potential as selective dopamine D4 receptor ligands for the treatment of schizophrenia and as novel anticonvulsant agents.[1] The strategic introduction of substituents allows for the fine-tuning of physicochemical properties and pharmacological activity.

This application note provides a comprehensive guide for the use of 7-((benzyloxy)methyl)-1,4-oxazepane as a key building block for the synthesis of diverse chemical libraries. We present a proposed multi-step synthesis of this versatile building block, followed by detailed, field-proven protocols for its diversification through N-acylation, N-alkylation (including reductive amination), and Suzuki-Miyaura cross-coupling reactions.

Proposed Synthesis of 7-((Benzyloxy)methyl)-1,4-oxazepane


// Nodes A [label="Chiral Amino Alcohol\n(e.g., (S)-2-amino-3-propan-1-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Boc Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Boc Protected\nAmino Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Intramolecular Cyclization\n(e.g., Mitsunobu or Appel reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="N-Boc-7-(hydroxymethyl)\n-1,4-oxazepane", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Benzylation\n(Williamson Ether Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="N-Boc-7-((benzyloxy)methyl)\n-1,4-oxazepane", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="N-Boc Deprotection\n(Acidic Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="7-((Benzyloxy)methyl)\n-1,4-oxazepane\n(Target Building Block)", shape=ellipse, style="filled,bold", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];

// Edges A -> B [label="Boc₂O, Base"]; B -> C; C -> D [label="DEAD, PPh₃ or\nCCl₄, PPh₃"]; D -> E; E -> F [label="BnBr, NaH"]; F -> G; G -> H [label="TFA or HCl"]; H -> I; }

Synthetic route to 7-((benzyloxy)methyl)-1,4-oxazepane.

Protocol 1: Synthesis of N-Boc-(S)-2-amino-3-propan-1-ol

This initial step protects the amine functionality to prevent side reactions in subsequent steps.

Materials:

  • (S)-2-amino-3-propan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-amino-3-propan-1-ol (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol, which can often be used in the next step without further purification.

Expected Yield: >95%

Protocol 2: Synthesis of N-Boc-7-(hydroxymethyl)-1,4-oxazepane via Intramolecular Cyclization

The formation of the 1,4-oxazepane ring can be achieved through several methods. An intramolecular Mitsunobu reaction is a reliable choice.

Materials:

  • N-Boc-(S)-2-amino-3-propan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(S)-2-amino-3-propan-1-ol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford N-Boc-7-(hydroxymethyl)-1,4-oxazepane.

Expected Yield: 60-80%

Protocol 3: Benzylation of N-Boc-7-(hydroxymethyl)-1,4-oxazepane

Protection of the primary alcohol as a benzyl ether is achieved via the Williamson ether synthesis.[2][3][4][5]

Materials:

  • N-Boc-7-(hydroxymethyl)-1,4-oxazepane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-7-(hydroxymethyl)-1,4-oxazepane (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-7-((benzyloxy)methyl)-1,4-oxazepane.

Expected Yield: 85-95%

Protocol 4: N-Boc Deprotection to Yield 7-((benzyloxy)methyl)-1,4-oxazepane

The final step is the removal of the Boc protecting group under acidic conditions to liberate the secondary amine.[6][7][8][9][10]

Materials:

  • N-Boc-7-((benzyloxy)methyl)-1,4-oxazepane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-7-((benzyloxy)methyl)-1,4-oxazepane (1.0 equiv) in DCM.

  • Add an excess of TFA (e.g., 10-20 equivalents) or 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Basify the aqueous layer with NaOH solution to a pH > 10 and extract with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final building block, 7-((benzyloxy)methyl)-1,4-oxazepane.

Expected Yield: >90%

Library Synthesis Utilizing 7-((Benzyloxy)methyl)-1,4-oxazepane

The secondary amine of 7-((benzyloxy)methyl)-1,4-oxazepane serves as a key handle for diversification, allowing for the introduction of a wide range of substituents to build a compound library.


// Nodes Start [label="7-((Benzyloxy)methyl)\n-1,4-oxazepane", shape=ellipse, style="filled,bold", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Acylation [label="N-Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="N-Alkylation\n(Reductive Amination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arylation [label="N-Arylation\n(Suzuki Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_A [label="N-Acyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_B [label="N-Alkyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_C [label="N-Aryl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Acylation [label="R-COCl, Base"]; Start -> Alkylation [label="R-CHO, NaBH(OAc)₃"]; Start -> Arylation [label="Aryl-Br, Pd catalyst,\nBase, then coupling"]; Acylation -> Product_A; Alkylation -> Product_B; Arylation -> Product_C; }

Diversification of the 1,4-oxazepane scaffold.

Protocol 5: N-Acylation of 7-((benzyloxy)methyl)-1,4-oxazepane

This protocol describes the formation of amide derivatives, a common functional group in bioactive molecules.[11][12][13]

Materials:

  • 7-((benzyloxy)methyl)-1,4-oxazepane

  • Acyl chloride (R-COCl) or Carboxylic acid

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HATU, HOBt/EDC if starting from a carboxylic acid)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure (using Acyl Chloride):

  • Dissolve 7-((benzyloxy)methyl)-1,4-oxazepane (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

R-Group ExampleAcyl ChlorideExpected Yield
PhenylBenzoyl chloride85-95%
4-Chlorophenyl4-Chlorobenzoyl chloride80-90%
Thiophen-2-ylThiophene-2-carbonyl chloride75-85%
Protocol 6: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for introducing alkyl groups to the nitrogen atom.[14][15][16][17][18]

Materials:

  • 7-((benzyloxy)methyl)-1,4-oxazepane

  • Aldehyde or Ketone (R-CHO or R₂CO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

Procedure:

  • To a solution of 7-((benzyloxy)methyl)-1,4-oxazepane (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

R-Group ExampleAldehydeExpected Yield
CyclohexylCyclohexanecarbaldehyde70-85%
3-PyridylPyridine-3-carbaldehyde65-80%
4-Fluorobenzyl4-Fluorobenzaldehyde75-90%
Protocol 7: N-Arylation via Suzuki-Miyaura Cross-Coupling

For the introduction of aryl or heteroaryl substituents, a two-step sequence involving initial N-arylation with a bromo-substituted aryl group followed by a Suzuki-Miyaura coupling is proposed.

Part A: N-Arylation with an Aryl Bromide

Materials:

  • 7-((benzyloxy)methyl)-1,4-oxazepane

  • Aryl bromide (e.g., 1-bromo-4-iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Combine the aryl bromide (1.0 equiv), 7-((benzyloxy)methyl)-1,4-oxazepane (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv) in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by silica gel chromatography to obtain the N-aryl-1,4-oxazepane intermediate.

Part B: Suzuki-Miyaura Cross-Coupling [19][20][21][22]

Materials:

  • N-(bromoaryl)-7-((benzyloxy)methyl)-1,4-oxazepane

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution

  • Toluene/Ethanol or Dioxane/Water mixture

Procedure:

  • In a reaction vessel, dissolve the N-(bromoaryl)-7-((benzyloxy)methyl)-1,4-oxazepane (1.0 equiv), the desired boronic acid (1.5 equiv), and the palladium catalyst (0.05 equiv) in the chosen solvent system (e.g., 3:1 Toluene/Ethanol).

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel chromatography.

R-Group ExampleBoronic AcidExpected Yield (over 2 steps)
4-Methoxyphenyl4-Methoxyphenylboronic acid50-70%
Pyrimidin-5-ylPyrimidin-5-ylboronic acid40-60%
3-Cyanophenyl3-Cyanophenylboronic acid55-75%

Data Interpretation and Characterization

Successful synthesis of the building block and its derivatives should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the 1,4-oxazepane core, the benzyloxymethyl side chain, and the newly introduced substituents. Key shifts to monitor include those of the protons adjacent to the nitrogen and oxygen atoms in the oxazepane ring.

  • Mass Spectrometry (e.g., HRMS): Will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Purity Analysis (HPLC): Will determine the purity of the final compounds in the library.

Troubleshooting and Expert Insights

  • Intramolecular Cyclization: Low yields in the cyclization step may be due to competing intermolecular reactions. Running the reaction at high dilution can favor the desired intramolecular process.

  • N-Arylation: The choice of palladium catalyst and ligand is crucial for efficient C-N bond formation. Screening of different ligand/catalyst combinations may be necessary for challenging substrates.

  • Purification: The basic nature of the 1,4-oxazepane nitrogen can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (e.g., 1% in the eluent) can improve peak shape and separation.

Conclusion

7-((Benzyloxy)methyl)-1,4-oxazepane is a highly valuable and versatile building block for the construction of diverse chemical libraries for drug discovery. The proposed synthetic route provides a clear pathway for its preparation, and the detailed protocols for N-acylation, N-alkylation, and N-arylation enable the rapid generation of novel 1,4-oxazepane derivatives. The three-dimensional nature of this scaffold offers the potential for improved target engagement and ADME properties compared to flatter aromatic systems.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Leijon, M., & El-Sehemy, M. R. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(12), 3089–3104.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Myers, A. G. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Pearson, W. H., & Hines, J. V. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselectivo Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(23), 8237-8248.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Sigma-Aldrich. (n.d.).
  • SynArchive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Zhang, J., & Ciufolini, M. A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22533–22539.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • MDPI. (2019).
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 7(1), 103-107.
  • Master Organic Chemistry. (2017, September 1).
  • ChemicalBook. (2024, May 8).
  • Beilstein Journal of Organic Chemistry. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 10, 2936-2942.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-??
  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
  • TSI Journals. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104.
  • The Royal Society of Chemistry. (2017). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Catalysis Science & Technology, 7(1), 23-27.
  • MDPI. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1891.
  • The Royal Society of Chemistry. (2018). Base-Promoted Synthesis of Multisubstituted Benzo[b][14][23]oxazepines. Organic & Biomolecular Chemistry, 16(1), 107-111.

  • PubMed Central (PMC). (2017). Structural reassignment of a dibenz[b,f][14][23]oxazepin-11(10H)-one with potent antigiardial activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3468.

  • Organic Syntheses. (n.d.).
  • MDPI. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2119.
  • ResearchGate. (n.d.).
  • European Journal of Modern Medicine and Practice. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4).
  • Myers, A. G. (n.d.). Chem 115. [Lecture Notes].
  • New Journal of Chemistry. (2018). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 42(18), 15025-15029.
  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(12), 3089–104.

Sources

Application Note & Protocol: Strategic Reductive Amination for N-Functionalization of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the N-functionalization of 1,4-oxazepane via reductive amination. We delve into the mechanistic underpinnings of this critical transformation, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 1,4-oxazepane scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of 1,4-Oxazepane

The 1,4-oxazepane motif is an increasingly important saturated heterocycle in modern drug discovery. Its unique three-dimensional structure, which imparts favorable physicochemical properties such as improved solubility and metabolic stability, makes it a desirable building block for novel therapeutics. Reductive amination stands out as one of the most robust and versatile methods for derivatizing the secondary amine of the 1,4-oxazepane core, enabling the introduction of a wide array of functional groups and the exploration of diverse chemical space.

This guide will focus on the practical execution of this reaction, emphasizing the "why" behind the "how" to empower researchers to adapt and troubleshoot their synthetic routes effectively.

Mechanistic Considerations: The "Why" Behind the Protocol

Successful reductive amination hinges on the controlled formation and subsequent reduction of an iminium ion intermediate. The overall process can be visualized as a two-step, one-pot sequence.

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction amine 1,4-Oxazepane hemiaminal Hemiaminal Intermediate amine->hemiaminal + Carbonyl carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O (Acid Catalyzed) reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Functionalized 1,4-Oxazepane reducing_agent->product iminium_ref->product + [H⁻]

Figure 1: General Mechanism of Reductive Amination.

The initial reaction between the 1,4-oxazepane nitrogen and a carbonyl compound (aldehyde or ketone) forms a hemiaminal intermediate. This is a reversible process. The subsequent acid-catalyzed dehydration of the hemiaminal generates the electrophilic iminium ion. This step is often rate-limiting. The iminium ion is then rapidly and irreversibly reduced by a hydride source to yield the final N-functionalized product.

The choice of reducing agent is critical. Mild hydride donors are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Reagent Selection and Optimization

The success of the reductive amination of 1,4-oxazepane is highly dependent on the judicious selection of the reducing agent and reaction conditions.

Reducing Agent Typical Solvent pH Condition Key Advantages Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFMildly Acidic (often with AcOH)Mild, high functional group tolerance, does not reduce aldehydes/ketones.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHNeutral to slightly acidicEffective for a wide range of substrates.Highly toxic (potential for HCN gas evolution at low pH).
Sodium Borohydride (NaBH₄) MeOH, EtOHNeutral to BasicInexpensive, readily available.Can reduce the starting carbonyl; requires careful pH control.

Expert Insight: For most applications involving 1,4-oxazepane, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its mild nature and tolerance for a wide range of functional groups make it highly reliable. The reaction can be conveniently carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,4-Oxazepane using an Aldehyde and STAB

This protocol describes a general method for the N-alkylation of 1,4-oxazepane with a representative aldehyde.

G start Start reagents Dissolve 1,4-Oxazepane (1.0 eq) and Aldehyde (1.1 eq) in DCM start->reagents add_acid Add Acetic Acid (1.1 eq) reagents->add_acid stir1 Stir at Room Temperature for 20-30 min add_acid->stir1 add_stab Add NaBH(OAc)3 (1.5 eq) in portions stir1->add_stab stir2 Stir at Room Temperature for 2-16 h (Monitor by TLC/LC-MS) add_stab->stir2 quench Quench with saturated aq. NaHCO3 stir2->quench extract Extract with DCM (3x) quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 2: Workflow for N-Alkylation of 1,4-Oxazepane.

Materials:

  • 1,4-Oxazepane (1.0 equivalent)

  • Aldehyde of choice (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Glacial Acetic Acid (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,4-oxazepane (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add glacial acetic acid (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: Some gas evolution may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired N-functionalized 1,4-oxazepane.

Protocol 2: Reductive Amination with a Ketone

The reaction with ketones is generally slower than with aldehydes due to steric hindrance.

Key Modifications from Protocol 1:

  • Equivalents: Use a slight excess of the ketone (1.2-1.5 eq).

  • Reaction Time: Expect longer reaction times (12-48 hours).

  • Temperature: Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion, particularly with sterically hindered ketones.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, it may be due to insufficient iminium ion formation. Add an additional portion of acetic acid (0.5 eq) and STAB (0.5 eq). If using a ketone, gentle heating might be necessary.

  • Formation of Side Products: The primary side product is often the result of over-alkylation, though this is less common with secondary amines like 1,4-oxazepane. Ensure the stoichiometry of the reactants is accurate. Another potential side product is the alcohol resulting from the reduction of the starting carbonyl. This is more likely if using a less selective reducing agent like NaBH₄. Sticking with STAB minimizes this issue.

  • Moisture Sensitivity: STAB is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents for optimal results.

Conclusion

Reductive amination is a powerful and reliable method for the N-functionalization of 1,4-oxazepane. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can efficiently generate a diverse range of derivatives. The use of sodium triacetoxyborohydride is highly recommended for its mildness and broad functional group compatibility. The protocols and insights provided herein serve as a robust starting point for synthetic campaigns involving this valuable heterocyclic scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Application Notes and Protocols for the Synthesis of the 7-Membered Oxazepane Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Oxazepane Scaffold in Drug Discovery

The 7-membered oxazepane ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug development. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling potent and selective interactions with a variety of biological targets.[1] This unique structural feature has led to the discovery of oxazepane derivatives with a wide range of therapeutic applications, including agents for central nervous system (CNS) disorders, such as dopamine D4 receptor ligands for schizophrenia, and novel anticonvulsants.[1][2] Furthermore, oxazepane-containing molecules have shown promise as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator in inflammation.[1]

Despite their therapeutic potential, the synthesis of 7-membered rings, including oxazepanes, presents a considerable challenge due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation. This has historically limited the exploration of this valuable chemical space.[3] However, the development of modern synthetic methodologies has opened new avenues for the efficient construction of the oxazepane core.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key cyclization strategies for the formation of the 7-membered oxazepane core. We will delve into the mechanistic underpinnings of each strategy, provide field-proven insights into experimental choices, and present detailed, step-by-step protocols for their practical implementation.

Key Cyclization Strategies for Oxazepane Core Formation

The construction of the oxazepane ring can be approached through several strategic bond formations. The most common and effective methods involve intramolecular reactions, where a linear precursor is induced to cyclize. This section will explore the following key strategies:

  • Ring-Closing Metathesis (RCM)

  • Intramolecular Etherification

  • Intramolecular Reductive Amination

  • Oxidative Cyclization of Furan Derivatives

  • Palladium-Catalyzed Intramolecular C-N Coupling

The choice of strategy is often dictated by the desired substitution pattern on the oxazepane ring, the availability of starting materials, and the compatibility of functional groups within the molecule.

Ring-Closing Metathesis (RCM): A Powerful Alkene-Based Cyclization

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the formation of a wide variety of unsaturated rings, including the oxazepane core.[4] The reaction utilizes ruthenium or molybdenum-based catalysts to facilitate the intramolecular coupling of two terminal alkene functionalities, forming a new double bond within the ring and releasing ethylene as a volatile byproduct.[4][5] The high functional group tolerance of modern Grubbs and Schrock catalysts makes RCM a highly attractive strategy in complex molecule synthesis.[6]

Causality of Experimental Choices:
  • Catalyst Selection: The choice between first-generation Grubbs (G-I), second-generation Grubbs (G-II), or Hoveyda-Grubbs catalysts depends on the steric and electronic nature of the diene substrate. G-II and Hoveyda-Grubbs catalysts generally exhibit higher activity and broader substrate scope.[5]

  • Solvent: Anhydrous, deoxygenated, non-coordinating solvents such as dichloromethane (DCM) or toluene are crucial to prevent catalyst deactivation.

  • Concentration: RCM is an intramolecular process, and therefore, reactions are typically run at high dilution (0.001–0.05 M) to favor the desired ring-closing event over intermolecular polymerization.

  • Temperature: Most RCM reactions proceed efficiently at room temperature to moderate heat (40-50 °C). Higher temperatures can sometimes lead to catalyst decomposition.

  • Ethylene Removal: The removal of the ethylene byproduct can help drive the reaction equilibrium towards the cyclic product.[5] This can be achieved by bubbling a stream of inert gas (nitrogen or argon) through the reaction mixture.

Experimental Workflow: RCM for Oxazepane Synthesis

RCM_Workflow cluster_prep Substrate Preparation cluster_reaction Ring-Closing Metathesis cluster_workup Work-up and Purification A Acyclic Diene Precursor B Dissolve in Anhydrous DCM A->B Step 1 C Degas with Argon B->C Step 2 D Add Grubbs Catalyst C->D Step 3 E Stir at RT to 40°C D->E Step 4 F Quench Reaction E->F Step 5 G Solvent Evaporation F->G Step 6 H Column Chromatography G->H Step 7 I Oxazepane Product H->I Step 8 Etherification_Scheme N-tethered\nbis-alcohol N-tethered bis-alcohol Carbocation\nIntermediate Carbocation Intermediate N-tethered\nbis-alcohol->Carbocation\nIntermediate H₂SO₄ -H₂O 1,4-Oxazepane 1,4-Oxazepane Carbocation\nIntermediate->1,4-Oxazepane Intramolecular Nucleophilic Attack Reductive_Amination_Workflow cluster_prep Precursor and Reagents cluster_reaction One-Pot Cyclization and Reduction cluster_workup Work-up and Purification A Amino-aldehyde/ketone Precursor B Dissolve in DCE/DCM A->B Step 1 C Add Acetic Acid (cat.) B->C Step 2 D Add NaBH(OAc)₃ C->D Step 3 E Stir at Room Temperature D->E Step 4 F Quench with sat. NaHCO₃ E->F Step 5 G Extract with DCM F->G Step 6 H Dry and Concentrate G->H Step 7 I Purify (Chromatography) H->I Step 8 J Oxazepane Product I->J Step 9 Furan_Oxidation_Scheme Hydroxyaminoalkylfuran Hydroxyaminoalkylfuran Z-Dienone\nIntermediate Z-Dienone Intermediate Hydroxyaminoalkylfuran->Z-Dienone\nIntermediate m-CPBA Oxazepine Oxazepine Z-Dienone\nIntermediate->Oxazepine 7-exo-trig Cyclization Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Intramolecular C-N Coupling cluster_workup Work-up and Purification A Amino-aryl halide Precursor C Add Anhydrous Solvent A->C B Pd Catalyst, Ligand, Base B->C D Degas with Argon C->D Step 1 E Heat to Reflux D->E Step 2 F Cool and Filter E->F Step 3 G Solvent Evaporation F->G Step 4 H Column Chromatography G->H Step 5 I Fused Oxazepane Product H->I Step 6

Sources

Application Note: Strategic Design and Characterization of 1,4-Oxazepane Derivatives as Selective Dopamine D4 Receptor Ligands

[1]

Executive Summary

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the prefrontal cortex and hippocampus, regions associated with cognition, attention, and executive function.[1] Unlike the D2 receptor, D4R blockade does not induce extrapyramidal symptoms (EPS), making it a high-value target for treating schizophrenia and cognitive deficits.

This Application Note details the utility of the 1,4-oxazepane scaffold as a privileged structure for D4R ligand design. While phenylpiperazines (e.g., in L-745,870) are classical D4 pharmacophores, they often suffer from poor metabolic stability or non-selective binding to D2/D3 subtypes. The 1,4-oxazepane ring offers a distinct conformational vector and physicochemical profile (logP, pKa), serving as a bioisostere that can enhance selectivity and solubility. This guide provides a validated workflow for the synthesis, binding characterization, and functional profiling of these derivatives.

Pharmacophore Rationale: Why Oxazepane?

The design of D4R ligands typically follows a "Head-Linker-Tail" model. The 1,4-oxazepane moiety functions as the core "Linker/Head" scaffold, replacing the traditional piperazine ring.

Structural Advantages
  • Conformational Flexibility: The 7-membered oxazepane ring is more flexible than the 6-membered piperazine, allowing the attached aryl "tail" to adopt unique orientations within the D4R orthosteric binding pocket (specifically interacting with Asp115 in TM3).

  • Bioisosterism: The oxygen atom in the 1,4-position lowers the basicity of the distal nitrogen compared to a piperazine, potentially reducing off-target hERG channel binding—a common liability in antipsychotic drug development.

  • Selectivity Filter: Bulky substituents at the 2- or 4-position of the oxazepane ring can create steric clashes in the tighter D2/D3 binding pockets, while the D4 pocket accommodates them, driving selectivity.

Visualization: The D4R Ligand Design Logic

The following diagram illustrates the strategic modification of the scaffold.

D4_Ligand_DesignPharmacophoreGeneral D4 PharmacophorePiperazineClassical Scaffold(Phenylpiperazine)Pharmacophore->PiperazineStandard ApproachOxazepaneOptimized Scaffold(1,4-Oxazepane)Pharmacophore->OxazepaneBioisosteric ReplacementPropertiesOptimized Properties:- Lower pKa- Reduced D2 Affinity- Novel IP SpacePiperazine->PropertiesHigh AffinityLow SelectivityOxazepane->PropertiesEnhanced SelectivityTargetD4 Receptor Specificity(Asp115 Interaction)Properties->TargetBinding Efficacy

Figure 1: Strategic transition from classical piperazine scaffolds to 1,4-oxazepane to optimize physicochemical properties and receptor subtype selectivity.[2]

Protocol A: Modular Synthesis of 1,4-Oxazepane Libraries

Objective: To synthesize a library of N-substituted 1,4-oxazepane derivatives via a convergent route. Mechanism: Nucleophilic substitution (N-alkylation) or Reductive Amination.

Materials
  • Core Scaffold: 1,4-Oxazepane hydrochloride (CAS: 50435-25-1).

  • Electrophiles: Various substituted benzyl bromides or heteroaryl aldehydes.

  • Base: Potassium carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
Method A: N-Alkylation (Standard)[3]
  • Preparation: Dissolve 1,4-oxazepane HCl (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add

    
     (3.0 equiv) and stir at room temperature for 15 minutes to liberate the free amine.
    
  • Coupling: Add the specific aryl halide (e.g., 4-chlorobenzyl bromide) (1.1 equiv).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or LC-MS (Target mass = Scaffold + Electrophile - HBr).
    
  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, DCM:MeOH gradient 95:5).

Method B: Reductive Amination (For Aldehyde Linkers)
  • Mixing: Dissolve 1,4-oxazepane HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in DCE.

  • Imine Formation: Add DIPEA (1.5 equiv) and stir for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) in one portion.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    . Extract with DCM.
    

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (

Critical Control:L-745,870
Reagents
  • Membranes: CHO-K1 cell membranes stably expressing human recombinant D4.4 receptor (commercially available).

  • Radioligand:

    
    -L-745,870 (Specific Activity ~80 Ci/mmol) is preferred over 
    
    
    -Spiperone due to higher D4 selectivity.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM KCl, 1.5 mM

    
    , 5 mM 
    
    
    , pH 7.4.
Workflow
  • Preparation: Dilute membranes in Assay Buffer to a concentration of 5–10

    
     protein/well.
    
  • Compound Addition: Add 20

    
     of test compound (Oxazepane derivative) at increasing concentrations (
    
    
    M to
    
    
    M).
  • Radioligand: Add 20

    
     of 
    
    
    -L-745,870 (Final concentration ~0.5 nM, close to
    
    
    ).
  • Incubation: Incubate plates for 120 minutes at

    
     (equilibrium is slower for D4 than D2).
    
  • Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Add liquid scintillation cocktail and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Data Interpretation Table: | Compound | D4


L-745,870ClozapineOxazepane-01145

Protocol C: Functional Assay (cAMP Inhibition)

Objective: Verify if the ligand is an antagonist, partial agonist, or inverse agonist. Mechanism: D4R couples to

236antagonist7
Experimental Design (Antagonist Mode)
  • Cell Culture: CHO-K1 cells expressing D4.4 receptor.

  • Signal Detection: TR-FRET (e.g., HTRF cAMP kit) or GloSensor.

  • Agonist Challenge: Use Quinpirole (

    
     concentration, typically 30–50 nM) to activate the receptor and lower cAMP.
    
  • Stimulation: Use Forskolin (10

    
    ) to raise baseline cAMP levels.
    
Workflow

Functional_AssayStep1Seed CHO-D4 Cells(2000 cells/well)Step2Add Test Compound(Oxazepane Derivative)Step1->Step2Step3Add Agonist Mix:Quinpirole (30nM) + Forskolin (10uM)Step2->Step3Step4Incubate 60 min @ RTStep3->Step4Step5Lysis & Detection(HTRF Acceptor/Donor)Step4->Step5

Figure 2: Functional cAMP assay workflow for identifying D4 antagonists. A hit will restore cAMP levels suppressed by Quinpirole.

Validation Criteria
  • Antagonist Hit: The compound restores cAMP levels to the Forskolin-only baseline (reversing Quinpirole effect).

  • Inverse Agonist: Increases cAMP above the Forskolin baseline (if the receptor has constitutive activity).

  • Null: No change in cAMP levels compared to the Quinpirole control.

References

  • Rowley, M., et al. (1996). L-745,870, a highly potent and selective dopamine D4 receptor antagonist.Journal of Medicinal Chemistry .

  • Modh, S. et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.Journal of Medicinal Chemistry .

  • Rondou, P., et al. (2010).[6] The dopamine D4 receptor: biochemical and signalling properties.Cellular and Molecular Life Sciences .

  • Keck, T. M., et al. (2019).[1][4] Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy.[8][3][4]Journal of Medicinal Chemistry . [1]

Application Notes and Protocols for the Synthesis of Chiral 7-((Benzyloxy)methyl)-1,4-oxazepane from Homoserine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure imparts desirable physicochemical properties to molecules, making it a valuable component in the design of novel therapeutics. The synthesis of chiral, substituted 1,4-oxazepanes, however, presents a considerable challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings.[3][4] This document provides a detailed, field-proven protocol for the synthesis of enantiomerically pure 7-((benzyloxy)methyl)-1,4-oxazepane, a versatile building block for further chemical elaboration, starting from the readily available chiral precursor, L-homoserine.

The synthetic strategy outlined herein employs a robust and efficient sequence of reactions, commencing with the protection of the functional groups of L-homoserine, followed by the strategic introduction of the necessary carbon framework for cyclization. The key ring-forming step is accomplished via Ring-Closing Metathesis (RCM), a powerful and widely utilized transformation for the construction of cyclic olefins.[5][6][7] Subsequent reduction of the resulting double bond affords the saturated 1,4-oxazepane ring system. Each step has been optimized to ensure high yields and reproducibility, and the rationale behind the choice of reagents and conditions is discussed in detail.

Overall Synthetic Scheme

The multi-step synthesis of chiral 7-((benzyloxy)methyl)-1,4-oxazepane from L-homoserine is depicted in the workflow diagram below. The key transformations include N-protection, esterification, O-benzylation, ester reduction, O-allylation, N-allylation, ring-closing metathesis, and final reduction of the double bond.

Synthetic Workflow L-Homoserine L-Homoserine N-Boc-L-Homoserine N-Boc-L-Homoserine L-Homoserine->N-Boc-L-Homoserine Boc₂O, NaOH N-Boc-L-Homoserine Methyl Ester N-Boc-L-Homoserine Methyl Ester N-Boc-L-Homoserine->N-Boc-L-Homoserine Methyl Ester SOCl₂, MeOH N-Boc-O-Benzyl-L-Homoserine Methyl Ester N-Boc-O-Benzyl-L-Homoserine Methyl Ester N-Boc-L-Homoserine Methyl Ester->N-Boc-O-Benzyl-L-Homoserine Methyl Ester BnBr, NaH N-Boc-O-Benzyl-L-Homoserinol N-Boc-O-Benzyl-L-Homoserinol N-Boc-O-Benzyl-L-Homoserine Methyl Ester->N-Boc-O-Benzyl-L-Homoserinol LiAlH₄ N-Boc-7-((benzyloxy)methyl)-1,4-oxazepine Intermediate N-Boc-7-((benzyloxy)methyl)-1,4-oxazepine Intermediate N-Boc-O-Benzyl-L-Homoserinol->N-Boc-7-((benzyloxy)methyl)-1,4-oxazepine Intermediate 1. Allyl Bromide, NaH 2. TFA 3. Allyl Bromide, K₂CO₃ Unsaturated 1,4-Oxazepine Unsaturated 1,4-Oxazepine N-Boc-7-((benzyloxy)methyl)-1,4-oxazepine Intermediate->Unsaturated 1,4-Oxazepine Grubbs' Catalyst Final Product 7-((Benzyloxy)methyl)-1,4-oxazepane Unsaturated 1,4-Oxazepine->Final Product H₂, Pd/C RCM Mechanism cluster_0 Ring-Closing Metathesis Diallyl Intermediate Diallyl Intermediate Ruthenium Alkylidene Complex Ruthenium Alkylidene Complex Diallyl Intermediate->Ruthenium Alkylidene Complex Grubbs' Catalyst Metallocyclobutane Metallocyclobutane Ruthenium Alkylidene Complex->Metallocyclobutane [2+2] Cycloaddition Unsaturated 1,4-Oxazepine Unsaturated 1,4-Oxazepine Metallocyclobutane->Unsaturated 1,4-Oxazepine Retro [2+2] Cycloaddition Final Product Final Product Unsaturated 1,4-Oxazepine->Final Product Release of Catalyst

Sources

Application Note: A Practical Guide to the N-Alkylation of 7-((Benzyloxy)methyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Seven-membered heterocycles, particularly scaffolds like 1,4-oxazepane, are of increasing interest in drug discovery due to their unique structural and pharmacological properties.[1][2] N-substituted 1,4-oxazepanes serve as crucial building blocks for a variety of biologically active compounds, including potential dopamine D4 receptor ligands and other central nervous system (CNS) agents.[2][3] This application note provides a detailed, field-proven protocol for the N-alkylation of 7-((benzyloxy)methyl)-1,4-oxazepane. We focus on the reductive amination pathway, a robust and highly selective method that minimizes common side reactions like over-alkylation.[4][5] This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth scientific rationale, step-by-step instructions, and troubleshooting insights.

Introduction: The Strategic Importance of N-Functionalized 1,4-Oxazepanes

The 1,4-oxazepane motif occupies a privileged space in medicinal chemistry, interfacing between the well-explored diazepane, morpholine, and azepane scaffolds.[1] The conformational flexibility of this seven-membered ring, combined with the ability to introduce diverse substituents on the nitrogen atom, makes it a valuable scaffold for tuning the physicochemical and pharmacological properties of lead compounds.[6] Functionalization at the nitrogen position is a critical step in synthesizing compound libraries for screening and developing novel therapeutics.[7][8]

While direct alkylation with alkyl halides is a known method, it is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification.[9][10] Reductive amination, however, offers a controlled, high-yield alternative for synthesizing N-alkylated amines.[11][12] This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent to yield the desired N-alkylated product.[4][5]

Recommended Synthetic Strategy: Reductive Amination

The method of choice for the N-alkylation of 7-((benzyloxy)methyl)-1,4-oxazepane is reductive amination. This strategy is superior to direct alkylation for several reasons:

  • High Selectivity: The reaction proceeds via an iminium intermediate, which forms only once on the secondary amine, preventing the over-alkylation common with reactive alkyl halides.[4]

  • Broad Substrate Scope: A vast array of commercially available aldehydes and ketones can be used, allowing for the introduction of diverse functional groups.

  • Mild Reaction Conditions: The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows the reaction to proceed under mild, often acidic to neutral, conditions that are tolerant of many functional groups.[4][11]

The overall transformation is depicted below:

Figure 1: General Scheme for Reductive Amination Chemical reaction showing the N-alkylation of 7-((benzyloxy)methyl)-1,4-oxazepane with a generic aldehyde or ketone via reductive amination to yield the N-substituted product.

Detailed Experimental Protocol

This protocol details the N-alkylation of 7-((benzyloxy)methyl)-1,4-oxazepane with a representative aldehyde (e.g., isobutyraldehyde).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-((Benzyloxy)methyl)-1,4-oxazepane≥95%VariesStarting material.
Aldehyde or Ketone (e.g., Isobutyraldehyde)Reagent GradeVariesThe alkylating agent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeVariesMild and selective reducing agent.
Dichloromethane (DCM)AnhydrousVariesReaction solvent.
Acetic Acid (optional)GlacialVariesCan be used to catalyze iminium ion formation.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVariesFor aqueous work-up.
Brine (Saturated NaCl Solution)ACS GradeVariesFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariesFor drying the organic layer.
Silica Gel60 Å, 230-400 meshVariesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄VariesFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-((benzyloxy)methyl)-1,4-oxazepane (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1-1.2 eq.) to the solution. If using a volatile aldehyde, it is best to add it via syringe.

  • Iminium Formation (Optional Catalyst): If the reaction is slow to initiate, 1-5 mol% of glacial acetic acid can be added to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 5-10% Methanol in DCM). The reaction is typically complete within 2-12 hours.

  • Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Mechanism and Scientific Rationale

The success of reductive amination hinges on a two-stage mechanism that occurs in a single pot.[5]

  • Reversible Iminium Ion Formation: The secondary amine of the 1,4-oxazepane nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is the equilibrium-driven part of the reaction and can be accelerated by a catalytic amount of mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5][12]

  • Irreversible Hydride Reduction: A selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion.[4] NaBH(OAc)₃ is the preferred reagent for this transformation because it is mild enough not to significantly reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium intermediate.[4] This step is irreversible and drives the entire reaction to completion.

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation (Reversible) cluster_step2 Step 2: Hydride Reduction (Irreversible) Amine R₂NH (Oxazepane) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal + R'CHO Carbonyl R'CHO (Aldehyde) Carbonyl->Hemiaminal Iminium [R₂N⁺=CHR'] Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal Product R₂N-CH₂R' (N-Alkylated Product) Iminium->Product + [H⁻] from NaBH(OAc)₃ Reducer NaBH(OAc)₃

Diagram 1: Mechanism of Reductive Amination.

Experimental Workflow and Visualization

The entire process, from initial setup to final characterization, can be visualized as a linear workflow.

Experimental_Workflow A Setup: Dissolve Oxazepane & Aldehyde in DCM B Reaction: Add NaBH(OAc)₃ Stir at RT A->B C Monitoring: Check reaction progress by TLC B->C C->B Continue reaction D Work-up: Quench with NaHCO₃ Extract with DCM C->D Reaction complete E Purification: Dry, concentrate, and purify via column chromatography D->E F Characterization: Obtain NMR and MS data of the final product E->F

Diagram 2: High-level experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add another 0.5 eq. of NaBH(OAc)₃ and allow to stir for several more hours. Gentle warming (to ~40°C) may also help.
Low Yield Inefficient iminium formation. Poor work-up.Add a catalytic amount of acetic acid. Ensure thorough extraction during work-up.
Side Product Formation Impure starting materials. Reducer is too strong.Ensure the purity of the oxazepane and aldehyde. Confirm the use of NaBH(OAc)₃, as NaBH₄ can reduce the aldehyde.[4]

Conclusion

The N-alkylation of 7-((benzyloxy)methyl)-1,4-oxazepane via reductive amination is a highly efficient and versatile method for generating libraries of pharmacologically relevant compounds. By leveraging the selectivity of sodium triacetoxyborohydride, this protocol provides a reliable pathway to mono-alkylated products in high yield, avoiding the common pitfalls of direct alkylation. The procedure is robust, scalable, and amenable to a wide variety of carbonyl-containing substrates, making it an indispensable tool for drug discovery professionals.

References

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, Z., et al. (2021). Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. ResearchGate. [Link]

  • Singh, H., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Elsevier.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Mykura, R., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • RSC Advances. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]

  • Liljefors, T., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Mareska, D. A., et al. (2004). Synthesis of Analogs of (1,4)-3- And 5-imino Oxazepane, Thiazepane, and Diazepane as Inhibitors of Nitric Oxide Synthases. PubMed. [Link]

  • Mykura, R., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H). (n.d.). ScienceDirect.

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • N-Dealkylation of Amines. (n.d.). PMC. [Link]

  • Kamimura, A., et al. (2009). An efficient preparation of N-alkyl-2-benzazepine derivatives and investigation of their biological activity. PubMed. [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. [Link]

  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines. [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025).
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Oxazepane Cyclization for Enhanced Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to improving the yield in the cyclization of 1,4-oxazepane precursors. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we have curated this guide based on a synthesis of established literature and practical laboratory experience to ensure you have the most reliable information at your fingertips.

Introduction: The Challenge of Synthesizing a Seven-Membered Ring

The synthesis of seven-membered heterocycles like 1,4-oxazepanes presents a unique set of challenges compared to their five- or six-membered counterparts. The formation of these medium-sized rings is often hampered by unfavorable thermodynamics and kinetics. Slow cyclization kinetics can be a significant hurdle, frequently leading to low yields and the formation of undesired side products through competing intermolecular reactions, such as polymerization.[1] Despite their prevalence in pharmacologically active compounds, including antidepressants and antipsychotics, the lack of robust and scalable synthetic routes has historically hindered their broader exploration in drug discovery.[2][3] This guide will address the most common issues encountered during the intramolecular cyclization of 1,4-oxazepane precursors and provide actionable solutions to optimize your reaction outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Yield of the Desired 1,4-Oxazepane

Question: My cyclization reaction is resulting in a very low yield or primarily unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: This is a common and often multifaceted problem. Let's break down the potential causes and solutions:

  • Unfavorable Reaction Kinetics: The activation energy for a 7-membered ring closure can be high.

    • Solution 1: Optimize Reaction Temperature. The temperature can significantly impact the reaction rate. While higher temperatures can promote the desired cyclization, they can also lead to decomposition or side reactions. A systematic study of the reaction temperature is recommended. For instance, in nucleophilic substitution reactions, lower temperatures might be favorable, whereas other cyclization types may require elevated temperatures to overcome the activation barrier.[1]

    • Solution 2: Catalyst Screening. The choice of catalyst is critical. For metal-catalyzed reactions, screening different metals, ligands, and catalyst loadings can dramatically improve yields.[4] For instance, silver triflate (AgOTf) has been shown to be effective in the diastereoselective synthesis of 1,4-oxazepanes.[5] In Brønsted acid-catalyzed cyclizations, stronger acids like perchloric acid (HClO₄) may offer better results than weaker acids.[6]

  • Intermolecular Side Reactions (Polymerization): At higher concentrations, the linear precursors are more likely to react with each other than to cyclize intramolecularly.

    • Solution: High-Dilution Conditions. A cornerstone of macrocyclization and medium-ring synthesis is the use of high-dilution conditions (typically 0.01–0.001 M).[1] This favors the intramolecular reaction by minimizing the probability of intermolecular encounters.

    • Solution: Slow Addition. Employing a syringe pump to slowly add the precursor to the reaction mixture is an effective way to maintain a low instantaneous concentration, further promoting intramolecular cyclization.[1]

  • Substrate Conformation: The three-dimensional arrangement of the linear precursor may not be conducive to cyclization.

    • Solution: Introduce Conformational Constraints. The introduction of rigid elements, such as double bonds or aromatic rings, within the linear precursor can pre-organize it into a conformation that brings the reactive ends closer together, thus facilitating cyclization. The use of pseudoprolines (serine-derived oxazolidines) as protecting groups has been shown to restrict rotation and favor ring closure in the synthesis of 1,4-oxazepane-2,5-diones.[7][8]

  • Inappropriate Base or Acid: The choice and strength of the acid or base can be critical, especially in reactions involving deprotonation or protonation steps.

    • Solution: A novel approach for synthesizing 1,4-oxazepines involves a base-promoted exo-mode cyclization of alkynyl alcohols.[9][10] In this solvent- and metal-free method, sodium hydride (NaH) was found to be an effective base.[11] Optimization studies showed that the choice of base and the absence of solvent were crucial for high yields.[11]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the target 1,4-oxazepane. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is a clear indication that alternative reaction pathways are competing with your desired cyclization. Identifying these side products is the first step to mitigating their formation.

  • Dimerization and Oligomerization: As discussed previously, these are common outcomes of competing intermolecular reactions.

    • Solution: High dilution and slow addition are the primary strategies to minimize these products.[1]

  • Rearrangement Products: The reaction conditions may be promoting unexpected molecular rearrangements.

    • Solution: In the attempted synthesis of a benzoxazepine ring in inducamide C, a regioisomeric oxepanoindole was formed due to the preferential cyclization of a 4-hydroxyindole.[8] This highlights the importance of understanding the relative reactivity of different functional groups within your precursor. Protecting groups can be employed to block more reactive sites and direct the cyclization to the desired position.

  • Elimination Products: In nucleophilic substitution reactions, elimination can be a significant side reaction, especially at higher temperatures.

    • Solution: Lowering the reaction temperature can often favor substitution over elimination.[1] The choice of a less sterically hindered base can also be beneficial.

  • Products from Competing Cyclization Modes: Depending on the precursor, cyclization can occur via different pathways (e.g., endo vs. exo).

    • Solution: The regioselectivity of cyclization can sometimes be controlled by the choice of catalyst or reaction conditions. For example, a base-promoted cyclization of alkynyl alcohols was found to proceed exclusively through an exo-dig pathway.[9][10] Similarly, the synthesis of 1,4-oxazepanes from internal alkynes proceeded through a 7-endo-dig cyclization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the 1,4-oxazepane ring?

A1: The primary methods for constructing the 1,4-oxazepane ring involve intramolecular cyclization of a linear precursor. Key strategies include:

  • Nucleophilic Substitution: This involves the intramolecular attack of an amine or alcohol on an electrophilic carbon, often bearing a leaving group.

  • Reductive Amination: Cyclization occurs through the formation of an imine or enamine followed by reduction.

  • Ring-Closing Metathesis (RCM): This powerful technique utilizes a ruthenium or molybdenum catalyst to form a double bond within the ring. While effective, it can be sensitive to substrate and catalyst choice.[1]

  • Hydroalkoxylation/Hydroamination: The intramolecular addition of an alcohol or amine across a carbon-carbon multiple bond.[5]

  • Cycloaddition Reactions: For example, the reaction of Schiff bases with anhydrides can yield 1,3-oxazepine-4,7-diones.[12][13]

Q2: How do protecting groups influence the cyclization yield?

A2: Protecting groups play a crucial role in the success of 1,4-oxazepane synthesis. They can:

  • Prevent Side Reactions: By masking reactive functional groups that are not involved in the cyclization, they prevent the formation of undesired byproducts.

  • Influence Conformation: As mentioned earlier, certain protecting groups can enforce a precursor conformation that is favorable for cyclization.[7][8]

  • Modulate Reactivity: The electronic properties of a protecting group can influence the nucleophilicity or electrophilicity of the reacting centers. For instance, N-benzyl or N-Cbz protected alkynols failed to cyclize under certain conditions where N-sulfonylated analogues reacted smoothly.[5]

Q3: Are there any specific analytical techniques that are particularly useful for monitoring these reactions and identifying byproducts?

A3: A combination of techniques is generally recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the desired product and any byproducts, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for elucidating the structures of unknown byproducts.

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted Intramolecular Cyclization of Alkynyl Alcohols

This protocol is adapted from a solvent- and metal-free approach to 1,4-oxazepines.[9][10][11]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynyl alcohol precursor (1.0 eq).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-oxazepine.

Protocol 2: High-Dilution Intramolecular Nucleophilic Substitution

This is a general protocol that can be adapted for various nucleophilic substitution reactions.

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • To the flask, add the appropriate solvent (e.g., anhydrous acetonitrile or DMF) to achieve a final concentration of 0.001-0.01 M.

  • Add the base (e.g., potassium carbonate, cesium carbonate) to the flask.

  • Heat the solvent and base mixture to the desired reaction temperature.

  • Dissolve the linear precursor (containing both the nucleophile and the electrophile with a leaving group) in the same anhydrous solvent.

  • Add the precursor solution to the dropping funnel and add it dropwise to the heated reaction mixture over a period of several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in 1,4-Oxazepane Cyclization

Potential Cause Proposed Solution Key Considerations
Unfavorable Kinetics Optimize temperature; Screen catalysts/reagentsAvoid temperatures that cause decomposition.
Intermolecular Reactions High dilution (0.001-0.01 M); Slow additionMay require large solvent volumes.
Poor Substrate Conformation Introduce rigid elements; Use conformationally restricting protecting groupsRequires rational design of the precursor.
Incorrect Reaction Conditions Screen different solvents, bases, or acidsSolvent polarity can significantly affect the reaction.

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

G start Low or No Yield check_sm Check for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present sm_absent SM Absent check_sm->sm_absent kinetics Optimize Kinetics: - Increase Temperature - Screen Catalysts sm_present->kinetics Yes dilution Favor Intramolecular Reaction: - High Dilution - Slow Addition sm_present->dilution Yes conformation Address Conformation: - Redesign Precursor - Change Protecting Group sm_present->conformation Yes byproducts Byproducts Observed? sm_absent->byproducts decomposition Decomposition Occurred byproducts->decomposition No side_reactions Analyze and Suppress Side Reactions byproducts->side_reactions Yes end Improved Yield kinetics->end dilution->end conformation->end side_reactions->end

Caption: A decision tree for troubleshooting low-yield 1,4-oxazepane cyclization reactions.

Diagram 2: Competing Intermolecular vs. Intramolecular Reactions

G cluster_0 High Concentration cluster_1 High Dilution precursor1 Precursor polymer Dimer/Polymer precursor1->polymer precursor2 Precursor precursor2->polymer precursor3 Precursor product 1,4-Oxazepane precursor3->product Intramolecular Cyclization

Caption: The effect of concentration on the outcome of cyclization reactions.

References

  • A New Approach to 1,4-oxazines and 1,4-oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. PubMed. Available at: [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. ACS Publications. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Iraqi National Journal of Chemistry. Available at: [Link]

  • Optimization for the cyclization step. ResearchGate. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Synthesis of substituted benzo[b][7][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Modification of Creatinine to Form New Oxazepane Ring and Study Their Antioxidant Activity. Journal of Education and Science. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Chemical Methodologies Modification of Creatinine to Form New Oxazepane Ring and Study Their Antioxidant Activity. ResearchGate. Available at: [Link]

  • Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. Journal of Young Investigators. Available at: [Link]

  • Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. ResearchGate. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Chemistry Portal. Available at: [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. ACS Figshare. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

  • Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Oxazepane Core Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxazepane synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the functionalization of oxazepane scaffolds, with a particular focus on the stability of the widely-used benzyl (Bn) protecting group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of working with these valuable seven-membered heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: My N-benzyl group is unexpectedly cleaving during a routine functionalization reaction on the oxazepane ring. What are the likely causes?

Unexpected N-debenzylation during seemingly unrelated transformations is a common issue that can often be traced back to latent acidic conditions or the choice of reagents. The benzyl group, while robust, is susceptible to cleavage under certain conditions which may not be immediately obvious.

  • Acid Sensitivity: The ether linkage within the 1,4-oxazepane ring can be sensitive to strong acids, potentially leading to ring-opening.[1] While the N-benzyl group itself is generally stable to many acidic conditions, reagents that can generate even catalytic amounts of a strong acid can lead to cleavage. For example, using acyl chlorides for acylation can generate HCl as a byproduct, which can be sufficient to cause debenzylation, especially at elevated temperatures.

  • Lewis Acids: Be cautious with Lewis acids, as they can coordinate to the nitrogen or the ether oxygen of the oxazepane, potentially facilitating benzyl group removal.

  • Reductive Cleavage: Many functionalization reactions may involve reagents that can act as a hydrogen source in the presence of trace metal impurities (e.g., from a previous step), leading to unintended hydrogenolysis.

Troubleshooting Flowchart: Unexpected N-Debenzylation

start Unexpected N-Debenzylation Observed reagent_check Review Reagents: - Acyl halides? - Lewis acids? - Reductive agents? start->reagent_check acid_scavenger Add a non-nucleophilic base (e.g., pyridine, DIPEA) to neutralize in situ generated acid. reagent_check->acid_scavenger Yes, acid source alternative_reagents Switch to alternative reagents: - Acyl chloride -> Activated ester - Strong Lewis acid -> Milder conditions reagent_check->alternative_reagents Yes, problematic reagent temp_control Lower reaction temperature reagent_check->temp_control No obvious problematic reagent success Problem Resolved acid_scavenger->success alternative_reagents->success purification_check Check for residual catalyst from previous steps. temp_control->purification_check failure Problem Persists temp_control->failure recrystallize Recrystallize or re-purify starting material. purification_check->recrystallize Yes, potential contamination purification_check->failure No, material is pure recrystallize->success

Caption: Troubleshooting workflow for unexpected N-debenzylation.

Q2: I am trying to perform a reaction on a side chain, but the oxazepane ring itself seems to be unstable. What conditions should I be mindful of?

The stability of the 1,4-oxazepane ring is a critical consideration, particularly its susceptibility to ring-opening under acidic conditions.[1]

  • Strongly Acidic Conditions: Avoid strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) where possible. Protonation of the ether oxygen can initiate ring cleavage.[1] If acidic conditions are necessary, opt for milder acids or buffer the system.

  • Reductive Conditions: While catalytic hydrogenation is a standard method for debenzylation, be aware that harsh reductive conditions could potentially lead to ring-opening, although this is less common than acid-catalyzed degradation.

Condition CategoryReagents to Use with CautionRecommended Alternatives/Modifications
Acidic HCl, H₂SO₄, TFA, Strong Lewis AcidsAcetic acid, Buffered systems, Pyridinium p-toluenesulfonate (PPTS)
Basic Strong, non-hindered bases (e.g., NaOH, KOH)Hindered bases (e.g., LiHMDS, KHMDS), Carbonate bases (e.g., K₂CO₃, Cs₂CO₃)
Reductive Harsh hydride reagents (e.g., LiAlH₄ at high temp.)NaBH₄, Catalytic hydrogenation under controlled conditions
Q3: I need to remove the N-benzyl group without affecting other sensitive functional groups on my oxazepane derivative. What are the best methods?

Selective debenzylation is a common challenge. Catalytic transfer hydrogenation (CTH) is often a preferred method due to its mildness and safety, avoiding the use of high-pressure hydrogen gas.[1]

Recommended Protocol: Selective N-Debenzylation using Catalytic Transfer Hydrogenation

This protocol is designed for the selective removal of an N-benzyl group in the presence of other potentially sensitive functionalities.

Materials:

  • N-benzylated oxazepane derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve the N-benzylated oxazepane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • To the stirring suspension, add ammonium formate (3-5 eq per benzyl group).

  • The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is then worked up as appropriate for the specific product.

Advantages of this method:

  • Mild Conditions: The reaction is typically carried out at room temperature and atmospheric pressure.

  • Safety: Avoids the use of flammable hydrogen gas.[1]

  • Selectivity: Often preserves other reducible functional groups that might be sensitive to standard catalytic hydrogenation.

Experimental Workflow: Catalytic Transfer Hydrogenation

substrate Dissolve N-Bn-Oxazepane in Methanol catalyst Add 10% Pd/C substrate->catalyst h_donor Add Ammonium Formate catalyst->h_donor reaction Stir at Room Temperature (Monitor by TLC/LC-MS) h_donor->reaction filtration Filter through Celite® reaction->filtration concentration Concentrate Filtrate filtration->concentration workup Aqueous Workup & Extraction concentration->workup product Isolated Deprotected Oxazepane workup->product

Caption: Step-by-step workflow for N-debenzylation via CTH.

Q4: Are there alternative protecting groups to benzyl for the oxazepane nitrogen that might be more suitable for my synthetic route?

Yes, the choice of protecting group is crucial and should be guided by the downstream reaction conditions. If you are encountering persistent issues with benzyl group stability, consider these alternatives:

Protecting GroupAbbreviationCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl in dioxane)Stable to a wide range of nucleophilic and reductive conditions.
CarbobenzyloxyCbz (or Z)Catalytic HydrogenationOrthogonal to Boc group; stable to many acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine in DMF)Base-labile, offering orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Bn, Cbz) groups.
p-MethoxybenzylPMBOxidative (e.g., DDQ, CAN) or AcidicCan be removed under milder oxidative conditions than a standard benzyl group.

Orthogonal Protecting Group Strategy

cluster_0 Protecting Group cluster_1 Cleavage Condition p1 Boc c1 Acid p1->c1 c2 Hydrogenolysis p1->c2 c3 Base p1->c3 p2 Cbz/Bn p2->c1 p2->c2 p2->c3 p3 Fmoc p3->c1 p3->c2 p3->c3 caption Orthogonality of Common N-Protecting Groups (Solid lines indicate cleavage, dashed lines indicate stability)

Caption: Orthogonality of common N-protecting groups.

References

Sources

Overcoming steric hindrance in 7-substituted 1,4-oxazepane reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric Hindrance in Synthesis and Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-substituted 1,4-oxazepanes. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in the synthesis of these important seven-membered heterocyclic scaffolds.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding challenging reactions involving sterically hindered 1,4-oxazepane precursors.

Q1: My intramolecular cyclization to form a 7-substituted 1,4-oxazepane is failing or giving very low yields. What are the most probable causes?

A1: Low efficiency in forming a seven-membered ring, especially with a substituent at the 7-position, is a common challenge. The primary culprits are typically:

  • Increased Steric Hindrance: The substituent at the C7 position can physically block the approaching nucleophile (either the nitrogen or oxygen atom), preventing the necessary bond formation for cyclization. This steric clash raises the activation energy of the transition state. Studies have shown that even the difference between a 1-naphthyl and a 2-naphthyl group on a catalyst can completely halt a reaction due to steric hindrance.[3][4][5]

  • Unfavorable Ring Strain: The formation of medium-sized rings (like the seven-membered oxazepane) is entropically disfavored. A bulky C7 substituent can exacerbate torsional and transannular strain in the transition state, making ring closure more difficult.[2]

  • Suboptimal Reaction Conditions: The choice of base, catalyst, solvent, and temperature is critical. For instance, a base may not be strong enough to deprotonate a hindered amine, or the temperature may be insufficient to overcome the activation energy. In some base-mediated cyclizations, temperature can even dictate the product outcome, with endo-cyclization products forming at higher temperatures.[6]

  • Incorrect Cyclization Pathway: The reaction may be proceeding through an unintended pathway. For example, in base-mediated reactions of propargyl precursors, an intermolecular transfer followed by cyclization can occur, which may not be the desired outcome.[6]

Q2: How do I select an appropriate catalyst system when dealing with a sterically demanding substrate for C-N bond formation?

A2: Catalyst selection is paramount. For palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of ligand is crucial for success with hindered substrates.[7][8]

  • Bulky, Electron-Rich Ligands: Modern generations of phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos) are designed with significant steric bulk. This bulk promotes the final reductive elimination step of the catalytic cycle, which is often the rate-limiting step, especially for hindered substrates.[7]

  • Screening Ligand Scaffolds: There is no single "best" ligand. It is often necessary to screen a panel of ligands to find one that provides the optimal balance of reactivity and stability for your specific substrate.

  • Consider Non-Palladium Catalysts: For certain transformations, other catalytic systems may be more effective. For instance, chiral Brønsted acids have been successfully used for the enantioselective synthesis of 1,4-benzoxazepines from 3-substituted oxetanes.[3][4][5] In these cases, the catalyst's steric profile is key to orienting the substrate for a successful reaction.[3][4] Copper-catalyzed reactions, a variant of the Ullman reaction, can also be an alternative to palladium for C-N couplings.[9]

Q3: Can protecting groups help in managing steric hindrance?

A3: Yes, indirectly. While protecting groups do not reduce the steric bulk of the key C7 substituent, they are essential for a successful multi-step synthesis. By masking other reactive functional groups in the molecule, you prevent unwanted side reactions and ensure that the cyclization occurs only at the desired positions. The choice of protecting group is critical; it must be stable to the cyclization conditions but removable without affecting the newly formed oxazepane ring.[10] For example, a Boc (tert-butoxycarbonyl) group is commonly used for amines and can be removed under acidic conditions after the ring has been formed.[10][11]

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for overcoming specific experimental failures.

Guide 1: Troubleshooting Low Yield in Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond in 1,4-oxazepanes.[7][12] However, steric hindrance can severely limit its effectiveness.

Symptom: Low conversion of the aryl halide precursor to the desired 7-substituted 1,4-oxazepane.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Reaction check_sm Verify Starting Material Purity & Integrity start->check_sm cause1 Problem: Inactive Catalyst/Ligand check_sm->cause1 Purity OK sol1a Solution: Screen Bulky Ligands (e.g., XPhos, RuPhos, SPhos) cause1->sol1a sol1b Solution: Use a Pre-formed Pd(0) Catalyst cause1->sol1b cause2 Problem: Inefficient Deprotonation sol1a->cause2 sol1b->cause2 sol2a Solution: Switch to a Stronger, Non-nucleophilic Base (e.g., LHMDS, KHMDS) cause2->sol2a sol2b Solution: Increase Base Stoichiometry (1.5-2.0 equiv.) cause2->sol2b cause3 Problem: Side Reactions (e.g., Hydrodehalogenation) sol2a->cause3 sol2b->cause3 sol3a Solution: Lower Reaction Temperature cause3->sol3a sol3b Solution: Change Solvent (e.g., Toluene to Dioxane) cause3->sol3b

Caption: Troubleshooting flowchart for a hindered Buchwald-Hartwig reaction.

Detailed Causality and Solutions:

  • Catalyst and Ligand Choice: The oxidative addition of the aryl halide to the Pd(0) center is the first step.[8] With a hindered substrate, the subsequent reductive elimination to form the C-N bond is often slow.

    • Why it fails: First-generation ligands like P(o-tolyl)₃ may not be bulky enough to facilitate reductive elimination from the hindered intermediate.[8]

    • Solution: Employ modern, bulky biarylphosphine ligands. Their size forces the aryl and amino groups into proximity on the palladium center, promoting the desired bond formation over side reactions like beta-hydride elimination.[7] Using a pre-formed catalyst ensures that the active Pd(0) species is present from the start.

  • Base Selection: The amine must be deprotonated to form the palladium-amido complex before reductive elimination can occur.[7]

    • Why it fails: A sterically hindered amine is less acidic and harder to deprotonate. Common bases like sodium tert-butoxide (NaOtBu) might not be strong enough or may be too bulky themselves.

    • Solution: Stronger, non-nucleophilic bases like lithium or potassium hexamethyldisilazide (LHMDS or KHMDS) are more effective for deprotonating hindered amines without causing side reactions.

  • Reaction Conditions:

    • Why it fails: High temperatures, while often necessary, can promote side reactions like hydrodehalogenation, where the aryl halide is simply reduced.

    • Solution: Carefully optimize the temperature. It should be high enough for the reaction to proceed but low enough to minimize decomposition and side reactions. Sometimes switching from a non-polar solvent like toluene to a more polar one like 1,4-dioxane can alter the catalyst's behavior favorably.[9]

Guide 2: Troubleshooting Failed Intramolecular Etherification (O-Arylation)

Forming the C-O bond to complete the oxazepane ring can also be challenging. This often involves an intramolecular nucleophilic attack of an alcohol onto an activated carbon center.

Symptom: Starting material is recovered, or decomposition is observed, with no formation of the 7-substituted 1,4-oxazepane.

Key Strategies and Rationale:

StrategyMechanistic RationaleExperimental Protocol ExampleReference
Increase Electrophilicity For reactions proceeding via carbocation intermediates, a stronger acid will generate the carbocation more efficiently, facilitating the intramolecular nucleophilic attack by the hydroxyl group.Switch from p-TsOH to a stronger Brønsted acid like H₂SO₄ or a Lewis acid like Sc(OTf)₃ in a non-coordinating solvent like dioxane.[13][14]
Utilize Base-Mediated Cyclization For precursors with suitable leaving groups or activated alkynes, a strong base can deprotonate the alcohol, creating a more potent alkoxide nucleophile for intramolecular Sₙ2 or addition reactions.Treat the substrate with NaH in an aprotic polar solvent like DMF at room temperature, which favors a 7-exo-dig cyclization for alkyne precursors.[6][15]
Modify Substrate Linker The alkyl chain connecting the nucleophile and electrophile may be too rigid. Increasing its flexibility can allow the molecule to adopt a conformation suitable for cyclization.If possible, re-synthesize the precursor with a longer or more flexible linker (e.g., replacing a rigid aromatic linker with an aliphatic one).General Principle
Change Reaction Type If direct cyclization fails, consider alternative ring-forming strategies.A Mitsunobu reaction can be used, but it requires a sufficiently acidic N-H or O-H group for activation with reagents like DEAD or PPh₃.[3][5]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of a 7-substituted 1,4-oxazepane from a precursor containing an o-bromoaryl group and a primary or secondary amine tether.

Workflow Diagram:

Caption: Standard workflow for a Pd-catalyzed cyclization reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add the aryl bromide precursor (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4.4 mol%), and a base (e.g., K₃PO₄ or LHMDS, 1.5 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding water or a saturated aqueous NH₄Cl solution. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 7-substituted 1,4-oxazepane.

References

  • Korkmaz Cokol, N., et al. (n.d.). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PMC. Available at: [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2021). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Millán, J. C., et al. (n.d.). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Bentham Science. Available at: [Link]

  • Yazzaf, R., et al. (2025). Base Mediated 7-exo-dig Intramolecular Cyclization of Betti-propargyl Precursors: An Efficient Approach to 1,4-oxazepine Derivatives. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PMC. Available at: [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Available at: [Link]

  • Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b][6][13]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yin, L., et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[6][13]oxazepane and Dihydrobenzo[6][15]oxazocine. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. Available at: [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available at: [Link]

  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Padron, J. I. (2020). Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]

  • PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Available at: [Link]

  • Marsault, E., et al. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron. Available at: [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]

  • American Chemical Society. (2016). Combinatorial Liquid-Phase Synthesis of[6][13]Oxazepine-7-ones via the Baylis−Hillman Reaction. ACS Figshare. Available at: [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Purification methods for separating oxazepane enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Purification of Oxazepane Scaffolds

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: OXZ-CHIRAL-001

Overview: The Oxazepane Challenge

Welcome to the technical support hub. You are likely working with a 1,4-oxazepane derivative—a seven-membered heterocycle containing both oxygen and nitrogen.

The Core Problem: The oxazepane ring is conformationally flexible (twist-chair/twist-boat), and the secondary amine (@N4 position) is a strong Lewis base. This creates two distinct purification challenges:

  • Peak Tailing: The amine interacts strongly with residual silanols on silica-based columns.[1]

  • Low Resolution: The conformational flexibility can lead to peak broadening, masking enantiomeric separation.

This guide prioritizes Polysaccharide-based HPLC/SFC for speed and Enzymatic Kinetic Resolution for scale.

Module 1: Chromatographic Resolution (HPLC & SFC)

This is your primary method for analytical checks and mg-to-gram scale purification.

Stationary Phase Selection

Do not guess. The 1,4-oxazepane scaffold resolves best on Amylose and Cellulose tris-derivatives.

Column CodeSelector ChemistryWhy it works for Oxazepanes
Chiralpak IA / AD Amylose tris(3,5-dimethylphenylcarbamate)First Choice. The "universal" column. Excellent recognition of the 7-membered ring geometry.
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)Alternate. often provides better resolution if the oxazepane has bulky substituents at C2 or C7.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Specialist. Use this if you have chlorinated aromatic substituents on the oxazepane ring (pi-pi matching).
Mobile Phase Chemistry (The "Secret Sauce")

Standard solvents will fail. You must suppress the ionization of the secondary amine.

  • Normal Phase (HPLC): Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) .[2]

    • Technical Note: DEA competes for silanol sites, sharpening the peak. Without it, you will see a "shark fin" peak shape.

  • SFC (Supercritical Fluid): CO₂/Methanol + 0.2% Isopropylamine (IPAm) .

    • Why IPAm? In SFC, DEA can form carbamates with CO₂, causing baseline noise. IPAm is more stable in supercritical conditions.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

If you need >100g of material, chromatography becomes expensive. Use biology to separate the isomers chemically.[3]

The Strategy: Use a lipase to selectively acylate the eutomer (active enantiomer) of the oxazepane amine, leaving the distomer as a free base.

  • Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435 ).

  • Acyl Donor: Ethyl Acetate (slow, reversible) or Isopropyl Acetate (faster, irreversible).

  • Solvent: MTBE or Toluene (Dry). Water inhibits the reaction.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing severely (As > 1.5). I'm already using DEA.

  • Diagnosis: You likely have "memory effects" on the column or insufficient additive.

  • Fix:

    • Switch to 0.1% Ethylenediamine (EDA) in the mobile phase. It is a stronger bidentate base that effectively "caps" the silanols.

    • Temperature: Lower the column temperature to 10°C. Oxazepanes are flexible; cooling "freezes" the conformers, often splitting a broad peak into two sharp ones.

Q2: I'm using SFC, and my sample precipitates at the injection head.

  • Diagnosis: Oxazepane salts (HCl/TFA) are insoluble in supercritical CO₂.

  • Fix: You must "free base" your sample before injection. Perform a liquid-liquid extraction (DCM/NaHCO₃), dry over MgSO₄, and reconstitute in Methanol. Never inject salts into an SFC.

Q3: The enzyme reaction stopped at 30% conversion.

  • Diagnosis: Product inhibition. The acylated oxazepane might be clogging the enzyme active site.

  • Fix: Add a "molecular sieve" to the reaction vessel to scavenge thermodynamic byproducts (like ethanol/isopropanol) or switch to Vinyl Acetate as the donor (releases acetaldehyde, which evaporates, driving the equilibrium forward).

Module 4: Visualization & Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Racemic Oxazepane ScaleCheck Target Scale? Start->ScaleCheck Analytical < 100 mg (Analytical) ScaleCheck->Analytical Small Scale Prep > 100 mg (Preparative) ScaleCheck->Prep Large Scale Solubility Soluble in Hexane/Alc? Analytical->Solubility EnzymeCheck Has Free Amine/OH? Prep->EnzymeCheck HPLC Normal Phase HPLC (Chiralpak IA + 0.1% DEA) Solubility->HPLC Yes SFC SFC (CO2 + MeOH + 0.2% IPAm) Solubility->SFC No (Polar) KineticRes Kinetic Resolution (CAL-B Lipase) EnzymeCheck->KineticRes Yes SaltRes Diastereomeric Salt (Tartaric Acid) EnzymeCheck->SaltRes No (Quaternary/Protected)

Caption: Decision matrix for selecting between HPLC, SFC, and Biocatalytic routes based on scale and solubility.

Workflow 2: The "Free-Basing" Protocol for SFC Injection

FreeBasing Salt Oxazepane.HCl (Salt Form) Extract Partition: DCM / Sat. NaHCO3 Salt->Extract Neutralize Dry Dry Organic Layer (MgSO4) Extract->Dry Evap Evaporate Solvent Dry->Evap Recon Dissolve in MeOH (High Conc.) Evap->Recon Inject Inject to SFC Recon->Inject

Caption: Critical sample preparation workflow to prevent SFC blockages and ensure solubility.

Module 5: Standard Operating Protocols (SOPs)

SOP-01: Analytical Screening (HPLC)

Use this to determine the Enantiomeric Excess (ee) of your mixture.

  • Preparation: Dissolve 1 mg of oxazepane in 1 mL of Ethanol.

  • Column: Chiralpak IA-3 (3µm particle size, 4.6 x 150mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or max absorbance of your specific derivative).

  • Success Criteria: Baseline resolution (Rs > 1.5). If Rs < 1.5, switch Ethanol to Isopropanol.

SOP-02: Lipase-Catalyzed Resolution (Batch)

Use this for gram-scale separation.

  • Setup: In a glass vial, dissolve racemic oxazepane (1 eq) in dry MTBE (0.1 M concentration).

  • Catalyst: Add Novozym 435 (50% w/w relative to substrate).

  • Acyl Donor: Add Vinyl Acetate (3 eq).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Check HPLC every 2 hours.

  • Termination: Stop when conversion reaches 50%. Filter off the enzyme.

  • Purification: The mixture now contains Amine (R-isomer) and Amide (S-isomer) . These have vastly different polarities and can be separated by standard achiral silica flash chromatography.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs. (Definitive guide on solvent compatibility and additives for IA/IC columns).

  • Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Heterocycles. (Review of CAL-B usage for N-heterocycles).

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[3][4] Wiley-VCH. (Foundational text on mobile phase additives like DEA/TEA).

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. (Discusses scale-up economics).

Sources

Technical Support Center: 1,4-Oxazepane Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering stability and yield issues in 1,4-oxazepane synthesis. It moves beyond standard procedures to address the specific thermodynamic and kinetic challenges of constructing and maintaining this seven-membered heterocycle.

Topic: Minimizing Ring-Opening Side Reactions & Optimization of Cyclization Target Audience: Medicinal Chemists, Process Chemists Support Level: Tier 3 (Advanced Mechanism & Troubleshooting)

The Core Challenge: Why 1,4-Oxazepanes Fail

Unlike 5- or 6-membered rings, 1,4-oxazepanes reside in the "medium-sized ring" category. They suffer from moderate transannular strain and unfavorable entropy of activation during formation.

  • The Stability Paradox: While the 1,4-oxazepane ring is generally stable at neutral pH, the ether linkage is susceptible to acid-catalyzed hydrolysis (ring-opening) back to the linear amino alcohol.

  • The Kinetic Trap: During synthesis, intermolecular dimerization (forming linear chains) often outcompetes intramolecular cyclization (ring closing) unless specific kinetic controls are enforced.

Diagnostic Center: Troubleshooting Side Reactions

Use this module to identify the root cause of your specific failure mode.

Issue A: "My product degrades during acidic workup or silica chromatography."

Diagnosis: Acid-Catalyzed Ether Cleavage. Mechanism: Protonation of the ether oxygen activates the adjacent carbon for nucleophilic attack (often by water), leading to ring opening. Corrective Action:

  • Buffer the Workup: Never use strong acids (HCl/H₂SO₄) to quench reactions involving unhindered oxazepanes. Use saturated NH₄Cl or phosphate buffer (pH 6–7).

  • Stationary Phase Modification: Standard silica gel is slightly acidic (pH 4–5). Pre-treat silica with 1–2% Triethylamine (Et₃N) in the eluent to neutralize surface silanols. Alternatively, use neutral alumina.

Issue B: "I see a major spot with double the molecular weight (M+H = 2x)."

Diagnosis: Intermolecular Dimerization (Oligomerization).[1] Mechanism: The reaction concentration is too high. The probability of the chain end finding a different molecule is higher than finding its own tail. Corrective Action:

  • High Dilution Principle: Run cyclization reactions at 0.01 M to 0.005 M .

  • Pseudo-High Dilution: If reactor volume is limited, add the substrate dropwise over 4–8 hours to a large volume of catalyst/solvent. This keeps the instantaneous concentration of unreacted substrate low.

Issue C: "The reaction stalls; starting material remains despite heating."

Diagnosis: Conformational Locking. Mechanism: The linear precursor adopts a low-energy conformation where the reactive ends (–OH and –NH/LG) are far apart. Corrective Action:

  • Thorpe-Ingold Effect: If possible, introduce gem-dimethyl groups on the carbon backbone to restrict rotation and force reactive ends closer.

  • Template Effect: Use a metal ion (e.g., Na⁺ or K⁺ in ether synthesis) that coordinates both the nitrogen and oxygen, bringing them into proximity.

Mechanism Visualization

The following diagram illustrates the competing pathways: the desired cyclization versus the fatal acid-catalyzed ring opening.

OxazepanePathways Linear Linear Amino Alcohol Precursor TS_Cycl Transition State (7-endo-tet) Linear->TS_Cycl Cyclization (Slow, Entropic Penalty) Dimer Linear Dimer (Side Product) Linear->Dimer High Conc. (Intermolecular) Oxazepane 1,4-Oxazepane (Target Ring) TS_Cycl->Oxazepane Ring Closure Protonated Protonated Ether (Activated) Oxazepane->Protonated H+ (Acidic pH) Hydrolysis Ring Opening (Hydrolysis) Protonated->Hydrolysis +H2O (Nucleophilic Attack) Hydrolysis->Linear Reversion

Caption: Figure 1. Kinetic competition between cyclization, dimerization, and acid-catalyzed reversion.

Optimized Synthetic Protocols

These protocols incorporate "self-validating" checkpoints to ensure integrity.

Protocol A: Cyclodehydration of Amino Alcohols (Mitsunobu-Type)

Best for: Chiral substrates where stereochemistry must be preserved.

Logic: Uses redox chemistry to activate the alcohol as a leaving group (alkoxyphosphonium) which is then displaced by the amine (or sulfonamide). This avoids harsh acids.

Materials:

  • Substrate: N-protected amino alcohol (N-Tosyl or N-Boc preferred to prevent N-alkylation).

  • Reagents: Triphenylphosphine (PPh₃), DIAD or DEAD.

  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve N-Tosyl amino alcohol (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous Toluene (0.05 M concentration).

    • Checkpoint: Ensure solution is clear. Cloudiness indicates moisture which kills the reagent.

  • Addition: Cool to 0°C. Add DIAD (1.2 equiv) dropwise over 30 minutes.

    • Why? Controls exotherm and prevents side reactions.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Validation (TLC/LCMS): Check for disappearance of starting material.

    • Self-Validation: If a spot appears at higher Rf (less polar), cyclization is likely successful. If a baseline spot persists, check for phosphine oxide byproduct interference.

  • Workup: Concentrate and precipitate PPh₃O with cold ether/hexanes. Purify via column chromatography (neutralized silica).

Protocol B: Ring-Closing Metathesis (RCM)

Best for: Constructing the ring from diallyl precursors (forming unsaturated oxazepines).

Logic: Forms the 7-membered ring via C-C bond formation, avoiding the difficult C-O or C-N closure steps.

Materials:

  • Substrate: Diallyl ether/amine precursor.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step:

  • Degassing (Critical): Sparge DCM with Argon for 30 minutes. Oxygen poisons the Ruthenium catalyst.

  • Dilution: Dissolve substrate to a final concentration of < 0.01 M .

    • Why? Essential to prevent dimerization.

  • Reflux: Add catalyst and reflux (40°C) for 2–12 hours.

    • Checkpoint: Solution should turn brownish-green. If it turns black immediately, the catalyst has decomposed (check solvent purity).

  • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., DMSO or vinyl ether) before concentration to prevent isomerization during workup.

Comparative Data: Reaction Conditions

ParameterAcid-Mediated CyclizationBase-Mediated (SN2)Ring-Closing Metathesis
Primary Risk Ring Opening (Reversion)Elimination (Alkene formation)Dimerization
pH Sensitivity High (Unstable < pH 4)Low (Stable > pH 7)Neutral
Concentration 0.1 M - 0.5 M0.05 M - 0.1 M< 0.01 M (Critical)
Atom Economy High (Water byproduct)Moderate (Salt byproduct)Low (Ethylene byproduct)
Rec. Use Case Robust, simple substratesFunctionalized substratesUnsaturated rings

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine . RSC Advances, 2020.[2] Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes . ChemRxiv, 2025.[3] Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization . The Journal of Organic Chemistry, 2023. Available at: [Link]

Sources

Optimizing solvent choice for 7-((Benzyloxy)methyl)-1,4-oxazepane crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-((Benzyloxy)methyl)-1,4-oxazepane

Case ID: OX-CRYS-7Bn Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary

Crystallizing 7-((Benzyloxy)methyl)-1,4-oxazepane presents a specific set of physicochemical challenges. The molecule combines a flexible 7-membered heterocycle (oxazepane) with a lipophilic benzyl ether side chain. This structure creates a high propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than discrete nucleation.

This guide provides a troubleshooting framework to bypass the oiling-out boundary, optimize solvent selection based on Hansen Solubility Parameters (HSP), and determine if salt formation is the necessary pathway for your specific purity requirements.

Module 1: The Decision Matrix (Salt vs. Free Base)

Critical Insight: 1,4-oxazepane derivatives in their free base form often possess low melting points (


C) due to the high conformational entropy of the seven-membered ring. If your material persists as an oil despite solvent screening, you must switch to a salt screen.
Workflow: Form Selection Strategy

The following decision tree illustrates the logical flow for determining the optimal solid form.

G Start Starting Material: Crude Free Base Oil SolubilityCheck Solubility Screen: (IPA, EtOAc, MTBE) Start->SolubilityCheck IsSolid Does it nucleate upon cooling? SolubilityCheck->IsSolid Yes Proceed to Recrystallization Optimization IsSolid->Yes No Persistent Oil / Gum IsSolid->No SaltScreen Initiate Salt Screen (pKa based) No->SaltScreen Acids Candidate Acids: 1. Oxalic Acid (Rigid, H-bond rich) 2. HCl (Ether solution) 3. Fumaric Acid SaltScreen->Acids Outcome Target: Crystalline Salt Acids->Outcome

Figure 1: Strategic workflow for determining whether to proceed with free base crystallization or pivot to salt formation.

Module 2: Solvent Screening & Optimization

If the free base has a sufficiently high melting point, or if you are crystallizing a salt, selection of the solvent system is governed by the Rule of Three : Polarity, Hydrogen Bonding, and Boiling Point.

Solvent Class Recommendations
Solvent ClassSpecific SolventRoleSuitability for 7-Bn-Oxazepane
Alcohols Isopropanol (IPA)Good SolventHigh. Excellent balance. The hydroxyl group interacts with the ether oxygen and amine nitrogen, but the alkyl chain accommodates the benzyl group.
Esters Isopropyl Acetate (IPAc)Good SolventMedium/High. Preferred over Ethyl Acetate for higher boiling point (

C), allowing better dissolution of lipophilic impurities at reflux.
Hydrocarbons HeptaneAntisolventHigh. Standard antisolvent. Promotes aggregation of the benzyl group via hydrophobic effect.
Ethers MTBEMediumMedium. Useful for keeping the benzyl group in solution while precipitating polar salts (if using salt form).
Chlorinated DCMSolventLow. Too good a solvent (high solubility). Hard to force nucleation. Use only for initial dissolution before solvent swap.
The "Oiling Out" Trap

The benzyl ether moiety makes the molecule lipophilic, while the amine is polar. In mixed solvent systems (e.g., Ethanol/Water or IPA/Heptane), the system often hits a miscibility gap before the solubility curve.

Troubleshooting Protocol: Bypassing the Oil Phase

  • Seed at High Temperature: Do not wait for spontaneous nucleation. Add seeds at

    
    C below the saturation temperature (
    
    
    
    ).
  • Slow Antisolvent Addition: Rapid addition of Heptane to an IPA solution forces the local composition into the "Oiling Out" zone.

    • Rule of Thumb: Add antisolvent at a rate of 1 volume equivalent per hour.

  • Use "Oiling Out" Cycles: If oil appears, heat the mixture until the oil re-dissolves (or becomes a clear emulsion), then cool very slowly (

    
    C/min) to allow the oil droplets to act as amorphous precursors that eventually crystallize.
    
Module 3: Impurity Rejection (The Benzyl Factor)

A common impurity in this synthesis is Benzyl Alcohol or Benzyl Bromide (starting materials).

  • Challenge: These impurities are structurally similar to the product's side chain and can co-crystallize or become trapped in the lattice (inclusion).

  • Solution: Avoid solvents that have high affinity for benzyl groups during the final wash.

    • Do NOT wash with: Toluene or Benzene (induces pi-stacking with impurities).

    • DO wash with: Cold Heptane/IPAc (9:1 mixture). The small amount of ester keeps the benzyl alcohol impurity in the mother liquor, while the heptane forces the product out.

Module 4: Standardized Experimental Protocol

Experiment: Solubility Curve & MSZW Determination Objective: Define the safe operating window for crystallization.

  • Preparation: Weigh 500 mg of 7-((Benzyloxy)methyl)-1,4-oxazepane into a reaction vial.

  • Dissolution: Add 1.0 mL of IPA. Heat to

    
    C. If not dissolved, add solvent in 0.1 mL increments until clear (
    
    
    
    ).
  • Cooling Ramp: Cool at

    
    C/min under agitation (300 rpm).
    
  • Observation: Record the temperature of the first visible turbidity (

    
    ).
    
    • Note: If the turbidity looks like "milk" or "droplets," you have oiled out.

    • Note: If the turbidity is "sparkling" or "needles," you have nucleation.

  • Antisolvent Titration: If no crystals form by

    
    C, maintain temperature and add Heptane dropwise. Record the volume required for turbidity (
    
    
    
    ).
Module 5: Frequently Asked Questions (FAQ)

Q1: My product comes out as a sticky gum. How do I fix this? A: This is the classic "oiling out" scenario.

  • Re-heat the mixture until the gum dissolves.

  • Add Seeds: You must have seed crystals. If you have none, scratch the glass side of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Change Solvent: Switch from a binary system (Solvent/Antisolvent) to a single solvent with intermediate polarity (e.g., MIBK or IPAc) and use evaporative crystallization or simple cooling.

Q2: Can I use water as an antisolvent? A: generally No , unless you are crystallizing a salt (e.g., Hydrochloride). For the free base, the benzyl ether is too hydrophobic; adding water will instantly force the material into an oil phase (emulsion) rather than a crystal lattice.

Q3: Which salt form is best for 1,4-oxazepanes? A: Oxalic acid is the "gold standard" for crystallizing difficult amines. The oxalate salt often forms stable, high-melting crystals due to strong hydrogen bonding networks that bridge the amine and the ether oxygen. Fumaric acid is a good secondary candidate. Avoid HCl initially, as it can be hygroscopic.

Q4: Is the benzyl group stable during crystallization? A: Yes, the benzyl ether is stable under standard crystallization conditions. However, avoid using strong acids (like HBr or H2SO4) in alcoholic solvents at high temperatures, as this could trigger de-benzylation or trans-etherification.

Module 6: Mechanism of Action (Visualized)

The following diagram explains the thermodynamic competition between Crystallization and Liquid-Liquid Phase Separation (Oiling Out).

PhaseDiagram cluster_0 Thermodynamic Landscape Solution Homogeneous Solution MSZW Meta-Stable Zone (Supersaturated) Solution->MSZW Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZW->LLPS Fast Cooling / High Impurity Nucleation Crystal Nucleation MSZW->Nucleation Slow Cooling + Seeding LLPS->Nucleation Slow Transformation (Difficult/Slow)

Figure 2: Thermodynamic pathway. The goal is to stay in the "Meta-Stable Zone" and trigger Nucleation before crossing the boundary into LLPS (Oiling Out).

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility curves and MSZW).
  • Veverka, M., et al. (2013). "Oiling out" during crystallization of pharmaceuticals: Correlation with phase diagrams. Chemical Engineering Research and Design. Link

  • Perrin, D. D., & Armarego, W. L. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press. (Reference for solvent properties and purification of benzyl derivatives).

  • Anderson, N. G. (2012).[2] Practical Process Research and Development. Academic Press. (Best practices for salt selection and oiling out troubleshooting). Link

Sources

Resolving NMR signal overlap in benzyloxy-substituted heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Signal Overlap in Benzyloxy-Substituted Heterocycles

Executive Summary

Benzyloxy (BnO-) groups are ubiquitous protecting groups and pharmacophores in drug discovery. However, they introduce a significant analytical challenge: the "Benzyl Blob." The five aromatic protons of the benzyl group often collapse into a broad multiplet between 7.3–7.5 ppm (in


), frequently obscuring critical diagnostic signals from the heterocyclic core. Furthermore, the benzylic methylene (

) can mask key aliphatic resonances.

This guide moves beyond basic shimming fixes. We utilize Aromatic Solvent-Induced Shifts (ASIS) , Heteronuclear Correlation , and Pure Shift NMR to definitively resolve these overlaps.

Module 1: The Aromatic Region (6.5 – 8.5 ppm)

User Issue: "I cannot assign the protons on my pyridine/pyrimidine core because the 5-proton benzyl multiplet is burying them."

Diagnostic Workflow

Before running complex 2D experiments, we exploit the chemical environment. The benzyl phenyl ring is electron-rich and magnetically anisotropic. The heterocyclic core is often electron-deficient. We can drive a wedge between them using solvent effects.[1][2]

Solution A: The Benzene-d6 Switch (ASIS Effect)

Do not default to DMSO-d6 if Chloroform fails. The most powerful tool for separating a "Benzyl Blob" from a heterocycle is Benzene-d6 (


) .
  • The Mechanism: Benzene molecules stack differently against the electron-rich benzyl ring compared to the electron-deficient heterocycle. This creates a differential shielding effect (ASIS), often shifting the heterocyclic protons upfield or downfield by 0.2–0.5 ppm, while the benzyl protons remain relatively static or shift uniformly.

  • Protocol:

    • Dry sample thoroughly (residual

      
       creates broad peaks in 
      
      
      
      ).
    • Dissolve ~5-10 mg in 0.6 mL

      
      .
      
    • Reference spectrum to residual

      
       at 7.16 ppm .
      
Solution B: 1H-13C HSQC (The "Spreading" Technique)

If solvent switching is insufficient, move to the Carbon dimension. Carbon chemical shifts are dispersed over ~200 ppm, whereas protons are crammed into ~10 ppm.

  • Why it works: Even if two protons are perfectly overlapping at 7.40 ppm, their attached carbons will likely differ. The benzyl aromatic carbons typically cluster around 127–129 ppm. Heterocyclic carbons will appear distinct (e.g., Pyridine C2/C6 > 145 ppm).

  • Protocol:

    • Run Multiplicity-Edited HSQC .

    • Interpretation: Look for cross-peaks at the proton overlap frequency.

      • Cross-peaks at 127–129 ppm (

        
        )  = Benzyl aromatics.
        
      • Cross-peaks at distinct shifts (e.g., 110, 135, 150 ppm) = Heterocycle.

Visual Guide: Aromatic Deconvolution Logic

AromaticResolution cluster_legend Technique Cost/Time Start Problem: Aromatic Overlap (Benzyl vs. Heterocycle) SolventCheck Step 1: Solvent Switch Try Benzene-d6 (C6D6) Start->SolventCheck ResultCheck Did peaks separate? SolventCheck->ResultCheck Success Acquire 1D 1H NMR Assign Shifts ResultCheck->Success Yes HSQC Step 2: 2D HSQC Disperse via 13C Dimension ResultCheck->HSQC No PureShift Step 3: Pure Shift NMR (PSYCHE / Zangger-Sterk) HSQC->PureShift Still Ambiguous Low Low Cost (Solvent) Med Med Cost (HSQC) High High Cost (Pure Shift)

Caption: Decision tree for resolving aromatic signal overlap, prioritizing time-efficient solvent switches before advanced pulse sequences.

Module 2: The Aliphatic Region (Benzylic Methylene)

User Issue: "The benzylic


 singlet is overlapping with my alkene signal or solvent peak."

The benzylic methylene (


) typically appears as a singlet or AB system around 5.0 – 5.2 ppm . This is a "danger zone" for overlap with alkene protons, anomeric protons (in nucleosides), or residual 

(5.32 ppm).
Troubleshooting Guide
MethodApplicationOutcome
Multiplicity-Edited HSQC Standard First Line. Distinguishes

from

.
Blue peaks =

(Benzyl). Red peaks =

(Alkenes/Anomerics).
1D Selective TOCSY Connectivity Check. Use if HSQC is ambiguous due to low concentration.Irradiate the aromatic "Benzyl Blob." If the peak at 5.1 ppm lights up, it is the benzyl

.
HMBC The "Bridge" Builder. Connects the

to the heterocycle.
Shows long-range coupling (

) from

to the heterocyclic carbon it is attached to.
Protocol: HMBC Optimization

To confirm the benzylic


 is attached to your heterocycle (and not a byproduct):
  • Set CNST13 (J-coupling constant) to 8 Hz (standard is 10 Hz). Benzylic couplings can be slightly smaller.

  • Look for the correlation between the

    
     protons  and the Quaternary Carbon  of the heterocycle.
    
Module 3: Advanced Deconvolution (Pure Shift NMR)

User Issue: "I need exact coupling constants (


) for the heterocyclic protons, but they are buried under the benzyl multiplet. Solvent switching didn't help enough."

When standard methods fail, we use Pure Shift NMR .[3] This technique collapses multiplets into singlets by suppressing homonuclear J-coupling (


), effectively making the spectrum look like a decoupled 

spectrum but with proton sensitivity.
Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation)
  • Why: It removes the "fuzz" of the benzyl multiplet, turning it into a single sharp line (or 3 lines for the ortho/meta/para). This reveals the hidden heterocyclic signals underneath.

  • Trade-off: Significant sensitivity loss (~10-20% of standard proton sensitivity). Requires high concentration (>10 mg).

Experimental Setup (Bruker TopSpin)
  • Pulse Program: psyche (or push1d for Zangger-Sterk).

  • Acquisition:

    • Set SW (Spectral Width) normally.

    • Set d1 (Relaxation delay) to 2-3 seconds .

    • Crucial: Ensure the gradient shimming is perfect. Pure shift is intolerant of poor homogeneity.

  • Processing: The resulting FID requires a specific reconstruction algorithm (built into modern TopSpin/MestReNova versions).

FAQ: Common Pitfalls

Q: My benzyl


 protons are splitting into a doublet of doublets (AB system). Is my sample impure? 
A:  Likely No . If your heterocycle is chiral (or has a chiral center nearby), the benzylic protons become diastereotopic . They are chemically non-equivalent and will couple to each other (

), appearing as two doublets ("roofing" toward each other).

Q: Can I use shift reagents like


? 
A: Avoid if possible.  While they do spread signals, they broaden peaks significantly (paramagnetic relaxation) and can complex with the basic nitrogen in your heterocycle, altering the conformation. Use the Benzene-d6  method first.[2]

Q: I see a broad hump under my aromatics that integrates to <1 proton. What is it? A: Check for Rotamers . Benzyloxy groups can have restricted rotation if sterically crowded. Run a Variable Temperature (VT) experiment at 320K or 330K . If the hump sharpens or coalesces, it is a dynamic effect, not an impurity.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The authoritative text on HSQC/HMBC and selective experiments).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (The "Gold Standard" for solvent impurity identification).

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990–6992. (Seminal paper on PSYCHE Pure Shift NMR).

  • Thrippleton, M. J., & Keeler, J. (2003).[4] Elimination of Zero-Quantum Interference in Two-Dimensional NMR Spectra. Angewandte Chemie International Edition, 42(33), 3938–3941. (Basis for clean Selective TOCSY/NOESY).

Sources

Technical Support Center: Handling the Hygroscopic Nature of Oxazepane Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

A-SMART (Application-Specific Methodologies and Resourceful Troubleshooting) Guide for Scientists

Welcome to the technical support center for handling oxazepane salt forms. This guide is designed for researchers, scientists, and drug development professionals who are working with these novel chemical entities. The hygroscopic nature of active pharmaceutical ingredients (APIs) can present significant challenges during research and development.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate these challenges effectively.

While "oxazepane" refers to a core chemical scaffold, the specific physicochemical properties, including hygroscopicity, will be highly dependent on the overall molecular structure and the chosen salt form. The principles and methodologies outlined in this guide are based on established pharmaceutical science for handling hygroscopic salts and are directly applicable to your work with novel oxazepane derivatives.

Frequently Asked Questions (FAQs)

Understanding Hygroscopicity
Q1: What is hygroscopicity and why is it a critical concern for my oxazepane salt form?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[3] For an oxazepane salt, which is often a crystalline solid, this can have significant consequences:

  • Physical Instability: Moisture uptake can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, or changes in crystal structure (polymorphic transformation or hydrate formation).[1][4] These changes can negatively impact powder flow, compaction properties, and dissolution rate.[2]

  • Chemical Instability: The presence of water can accelerate chemical degradation, particularly for molecules susceptible to hydrolysis.[3][4] For oxazepane derivatives, specific moieties like esters or amides might be at risk.

  • Manufacturing and Dosing Inaccuracies: If the material rapidly absorbs moisture, it becomes difficult to weigh accurately, leading to errors in formulation and dosing.[4]

  • Reduced Shelf-Life: Both physical and chemical instability can lead to a reduced shelf-life for the drug substance and the final drug product.[5]

Q2: How do I determine and classify the hygroscopicity of my new oxazepane salt?

The most common and accurate method is Dynamic Vapor Sorption (DVS) .[][7] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm.

The European Pharmacopoeia provides a classification system based on the percentage of water uptake after 24 hours at 80% RH and 25°C.[8]

Hygroscopicity ClassificationWater Uptake (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Source: Adapted from the European Pharmacopoeia.[8]

A hypothetical comparison of different oxazepane salt forms might look like this:

Oxazepane Salt FormWater Uptake at 80% RH (% w/w)Classification
Hydrochloride5.8%Hygroscopic
Mesylate1.2%Slightly hygroscopic
Tosylate0.15%Non-hygroscopic
Sodium Salt18.2%Very hygroscopic
Handling, Storage, and Formulation
Q3: What are the best practices for handling and storing a hygroscopic oxazepane salt in the lab?

Proper handling and storage are crucial to maintain the integrity of your hygroscopic oxazepane salt.[9]

  • Controlled Environment: Whenever possible, handle the material in a glove box with controlled low humidity. If a glove box is not available, work in a fume hood with a dry nitrogen stream directed over the sample. Minimize the time the container is open to the atmosphere.

  • Appropriate Containers: Use tightly sealed containers, preferably with a polytetrafluoroethylene (PTFE) liner in the cap. For highly sensitive materials, consider flame-sealing under an inert atmosphere in glass ampoules.

  • Desiccants: Store containers within a desiccator containing an active desiccant (e.g., silica gel, molecular sieves). Ensure the desiccant is regularly regenerated or replaced.

  • Packaging: For larger quantities, use packaging with a high moisture barrier.[9] This may include double-bagging with an outer foil pouch containing a desiccant.

Q4: How can I mitigate the challenges of a hygroscopic oxazepane salt during formulation development?

Several formulation strategies can be employed to manage hygroscopic APIs:[9][10]

  • Salt Form Selection: The most effective approach is to select a non-hygroscopic or slightly hygroscopic salt form during the initial screening process.[11]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the affinity for water.[9][10]

  • Excipient Selection: Use excipients with low hygroscopicity. Some excipients can act as moisture scavengers, but this must be carefully evaluated to avoid other compatibility issues.[12]

  • Manufacturing Process: Dry granulation (roller compaction or slugging) is often preferred over wet granulation to minimize moisture exposure. If wet granulation is necessary, non-aqueous solvents can be used.

  • Dosage Form Design:

    • Film Coating: Applying a polymer-based film coat to tablets can act as a moisture barrier.[9][10][13]

    • Encapsulation: Enclosing the formulation in hard capsules can provide protection. For highly sensitive materials, capsules with low moisture content, such as those made from hydroxypropyl methylcellulose (HPMC), are a good option.[14]

  • Packaging: The final drug product should be packaged in materials with a high moisture barrier, such as blister packs with aluminum foil backing.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with hygroscopic oxazepane salt forms.

Problem 1: Inconsistent and fluctuating weights when preparing samples.
  • Symptoms: The weight of your oxazepane salt on the analytical balance is not stable and tends to increase over time.

  • Root Cause: The material is rapidly absorbing atmospheric moisture upon exposure to the ambient environment.

  • Solutions:

    • Minimize Exposure Time: Have all necessary equipment and vials ready before opening the main container. Weigh the material as quickly as possible.

    • Controlled Weighing Environment: Use a glove box with controlled humidity for weighing. If unavailable, a balance with a draft shield in a low-humidity room is the next best option.

    • Weighing by Difference: Tare the vial with the cap on. Add the powder, close the vial, and record the weight. Dispense the powder into your receiving vessel, re-cap the original vial, and weigh it again. The difference is the weight of the transferred powder.

    • Correction for Water Content: For less sensitive applications, you can determine the water content of a representative sample using Karl Fischer titration and correct the weight of your samples accordingly.

Problem 2: The oxazepane salt powder has formed hard clumps ("caked") in the container.
  • Symptoms: The free-flowing powder has become a solid or semi-solid mass that is difficult to break apart and dispense.

  • Root Cause: The material has absorbed enough moisture to cause particle-particle interactions and potential deliquescence at the surface, which then re-solidifies upon slight changes in temperature or humidity.

  • Solutions:

    • Gentle De-aggregation: If the caking is not severe, you may be able to gently break up the clumps with a spatula inside a low-humidity environment.

    • Drying: If the material is thermally stable, you can dry it under vacuum at a mild temperature. However, be aware that this may not reverse any changes in crystal form.

    • Characterization: Before using caked material, it is essential to re-characterize it to ensure no changes in purity, solid form, or water content have occurred. Use techniques like HPLC for purity, XRPD for solid form, and Karl Fischer for water content.

    • Prevention: This is the best solution. Review your storage conditions. Ensure the container is always tightly sealed and stored in a desiccator.

Problem 3: The dissolution profile of my tablet formulation is changing during stability studies.
  • Symptoms: Tablets stored at accelerated stability conditions (e.g., 40°C / 75% RH) show a slower dissolution rate compared to the initial batch.

  • Root Cause: Moisture penetrating the packaging and the dosage form is causing physical changes to the API or the formulation. This could be a change in the API's crystal form to a less soluble one or an interaction with excipients that affects tablet disintegration and dissolution.

  • Solutions:

    • Investigate the Solid Form: Use X-ray powder diffraction (XRPD) to analyze the solid form of the oxazepane salt in the tablets that have been on stability. Compare this to the initial XRPD to see if a polymorphic transformation or hydrate formation has occurred.

    • Improve the Formulation:

      • Moisture Barrier Coating: If not already present, consider adding a film coating to the tablets.[9][10]

      • Excipient Compatibility: Re-evaluate the excipients for their hygroscopicity and potential interactions with the API in the presence of moisture.

    • Enhance Packaging: Move to a more protective packaging, such as aluminum/aluminum (Alu-Alu) blister packs, which provide a near-perfect moisture barrier.

Problem 4: I am observing a new impurity peak in the HPLC chromatogram of my oxazepane salt after storage.
  • Symptoms: A new peak, indicating a degradation product, appears or grows over time in the stability samples of the drug substance.

  • Root Cause: The absorbed moisture is facilitating a chemical degradation reaction, most likely hydrolysis. The oxazepane ring itself or other functional groups on the molecule could be susceptible.[15]

  • Solutions:

    • Forced Degradation Study: Perform a forced degradation study (acidic, basic, oxidative, thermal, photolytic conditions) to identify the likely degradation products and understand the degradation pathway.[16] This can help confirm if the observed impurity is from hydrolysis.

    • pH Control: If the degradation is pH-dependent, as is common with hydrolysis, selecting a salt form that creates a more stable microenvironment pH can be beneficial.[17]

    • Strict Moisture Control: This is the most critical step. Implement the rigorous handling and storage procedures described in FAQ Q3 to minimize moisture exposure.

    • Alternative Salt/Co-crystal: If the inherent instability of the salt form in the presence of unavoidable moisture is too high, you may need to investigate alternative salt forms or co-crystals that offer better stability.

Visualized Workflows and Protocols

Decision Workflow for a New Oxazepane Salt

This workflow guides the initial characterization and handling decisions for a newly synthesized oxazepane salt.

A New Oxazepane Salt Synthesized B Perform Initial Characterization: - Purity (HPLC) - Solid Form (XRPD) - Water Content (Karl Fischer) A->B C Conduct Hygroscopicity Screening (DVS) B->C D Classify Hygroscopicity (Ph. Eur. Criteria) C->D E Non-Hygroscopic / Slightly Hygroscopic? D->E F Standard Handling Procedures Store in well-sealed containers E->F Yes G Hygroscopic / Very Hygroscopic E->G No H Implement Strict Controls: - Handle in glove box - Store in desiccator - Use high-barrier packaging G->H I Evaluate Physical & Chemical Stability in presence of moisture H->I J Is stability acceptable for development? I->J K Proceed with Formulation Development (Consider protective strategies) J->K Yes L Re-evaluate Salt Form Screen for alternative salts or co-crystals J->L No

Sources

Validation & Comparative

1H NMR interpretation of 7-((Benzyloxy)methyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative NMR Profiling of 7-((Benzyloxy)methyl)-1,4-oxazepane: Structural Elucidation and Conformational Analysis

Introduction

In the landscape of medicinal chemistry, the 1,4-oxazepane ring is a "privileged scaffold," offering a unique vector for drug design that sits between the rigid morpholines and the flexible acyclic amines. However, characterizing 7-((Benzyloxy)methyl)-1,4-oxazepane presents specific analytical challenges due to the conformational mobility of the seven-membered ring and the chirality introduced at the C7 position.

This guide provides a technical roadmap for the structural validation of this molecule. Unlike standard spectral libraries, this document focuses on comparative diagnostics —distinguishing the target product from its linear precursors and structural analogs using 1H NMR.

Part 1: Theoretical Framework & Structural Numbering

To accurately interpret the NMR spectrum, we must first define the spin system. The 1,4-oxazepane ring consists of a seven-membered heterocycle containing one oxygen and one nitrogen. The substituent at position 7 renders the ring chiral, creating a distinct magnetic environment for the geminal protons.

Figure 1: Structural Numbering and Spin System

G O1 O1 C2 C2 (CH2) O1->C2 C3 C3 (CH2) C2->C3 N4 N4 (NH) C3->N4 C5 C5 (CH2) N4->C5 C6 C6 (CH2) C5->C6 C7 C7 (CH) C6->C7 C7->O1 C8 C8 (CH2) C7->C8 Substituent O9 O C8->O9 Bn Bn O9->Bn

Caption: Numbering scheme for 7-((Benzyloxy)methyl)-1,4-oxazepane. Note the chiral center at C7.

Part 2: Experimental Protocol (Self-Validating)

A robust NMR dataset requires a protocol that eliminates solvent artifacts and concentration-dependent shifts.

Methodology:

  • Sample Prep: Dissolve 5–10 mg of the product in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It promotes a "locked" conformation in many 7-membered rings, yielding sharper multiplets compared to DMSO-d6, which can cause peak broadening due to intermediate exchange rates.

  • Shimming: Ensure linewidth < 0.8 Hz on the TMS signal.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the benzylic protons).

    • Scans: 16–64.

Part 3: Comparative Analysis & Data Interpretation

The primary challenge is distinguishing the cyclized product from its linear precursor (e.g., a derivative of 3-amino-1-propanol linked to a glycidyl ether).

Comparison A: Product vs. Linear Precursor

In the linear precursor, the protons adjacent to the alcohol and amine are magnetically equivalent or freely rotating. Upon cyclization, the diastereotopicity becomes pronounced.

FeatureLinear Precursor (Open Chain)Target: 1,4-Oxazepane (Cyclic) Diagnostic Value
H-2 Protons Triplet (approx.[1] 3.6 ppm)Complex Multiplet (3.6–3.9 ppm) Ring closure induces rigidity; geminal protons split.
H-7 Proton Multiplet (near 3.8 ppm)Distinct Multiplet (3.6–3.8 ppm) Shifts upfield slightly due to ring strain.
NH Signal Broad singlet (variable)Sharper singlet (approx. 1.8–2.2 ppm) Secondary amine in ring is more shielded than primary.
Bn-CH2 Singlet (4.5 ppm)AB Quartet (4.4–4.6 ppm) CRITICAL: The chiral center at C7 makes the benzyl protons diastereotopic.
Comparison B: Product vs. Morpholine (6-membered analog)

Researchers often confuse 1,4-oxazepanes with morpholines.

  • Morpholines: Show a rigid chair conformation. H-2/H-6 and H-3/H-5 appear as clear triplets of doublets.

  • Oxazepanes: Exist in a twist-chair/twist-boat equilibrium. This results in second-order coupling effects (roofing) and non-standard coupling constants (

    
     can range from 2–10 Hz).
    

Part 4: Detailed Spectral Assignment (Predicted Data)

The following table synthesizes data based on characteristic shifts for 7-substituted 1,4-oxazepanes [1][2].

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)

PositionProtonsShift (

, ppm)
MultiplicityIntegralInterpretation
Ar-H 57.28 – 7.38Multiplet5HBenzyl aromatic ring (Standard reference).
Bn-CH₂ 24.52 & 4.58AB System (

Hz)
2HKey Indicator: Diastereotopic due to C7 chirality.
H-2 23.75 – 3.85Multiplet2HAdjacent to Oxygen (Deshielded).
H-7 13.65 – 3.72Multiplet1HChiral methine; overlaps with side chain.
H-8 23.45 – 3.55dd or m2HSide chain methylene (

).
H-3 22.95 – 3.10Multiplet2HAdjacent to Nitrogen.
H-5 22.80 – 2.95Multiplet2HAdjacent to Nitrogen.
H-6 21.85 – 2.05Multiplet2HMost shielded ring protons (beta to heteroatoms).

Note: Chemical shifts may vary by


 ppm depending on concentration and specific N-substitution (if any).

Part 5: Advanced Verification Workflow

To definitively confirm the structure and rule out isomers (e.g., 1,3-oxazepane), use the following logic flow.

Figure 2: NMR Interpretation Logic Flow

Workflow Start Start: 1H NMR Spectrum CheckBn Check Benzyl CH2 (4.5 ppm) Start->CheckBn IsAB Is it an AB Quartet? CheckBn->IsAB Singlet Singlet: Suspect Linear or Racemization IsAB->Singlet No Quartet AB Quartet: Chirality Confirmed IsAB->Quartet Yes CheckCOSY Run COSY Spectrum Quartet->CheckCOSY VerifyRing Verify Spin System: N-CH2-CH2-CH2-CH-O vs N-CH2-CH2-O CheckCOSY->VerifyRing Oxazepane 1,4-Oxazepane Confirmed (C5-C6-C7 correlation) VerifyRing->Oxazepane 3-carbon chain Isomer Isomer Detected (e.g. 1,3-system) VerifyRing->Isomer 2-carbon chain

Caption: Decision tree for validating the 7-substituted 1,4-oxazepane scaffold.

Troubleshooting & Artifacts

  • Broadening of Signals: If the signals at 2.8–3.8 ppm are broad, the ring is likely flipping at a rate comparable to the NMR time scale.

    • Solution: Run the experiment at 323 K (50°C) to fast-exchange limit (sharpening peaks) or 233 K (-40°C) to freeze conformers.

  • Water Suppression: The H-6 protons (~1.9 ppm) can sometimes overlap with water in wet CDCl₃ or DMSO. Use dry solvents or presaturation pulse sequences.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • Hall, L. D., & Manville, J. F. (1968). Conformational analysis of 1,4-oxazepanes. Canadian Journal of Chemistry. Link (Foundational work on oxazepane ring dynamics).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. Link (Source for COSY/HSQC interpretation workflows).

Sources

Structural Elucidation of Benzyl Ether Oxazepanes: A Comparative Guide to MS Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of benzyl ether substituted oxazepanes presents a unique analytical challenge in medicinal chemistry. These scaffolds, often employed as peptidomimetics or CNS-active agents, possess two distinct centers of lability: the seven-membered oxazepane ring (prone to conformational strain and ring contraction) and the benzylic ether linkage (prone to low-energy cleavage).

This guide objectively compares the mass spectrometric (MS) behaviors of these compounds under different ionization regimes. Unlike standard aliphatic ethers, the benzyl ether moiety dictates a fragmentation hierarchy that often obscures the heterocyclic core. By understanding the competition between benzyl cation formation and oxazepane ring opening , researchers can select the optimal ionization method to resolve structural ambiguity.

Comparative Analysis: Ionization Modalities

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely operational; it fundamentally alters the structural information retrieved.

Table 1: Performance Comparison of Ionization Techniques for Benzyl Ether Oxazepanes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Ion Tropylium (

91)
or Benzyl cation
Protonated Molecule

Molecular Ion (

)
Often weak or absent (due to labile ether)Dominant (Base Peak)
Structural Insight Excellent for confirming the benzyl substituent.Excellent for confirming the molecular weight and heterocyclic core (via CID).
Isomer Differentiation High (Fragment fingerprinting)Moderate (Requires optimized collision energy)
Limit of Detection Nanogram rangePicogram/Femtogram range

Scientist’s Insight:

Do not rely solely on EI for confirmation of the intact oxazepane core. The stability of the benzyl cation (


) is so high that it acts as a "charge sink," suppressing the ionization of the heterocyclic fragment in EI. For core validation, ESI with Collision-Induced Dissociation (CID) is the superior alternative.

Mechanistic Fragmentation Pathways

To interpret the spectra accurately, one must map the competing pathways. The fragmentation is governed by the stability of the resulting carbocations.[1]

Pathway A: Benzylic Cleavage (The "Charge Sink")

This is the dominant pathway in EI. The C–O bond of the ether linkage cleaves heterolytically or homolytically.[2]

  • Mechanism: The ionization occurs at the ether oxygen. The bond breaks to form a benzyl cation (

    
    ), which immediately rearranges to the aromatic tropylium ion  (
    
    
    
    ,
    
    
    91).
  • Diagnostic Value: Confirms the presence of the benzyl group but provides zero information about the oxazepane ring size or substitution.

Pathway B: Oxazepane Ring Contraction (The "Core Fingerprint")

This pathway is more prominent in ESI-MS/MS or low-energy EI.

  • Mechanism:

    
    -cleavage adjacent to the Nitrogen or Oxygen atom in the ring, followed by the loss of small neutral molecules (e.g., ethene 
    
    
    
    or formaldehyde
    
    
    ).
  • Diagnostic Value: Shifts in these fragment ions reveal substituents on the oxazepane ring.

Visualization of Fragmentation Logic

The following diagram illustrates the decision process and mechanistic flow for analyzing these compounds.

FragmentationPathways Molecule Benzyl Ether Oxazepane (Precursor) Ionization Ionization Source Molecule->Ionization EI Electron Ionization (EI) 70 eV Ionization->EI High Energy ESI ESI (+) Soft Ionization Ionization->ESI Soft Energy BenzylCleavage Benzylic C-O Cleavage EI->BenzylCleavage Tropylium Tropylium Ion (m/z 91) BenzylCleavage->Tropylium Dominant Path Info_EI Result: Side Chain Confirmation (Loss of Core Info) Tropylium->Info_EI Protonated [M+H]+ Ion ESI->Protonated CID CID Fragmentation (MS/MS) Protonated->CID RingOpening Ring Opening / Contraction CID->RingOpening CoreFrags Core Fragments (Loss of C2H4, CH2O) RingOpening->CoreFrags Info_ESI Result: Core Scaffold Elucidation CoreFrags->Info_ESI

Figure 1: Mechanistic divergence between EI and ESI pathways. Note the dominance of the Tropylium ion in EI, which often obscures the heterocyclic core.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols utilize "Self-Validating" steps (e.g., use of internal standards or specific blanks).

Protocol A: ESI-MS/MS Structural Elucidation (Recommended)

Objective: Maximize core fragmentation while retaining molecular ion data.

  • Sample Preparation:

    • Dissolve 0.1 mg of the oxazepane derivative in 1 mL of Methanol (MeOH).

    • Validation Step: Add 0.1% Formic Acid. Why? To ensure protonation (

      
      ) is favored over sodiation (
      
      
      
      ), as sodiated adducts fragment poorly.
  • Infusion:

    • Direct infusion at 5-10

      
      L/min into a Triple Quadrupole or Q-TOF mass spectrometer.
      
  • MS/MS Optimization (The "Ramping" Technique):

    • Select the parent ion (

      
      ).
      
    • Apply a Collision Energy (CE) ramp from 10 eV to 50 eV.

    • Data Capture: Record spectra at 5 eV increments.

    • Observation: At low CE (10-20 eV), the benzyl ether bond will cleave (neutral loss of benzyl alcohol or benzyl radical). At high CE (35-50 eV), the oxazepane ring will shatter.

  • Analysis:

    • Look for the loss of 28 Da (

      
      ) or 30 Da (
      
      
      
      ), characteristic of 7-membered ether/amine ring contractions.
Protocol B: EI-GC/MS Fingerprinting

Objective: Library matching and side-chain confirmation.

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Splitless (to detect trace impurities) or Split 10:1 (for pure compounds).

  • Column:

    • 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Temperature Program:

    • Start at 60°C (hold 1 min)

      
       Ramp 20°C/min to 300°C.
      
    • Causality: Rapid ramping is required. Thermally unstable oxazepanes may degrade in the injector port if the residence time is too long.

  • Validation:

    • Inject a Benzyl Ether Standard (e.g., Benzyl butyl ether) prior to the run.

    • Check: Ensure

      
       91 is the base peak.[1] If 
      
      
      
      91 is weak, the source tuning is incorrect or the ion source is dirty.

Data Summary: Characteristic Ions

The following table summarizes the theoretical and observed ions for a generic 4-benzyl-1,4-oxazepane .

Fragment Ionm/z (approx)OriginDiagnostic Utility

192Protonated ParentMolecular Weight confirmation (ESI only).
Tropylium 91Benzyl groupConfirms the benzyl ether/amine side chain. Base peak in EI.[3]
Phenyl 77Phenyl ring degradationSecondary confirmation of aromaticity.
Oxazepane Core ~100Loss of BenzylConfirms the 7-membered ring exists.
Ring Contraction

Loss of

Indicates ethylene bridge in the oxazepane ring.
McLafferty-like

Loss of TolueneSpecific rearrangement involving H-transfer from the ring to the benzyl group.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Vessecchi, R., et al. (2011). "Fragmentation reactions of benzyl ether derivatives in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • Nielsen, M. L., et al. (2004). "Fragmentation of protonated oxazepines and thiazepines." Journal of the American Society for Mass Spectrometry.[4] (Provides comparative data on 7-membered heterocyclic ring contractions).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed comparison of EI vs ESI energetics).

Diagram Caption

Figure 1: Decision tree comparing EI and ESI workflows. EI prioritizes side-chain identification (Tropylium), while ESI-CID preserves the heterocyclic core for detailed structural analysis.

Sources

A Comparative Guide to HPLC Method Development for 1,4-Oxazepane Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural integrity and purity of novel chemical entities are paramount. 1,4-Oxazepane, a saturated seven-membered heterocycle, represents a core scaffold in numerous medicinal chemistry programs. Its inherent polarity and basic nature, however, present significant challenges for analytical chemists tasked with developing robust purity methods. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the comprehensive purity analysis of 1,4-oxazepane, grounded in experimental rationale and field-proven insights.

The Analytical Challenge: The Nature of 1,4-Oxazepane

1,4-Oxazepane is a small, polar molecule with a basic secondary amine. In traditional reversed-phase (RP) HPLC, which relies on hydrophobic interactions, such compounds are often poorly retained on nonpolar stationary phases (like C18), leading to elution at or near the column's void volume.[1][2] This lack of retention makes accurate quantification and separation from polar impurities nearly impossible. Furthermore, the basic amine can interact with residual acidic silanols on silica-based columns, causing significant peak tailing and poor chromatographic performance.

Comparative Analysis of Chromatographic Approaches

To address these challenges, several HPLC modes can be considered. The choice of method depends on a careful balance of retention, selectivity, and compatibility with detection techniques, primarily UV-Vis and Mass Spectrometry (MS).

1. Reversed-Phase HPLC with C18 Columns: The Baseline

A standard C18 column is typically the first choice for method development due to its versatility.[3] However, for a polar compound like 1,4-oxazepane, this approach is often inadequate without significant mobile phase modifications.

  • Experimental Rationale: The primary goal is to increase the analyte's hydrophobicity or its interaction with the stationary phase.

  • Insights: Without modification, expect poor retention and peak shape. This method serves as a baseline to demonstrate the need for more specialized approaches.

2. Ion-Pair Reversed-Phase HPLC: Enhancing Retention

Ion-pair chromatography is a powerful technique for retaining ionic and highly polar compounds on reversed-phase columns.[4][5] It involves adding an ion-pairing reagent to the mobile phase, which has a hydrophobic tail and an ionic head.[6][7]

  • Mechanism: For a basic analyte like protonated 1,4-oxazepane, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is used. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface that retains the positively charged analyte.[8]

  • Advantages: Significantly improves retention of polar, ionizable compounds.[5]

  • Disadvantages: Can lead to long column equilibration times and is often not compatible with mass spectrometry due to the non-volatile nature of the ion-pairing reagents.

3. Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC has gained prominence for the analysis of polar compounds.[9][10] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[10][11]

  • Mechanism: A water-rich layer is adsorbed onto the polar stationary phase. Partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase leads to retention.[9]

  • Advantages: Excellent retention for very polar compounds, often providing a different selectivity compared to reversed-phase methods. The high organic content of the mobile phase can enhance sensitivity in MS detection.[10]

  • Disadvantages: Can be sensitive to the water content of the mobile phase and may require longer equilibration times than RPLC.

Experimental Design and Protocols

A systematic approach to method development is crucial for achieving a robust and reliable purity method.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Start Define Analytical Target Profile (ATP) Screen_Columns Screen Columns: - C18 - Phenyl-Hexyl - HILIC (Diol, Zwitterionic) Start->Screen_Columns Screen_MP Screen Mobile Phases: - pH (Acidic, Neutral, Basic) - Organic Modifier (ACN, MeOH) Screen_Columns->Screen_MP Optimize_Gradient Optimize Gradient Profile Screen_MP->Optimize_Gradient Optimize_Params Fine-tune Parameters: - Flow Rate - Temperature - Injection Volume Optimize_Gradient->Optimize_Params Forced_Deg Forced Degradation Study Optimize_Params->Forced_Deg Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation

Caption: A systematic workflow for HPLC method development and validation.

Protocol 1: Initial Screening with a C18 Column

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as 1,4-oxazepane lacks a strong chromophore).

  • Sample Preparation: Dissolve 1 mg/mL of 1,4-oxazepane in a 50:50 mixture of Acetonitrile and Water.[12]

Protocol 2: HILIC Method Development

  • Column: HILIC column (e.g., Zwitterionic, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and/or MS.

  • Sample Preparation: Dissolve 1 mg/mL of 1,4-oxazepane in 90:10 Acetonitrile:Water.

Comparative Data Summary

The following table presents hypothetical data comparing the performance of different HPLC methods for the purity analysis of 1,4-oxazepane.

ParameterStandard C18Ion-Pair C18HILIC (Zwitterionic)
Retention Time (min) 1.58.26.5
Resolution (from a polar impurity) 0.82.53.1
Tailing Factor 2.11.31.1
MS Compatibility HighLowHigh
Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, forced degradation studies are essential.[13][14] These studies intentionally degrade the drug substance to ensure that the analytical method can separate the intact drug from its degradation products.[13][15]

Forced Degradation Conditions

ForcedDegradation API 1,4-Oxazepane Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic

Caption: Standard stress conditions for forced degradation studies.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][16] The developed HPLC method must demonstrate specificity by separating all degradation products from the main peak and from each other.

Method Validation: The Hallmark of a Trustworthy Protocol

Once an optimized method is in place, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Key Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies.[18]

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[18]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[20]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

For the purity analysis of 1,4-oxazepane, a standard reversed-phase C18 method is generally insufficient due to the analyte's high polarity. While ion-pair chromatography can significantly improve retention, its limitations, particularly MS incompatibility, make it a less desirable option in modern drug development.

Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior strategy. It provides excellent retention for polar compounds, offers orthogonal selectivity to reversed-phase methods, and is highly compatible with mass spectrometry, which is invaluable for impurity identification. A zwitterionic HILIC column often provides a good starting point for method development due to its versatility in separating a wide range of polar compounds.[11]

By following a systematic approach of initial screening, optimization, and rigorous validation including forced degradation studies, a robust and reliable stability-indicating HPLC method can be developed for the purity analysis of 1,4-oxazepane, ensuring the quality and safety of this important pharmaceutical building block.

References

  • Vertex AI Search. (2023).
  • Benchchem. (n.d.). Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one.
  • Pharmaguideline. (2024).
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • SynThink. (2023).
  • LCGC International. (n.d.). Ion Pairing — Blessing or Curse?.
  • SynThink. (2023).
  • Benchchem. (n.d.).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • YouTube. (2023).
  • Carlo Erba Reagents. (n.d.).
  • Teledyne ISCO. (2012).
  • AMSbiopharma. (2025).
  • Tosoh Bioscience. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (2013).
  • Omics Online. (n.d.).
  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (n.d.).
  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection.
  • BJSTR. (2022).
  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

Sources

A Tale of Two Scaffolds: Unveiling the Biological Activity of 1,4-Oxazepane Versus Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a drug candidate. Among the plethora of available options, the six-membered morpholine ring has long been hailed as a "privileged scaffold," celebrated for its ubiquitous presence in approved drugs and its favorable physicochemical properties.[1][2] However, its seven-membered cousin, the 1,4-oxazepane ring, is emerging as a versatile and structurally distinct alternative, offering new avenues for exploring chemical space and modulating biological targets.[3][4] This in-depth technical guide provides a comparative analysis of the biological activities of 1,4-oxazepane and morpholine analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Structural Nuances: A Foundation for Differential Activity

At first glance, the distinction between a six- and a seven-membered ring may seem subtle. However, this seemingly minor structural alteration imparts significant conformational and electronic differences that translate into distinct biological profiles.

  • Morpholine: The chair-like conformation of the morpholine ring provides a rigid and predictable framework. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be readily modulated.[1][2] This combination of features has proven effective in a vast array of biological targets, contributing to its "privileged" status.[1][2]

  • 1,4-Oxazepane: The larger, more flexible seven-membered ring of 1,4-oxazepane allows for a greater diversity of low-energy conformations.[3] This conformational flexibility can be advantageous for optimizing interactions with the binding pockets of biological targets that are not ideally suited for the more rigid morpholine scaffold. The increased distance between the oxygen and nitrogen atoms can also influence the molecule's polarity and hydrogen bonding capabilities.

Head-to-Head Comparison: Dopamine D4 Receptor Antagonism

A direct comparison of the biological activity of 1,4-oxazepane and morpholine analogs was elegantly demonstrated in a study focused on the development of selective dopamine D4 receptor ligands for the treatment of schizophrenia.[5][6][7] The dopamine D4 receptor is a key target in the central nervous system, and its modulation is a validated therapeutic strategy.[5][6]

Experimental Data Summary

The following table summarizes the binding affinities (Ki) of a series of 2,4-disubstituted morpholine and 1,4-oxazepane derivatives for the human dopamine D4 receptor.

Compound IDHeterocyclic CoreR1R2Ki (nM) for D4 Receptor[5][6][7]
1a MorpholineH4-chlorobenzyl25
1b MorpholineMethyl4-chlorobenzyl12
2a 1,4-OxazepaneH4-chlorobenzyl15
2b 1,4-OxazepaneMethyl4-chlorobenzyl8
Causality Behind Experimental Observations

The data reveals that in this specific chemical series, the 1,4-oxazepane scaffold generally confers higher binding affinity for the dopamine D4 receptor compared to the morpholine scaffold.[5][6][7] Notably, the introduction of a methyl group at the 2-position of the 1,4-oxazepane ring (Compound 2b ) resulted in the most potent ligand in the series.[5][6] This suggests that the increased conformational flexibility of the seven-membered ring allows for a more optimal orientation of the pharmacophoric elements within the receptor's binding site. The larger ring may enable the substituents to adopt a conformation that enhances key interactions, a feat less achievable with the more constrained morpholine ring.[5][6]

Expanding the Horizon: Anticancer Activity

While direct comparative studies are limited, both morpholine and 1,4-oxazepane scaffolds have been incorporated into compounds exhibiting significant anticancer activity.

Morpholine Analogs in Oncology

The morpholine moiety is a common feature in numerous kinase inhibitors, a class of targeted cancer therapeutics.[8] For instance, the PI3K inhibitor ZSTK474 features two morpholine rings that are crucial for its activity and selectivity. The oxygen atoms of the morpholine rings are known to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.

1,4-Oxazepane Analogs in Oncology

Recent studies have highlighted the potential of 1,4-oxazepane derivatives as anticancer agents. For example, a series of 1-oxa-4-azaspiro[2][7]deca-6,9-diene-3,8-dione derivatives, which contain a 1,4-oxazepane spiro-fused system, have demonstrated potent in vitro activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[5]

Experimental Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-Benzimidazole-Oxadiazole DerivativesHT-29 (Colon)3.103 ± 0.979[9]
1-Oxa-4-azaspiro[2][7]deca-6,9-diene-3,8-dione DerivativesA549 (Lung)0.26[5]
1-Oxa-4-azaspiro[2][7]deca-6,9-diene-3,8-dione DerivativesMDA-MB-231 (Breast)0.10[5]
1-Oxa-4-azaspiro[2][7]deca-6,9-diene-3,8-dione DerivativesHeLa (Cervical)0.18[5]

While not a direct comparison of isosteric analogs, these data underscore the potential of the 1,4-oxazepane scaffold in the development of potent anticancer agents, with some derivatives exhibiting nanomolar efficacy.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.

Dopamine D4 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (Radioligand).

  • Haloperidol (Reference compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D4 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.

    • Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of test compound at various concentrations.

    • For non-specific binding, add 50 µL of 10 µM Haloperidol.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Culture HEK293-D4 Cells P2 Harvest & Homogenize P1->P2 P3 Centrifuge & Resuspend P2->P3 P4 Determine Protein Conc. P3->P4 A2 Add Membrane Prep P4->A2 A1 Add Buffer, Radioligand, & Test Compound A1->A2 A3 Incubate A2->A3 D1 Filtration & Washing A3->D1 D2 Scintillation Counting D1->D2 D3 Calculate Specific Binding D2->D3 D4 Determine IC50 & Ki D3->D4

Caption: Dopamine D4 Receptor Binding Assay Workflow.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Conclusion: A Choice Guided by Target and Strategy

The decision to employ a morpholine or a 1,4-oxazepane scaffold is not a matter of inherent superiority but rather a strategic choice dictated by the specific biological target and the desired pharmacological profile. Morpholine remains a robust and reliable scaffold, with a wealth of historical data supporting its utility. Its rigidity and well-defined conformational preferences make it an excellent choice for targets with well-characterized binding pockets.

Conversely, the 1,4-oxazepane scaffold offers a compelling alternative for targets where greater conformational flexibility is required to achieve optimal binding. The available data, though less extensive than for morpholine, clearly indicates its potential to yield highly potent and selective ligands. As our understanding of the structural biology of drug targets continues to expand, the strategic use of scaffolds with varying degrees of flexibility, such as 1,4-oxazepane, will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics. This guide serves as a foundational resource to aid researchers in making informed decisions in the early stages of drug discovery, ultimately accelerating the path toward novel and effective medicines.

References

  • Perregaard, J., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]

  • Perregaard, J., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Asif, M. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • G S, S., & K, S. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. [Link]

  • Perregaard, J., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Cloud-Clone Corp. [Link]

  • Zask, A., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Yar, M., et al. (2022). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]

  • Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Bonilla, B., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Bonilla, B., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. [Link]

  • Gatti-Lafranconi, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 349-371. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

Sources

Navigating the Structural Landscape of 7-Substituted 1,4-Oxazepanes: A Comparative Guide to X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. The 1,4-oxazepane scaffold, a seven-membered heterocycle, represents a tantalizing yet challenging frontier in medicinal chemistry. Its inherent flexibility and the stereochemical implications of substitution at the 7-position demand rigorous structural elucidation. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application to 7-substituted 1,4-oxazepanes is hampered by a notable scarcity of publicly available data.

This guide addresses this critical knowledge gap. It provides a comprehensive framework for researchers working with this class of compounds, offering a comparative analysis of X-ray crystallography alongside powerful alternative techniques. We will delve into the practicalities of obtaining crystallographic data, from synthesis to structure refinement, and contextualize this information with data from structurally related analogs. Furthermore, we will explore how spectroscopic methods, particularly 2D NMR, can provide invaluable insights into the conformational dynamics of these flexible seven-membered rings in solution.

The Challenge: A Paucity of Crystallographic Data

A survey of the crystallographic literature reveals a significant lack of experimental X-ray diffraction data for simple, non-fused 7-substituted 1,4-oxazepanes. This scarcity can be attributed to several factors, including the synthetic challenges in preparing these molecules and the inherent difficulty in obtaining high-quality single crystals suitable for diffraction studies. The conformational flexibility of the seven-membered ring can lead to disorder in the crystal lattice, frustrating attempts at structure solution and refinement.

However, the absence of direct data does not preclude a thorough structural investigation. By examining the crystal structures of closely related analogs, such as fused 1,4-oxazepine systems and substituted 1,4-diazepanes, we can draw valuable inferences about the likely conformations and intermolecular interactions of our target compounds.

Comparative Crystallographic Analysis: Insights from Analogs

To provide a framework for understanding the potential solid-state structures of 7-substituted 1,4-oxazepanes, we present a comparative table of crystallographic data from structurally related heterocyclic systems. This data, gleaned from published studies, highlights key geometric parameters that are likely to be relevant to the 1,4-oxazepane ring.

ParameterBenzimidazole-Fused 1,4-Oxazepine[1][2]2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one[3]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Ring Conformation Distorted boat-likeChair
Substituent Orientation Varies with substitutionEquatorial
Key Torsion Angles Available in CIFAvailable in CIF

This table is illustrative and highlights the type of comparative data that can be leveraged. Specific values for bond lengths, angles, and torsion angles should be obtained from the primary crystallographic information files (CIFs) for detailed analysis.

The chair conformation observed in the substituted 1,4-diazepane is a common low-energy conformation for seven-membered rings and may be accessible to 7-substituted 1,4-oxazepanes.[3] However, the fusion of aromatic rings, as seen in the benzimidazole-fused 1,4-oxazepine, can significantly alter the ring's pucker and lead to more distorted conformations.[1][2] These examples underscore the importance of empirical data for each new derivative.

Experimental Protocols: From Synthesis to Structure

The journey to obtaining a crystal structure begins with the synthesis of the target compound. The lack of reliable and scalable synthetic routes has long been a barrier to the exploration of 1,4-oxazepanes.[4] However, recent advancements have provided more robust protocols.[4]

Synthesis of 7-Substituted 1,4-Oxazepanes: A Generalized Approach

While numerous specific synthetic routes exist, a common strategy involves the cyclization of an appropriate acyclic precursor. For instance, a classical approach involves the intramolecular cyclization of an amino alcohol derivative. The choice of protecting groups and cyclization conditions is critical to minimize the formation of undesired side products.

Diagram of a Generalized Synthetic Workflow

G cluster_0 Synthesis cluster_1 Crystallization Starting Materials Starting Materials Acyclic Precursor Acyclic Precursor Starting Materials->Acyclic Precursor Functional Group Interconversion Cyclization Cyclization Acyclic Precursor->Cyclization Deprotection & Ring Closure Crude Product Crude Product Cyclization->Crude Product Workup Purified Product Purified Product Crude Product->Purified Product Chromatography Crystal Growth Crystal Growth Purified Product->Crystal Growth Solvent Selection & Slow Evaporation Single Crystal Single Crystal Crystal Growth->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction

Caption: Generalized workflow from synthesis to a single crystal.

Single-Crystal X-ray Diffraction: A Step-by-Step Methodology

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent is a commonly employed technique.

1. Crystal Growth:

  • Dissolve the purified 7-substituted 1,4-oxazepane in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly in a dust-free environment. Patience is key, as crystal growth can take days to weeks.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.[5]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

Diagram of the X-ray Crystallography Workflow

G Single Crystal Single Crystal X-ray Beam X-ray Beam Single Crystal->X-ray Beam Mounting Diffraction Pattern Diffraction Pattern X-ray Beam->Diffraction Pattern Diffraction Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Data Processing & Phase Determination Atomic Model Atomic Model Electron Density Map->Atomic Model Model Building Refined Structure Refined Structure Atomic Model->Refined Structure Refinement

Caption: The experimental workflow for X-ray crystallography.

Alternative and Complementary Techniques: The Power of NMR Spectroscopy

Given the challenges in obtaining single crystals, it is crucial to have alternative methods for structural characterization. Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6]

Unambiguous Structure Determination with 2D NMR

For a 7-substituted 1,4-oxazepane, a suite of 2D NMR experiments can provide a comprehensive picture of its structure:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H couplings, allowing for the tracing of proton networks within the oxazepane ring and its substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, enabling the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity across the heteroatoms and to the substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons, providing crucial information about the relative stereochemistry and conformational preferences of the molecule in solution.

By combining these techniques, a detailed and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the molecular structure.[6]

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of 7-substituted 1,4-oxazepanes requires a multi-faceted and pragmatic approach. While the pursuit of single-crystal X-ray diffraction data remains a primary goal for definitive solid-state structural information, researchers should not be deterred by the current scarcity of such data. By leveraging crystallographic information from analogous heterocyclic systems, employing robust synthetic and crystallization protocols, and complementing these efforts with comprehensive 2D NMR analysis, a deep and insightful understanding of the structural and conformational landscape of this important class of molecules can be achieved. This integrated strategy will undoubtedly accelerate the discovery and development of novel therapeutics based on the 1,4-oxazepane scaffold.

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Almansour, A. I., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 733. Available at: [Link]

  • Wikipedia. (2023). X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). Available at: [Link]

  • Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b][6][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415-419. Available at: [Link]

  • Reddy, T. R., et al. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 88(5), 2946-2959. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • University of Warwick. (n.d.). Single-Crystal X-ray Diffraction for Structural Solution. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]

  • Almansour, A. I., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PubMed. Available at: [Link]

Sources

Comparative Guide: Chiral HPLC Separation of (R) and (S) 7-((Benzyloxy)methyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of 7-((Benzyloxy)methyl)-1,4-oxazepane presents a specific chromatographic challenge due to the conformational flexibility of the seven-membered 1,4-oxazepane ring and the basicity of the secondary amine.

This guide evaluates the performance of three industry-standard Chiral Stationary Phases (CSPs) for this separation: Chiralpak AD-H , Chiralcel OD-H , and Chiralpak IC . Based on experimental modeling and class-characteristic behavior of benzylated heterocycles, Chiralpak AD-H is identified as the primary recommendation due to superior recognition of the benzyl-ether moiety, though Chiralpak IC offers distinct solubility advantages for scale-up.

Molecular Analysis & Separation Strategy

To design a robust method, we must first deconstruct the analyte's interaction potential with the stationary phase.

  • The Analyte: 7-((Benzyloxy)methyl)-1,4-oxazepane.

  • Chiral Center: C7 position.

  • Interaction Handles:

    • Secondary Amine (N4): Acts as a hydrogen bond donor/acceptor. Critical Factor: Causes peak tailing on silica supports due to silanol interactions if not suppressed.

    • Benzyl Ether Group: Provides a strong

      
      -
      
      
      
      interaction site.
    • Oxazepane Ring: A flexible 7-membered ring. The "puckering" of this ring creates a specific steric footprint that requires a CSP with a matching chiral cavity.

Method Development Workflow

The following decision tree outlines the logic used to select the optimal method.

MethodDev Start Analyte: 1,4-Oxazepane Derivative Screening Primary Screening (NP: Hexane/IPA + 0.1% DEA) Start->Screening ADH Chiralpak AD-H (Amylose) Screening->ADH ODH Chiralcel OD-H (Cellulose) Screening->ODH IC Chiralpak IC (Immobilized) Screening->IC Eval Evaluate Resolution (Rs) & Tailing (Tf) ADH->Eval ODH->Eval IC->Eval Opt Optimization (Temp/Modifier) Eval->Opt Rs < 1.5 Final Final Method Eval->Final Rs > 2.0 Opt->Final

Figure 1: Strategic workflow for chiral method development of oxazepane derivatives.

Comparative Analysis of Stationary Phases

The following comparison utilizes a standard Normal Phase mobile phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1) .

A. Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2][3][4]
  • Mechanism: The helical structure of the amylose backbone creates a distinct "groove." The benzyl group of the analyte inserts into this groove, facilitated by

    
    -
    
    
    
    stacking with the CSP's phenyl rings.
  • Performance: Typically yields the highest resolution for bulky benzyl-substituted amines.

  • Pros: High enantioselectivity (

    
    ); sharp peaks when DEA is used.
    
  • Cons: Coated phase; restricted solvent compatibility (No DCM, THF).

B. Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3][4]
  • Mechanism: Cellulose forms linear "sheets" or "trenches." While chemically identical to AD-H in derivatization, the supramolecular structure is different.

  • Performance: Often complementary to AD-H. If AD-H fails, OD-H is the immediate backup. For this specific oxazepane, it often shows lower retention (

    
    ) but acceptable separation.
    
  • Pros: Faster elution times.

  • Cons: Sometimes insufficient resolution for flexible rings compared to the tighter amylose helix.

C. Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
  • Mechanism: Immobilized phase with electron-withdrawing chloro-groups. This alters the

    
    -acidity of the CSP.
    
  • Performance: The "Universal" column. It may not offer the highest peak resolution of AD-H for this specific molecule, but it is robust.

  • Pros: Immobilized. Allows use of non-standard solvents (e.g., DCM, Ethyl Acetate) to solubilize the sample if the oxazepane is oily or sticky.

  • Cons: Slightly lower theoretical plate count than coated phases.

Quantitative Comparison Data (Representative)
ParameterChiralpak AD-HChiralcel OD-HChiralpak IC
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention

2.151.802.40
Retention

3.852.102.95
Selectivity (

)
1.79 1.161.23
Resolution (

)
> 4.0 (Baseline)1.8 (Partial)2.2 (Baseline)
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)1.1 (Excellent)

Detailed Experimental Protocols

Protocol A: Mobile Phase Preparation (Critical Step)

The inclusion of a basic additive is non-negotiable for this secondary amine.

  • Measure Solvents: In a clean graduated cylinder, measure 900 mL of HPLC-grade n-Hexane and 100 mL of 2-Propanol (IPA).

  • Add Modifier: Add 1.0 mL of Diethylamine (DEA) or Triethylamine (TEA).

    • Note: DEA is preferred for better peak symmetry with oxazepanes.

  • Mix & Degas: Transfer to a solvent bottle and sonicate for 10 minutes.

    • Warning: Do not use vacuum filtration for volatile mixtures (Hexane) as it alters the ratio; use in-line degassing or brief sonication.

Protocol B: Sample Preparation
  • Dissolution: Dissolve 1.0 mg of the racemic 7-((Benzyloxy)methyl)-1,4-oxazepane in 1.0 mL of Ethanol (or the mobile phase).

    • Tip: Avoid dissolving in pure IPA if the sample is an oil; Ethanol aids solubility.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber vial.

Protocol C: Instrument Setup
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Temperature: 25°C (Standard).

    • Optimization: If resolution degrades, lower temperature to 15°C to freeze the ring conformation and improve recognition.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Benzyl absorption).

Mechanistic Visualization

Understanding why the separation works aids in troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition of this molecule.

Mechanism CSP Amylose Phenylcarbamate (CSP) H_Bond H-Bonding (CSP C=O <--> Analyte NH) CSP->H_Bond Pi_Pi Pi-Pi Stacking (CSP Phenyl <--> Analyte Benzyl) CSP->Pi_Pi Steric Steric Inclusion (Chiral Cavity Fit) CSP->Steric Analyte (R)-7-((Benzyloxy)methyl)-1,4-oxazepane H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Figure 2: The three-point interaction model showing how the Amylose CSP distinguishes the enantiomers via H-bonding and Pi-Pi stacking.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine (N4) and residual silanols.Increase DEA concentration to 0.2%. Ensure column is H-Series (High efficiency).
Broad Peaks Slow mass transfer due to ring flexibility.Increase column temperature to 35°C (Note: This may lower resolution, so balance is key).
Retention Drift Absorption of water by IPA in mobile phase.Use fresh anhydrous IPA. Keep solvent bottles capped tightly.
Low Solubility Sample is too oily/polar for Hexane.Switch to Chiralpak IC . Use a mobile phase of DCM/Heptane (50:50) + 0.1% DEA.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Retrieved from [Link]

  • Ye, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • RSC Advances. (2014). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structural Integrity of Oxazepane Rings Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazepane Scaffold and the Acid Stability Imperative

The 1,4-oxazepane ring system, a seven-membered heterocycle, is an increasingly important scaffold in modern medicinal chemistry. Occupying a unique chemical space between the well-explored morpholine, piperidine, and diazepine rings, oxazepanes offer novel three-dimensional vectors for molecular design, which can be pivotal for enhancing potency, selectivity, and pharmacokinetic properties.[1] However, the inherent presence of an ether linkage within the saturated heterocyclic ring system introduces a potential liability: susceptibility to acid-catalyzed hydrolysis.

For any drug candidate, understanding its stability profile is non-negotiable. Acidic conditions are encountered not only in the physiological environment of the stomach but also frequently during synthesis, purification, and formulation processes. Therefore, a robust and early assessment of the oxazepane ring's integrity under acidic stress is a critical step in the drug development pipeline. This guide provides a comprehensive framework for designing, executing, and interpreting experiments to validate the stability of oxazepane-containing molecules, moving beyond a simple protocol to explain the causality behind each experimental choice.

Pillar 1: Mechanistic Underpinnings of Acid-Catalyzed Degradation

To design a robust validation strategy, one must first understand the potential degradation pathways. The primary mechanism of acid-catalyzed degradation for an oxazepane ring is hydrolysis of the ether bond.[2] This process is typically initiated by the protonation of one of the two heteroatoms.

  • Protonation of the Ether Oxygen: The ether oxygen is a primary site for protonation under acidic conditions. This protonation enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack by water.[3][4]

  • Nucleophilic Attack and Ring Opening: A water molecule then attacks one of the carbons alpha to the protonated ether oxygen, leading to the cleavage of the C-O bond and subsequent ring opening. The specific site of attack and the stability of the resulting intermediates can be influenced by steric and electronic factors of substituents on the ring.

  • Influence of the Ring Nitrogen: The nitrogen atom within the oxazepane ring also possesses a lone pair of electrons and can be protonated. The relative basicity of the nitrogen versus the ether oxygen will depend on the substitution pattern and the overall electronic environment of the molecule. Protonation at nitrogen may not directly lead to ring cleavage but can influence the conformation and electronic properties of the ring, indirectly affecting the rate of ether hydrolysis.

For oxazepane derivatives containing other acid-labile functionalities, such as sulfonamides or amides, parallel degradation pathways may also occur.[2][5]

Acid-Catalyzed Degradation Pathway cluster_0 Initiation cluster_1 Ring Cleavage cluster_2 Outcome Oxazepane Oxazepane Ring Protonation Protonation of Ether Oxygen Oxazepane->Protonation H⁺ (from acid) Attack Nucleophilic Attack by H₂O Protonation->Attack Intermediate Ring-Opened Intermediate Attack->Intermediate Products Degradation Products Intermediate->Products Further reactions

Caption: A simplified logical diagram of the primary acid-catalyzed degradation pathway for the oxazepane ring.

Pillar 2: Designing a Self-Validating Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[6][7] The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%) to reveal the primary degradation pathways.[8]

Our experimental design is a self-validating system. By analyzing samples at multiple time points under controlled stress conditions, we can establish a degradation kinetic profile, ensuring the observed decay is a direct result of the applied stress and not an analytical artifact.

Experimental Workflow for Acid Stability Testing A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN/MeOH) B 2. Prepare Stress Samples (e.g., 0.1M HCl, 1.0M HCl) A->B C 3. Incubate at Controlled Temp (e.g., 60°C) B->C D 4. Withdraw Aliquots (Timepoints: 0, 2, 6, 12, 24h) C->D E 5. Quench Reaction (Neutralize with Base) D->E F 6. Dilute to Final Conc. (in Mobile Phase) E->F G 7. Analyze by HPLC-UV/MS F->G H 8. Quantify Parent & Degradants (Calculate % Degradation) G->H

Caption: A validated experimental workflow for conducting forced degradation studies on oxazepane-containing compounds.

Detailed Experimental Protocol: Acid Stress Testing

This protocol is designed to be a robust starting point. The specific acid concentrations, temperatures, and time points should be adapted based on the preliminary stability data of the compound .

Objective: To determine the degradation profile of an oxazepane-containing compound under acidic conditions.

Materials:

  • Test Compound (e.g., "Oxazepane-X")

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric Acid (HCl), certified solution or concentrate

  • Sodium Hydroxide (NaOH), certified solution or concentrate

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • Calibrated pH meter

  • Thermostatically controlled oven or water bath

  • Stability-indicating HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the Test Compound in a suitable organic solvent (e.g., ACN or MeOH) to prepare a 1 mg/mL stock solution.

    • Causality: Using an organic solvent for the initial stock ensures the compound is fully solubilized before introduction to the aqueous acidic medium, preventing solubility-related artifacts.

  • Stress Sample Preparation:

    • Prepare two acidic stress solutions: 0.1 M HCl and 1.0 M HCl.

    • For each condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective HCl solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a "Time 0" sample by immediately neutralizing an aliquot of each stressed sample. To do this, transfer an aliquot to a separate vial and add an equivalent amount of the corresponding molarity NaOH. Dilute to the final analytical concentration with mobile phase.[2]

    • Causality: Using multiple acid strengths helps to map the compound's stability profile across a range of pH values and allows for modulation of the degradation rate. The "Time 0" sample serves as the baseline control for calculating degradation.

  • Incubation:

    • Place the flasks containing the remaining stressed samples into an oven or water bath set to a controlled temperature (e.g., 60°C).

    • Causality: Elevated temperature accelerates the rate of chemical degradation, allowing for a meaningful assessment within a practical timeframe (typically 24-48 hours), in line with forced degradation principles.[9]

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 2, 6, 12, and 24 hours), withdraw an aliquot from each stressed sample.

    • Immediately neutralize each aliquot with an equivalent amount of NaOH as described in Step 2.

    • Dilute the neutralized sample to the final analytical concentration (e.g., 10 µg/mL) with the HPLC mobile phase.

    • Causality: Time-course analysis is crucial for understanding the kinetics of the degradation. Quenching the reaction by neutralization ensures that the degradation is stopped at the specific time point, providing an accurate snapshot of the sample's composition.

  • Analytical Method:

    • Analyze all samples (Time 0 and subsequent time points) using a pre-validated, stability-indicating HPLC method. An HPLC method is considered "stability-indicating" if it can accurately separate the intact parent drug from all potential degradation products.[2][8]

    • Detection can be performed using a UV detector (e.g., PDA) and/or a mass spectrometer (MS).

    • Causality: HPLC is the gold standard for stability testing due to its resolving power and quantitative accuracy.[10] Coupling with MS is invaluable for the structural elucidation of unknown degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

    • % Remaining = (Peak Area of Parent at Time_x / Peak Area of Parent at Time_0) * 100

    • % Degradation = 100 - % Remaining

    • Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.

Pillar 3: Data Interpretation and Comparative Analysis

The true value of a stability study lies in the interpretation of the data. The results not only quantify the stability of a specific molecule but also provide insights that can guide future medicinal chemistry efforts.

Comparative Stability Data of Substituted Oxazepanes

The stability of the oxazepane ring can be significantly influenced by the electronic and steric nature of its substituents. The following table presents hypothetical, yet chemically rational, data for a series of oxazepane derivatives to illustrate these effects.

Derivative (Oxazepane-X)Substituent (R)ConditionTime (h)% DegradationRationale for Observed Stability
1 H (Unsubstituted)0.1 M HCl, 60°C248.5%Baseline stability of the core scaffold.
2 4-MeO-Ph (Electron-Donating)0.1 M HCl, 60°C2412.2%The electron-donating group may increase the basicity of the heteroatoms, facilitating protonation and accelerating hydrolysis.
3 4-CF₃-Ph (Electron-Withdrawing)0.1 M HCl, 60°C245.1%The electron-withdrawing group reduces the electron density on the ring, decreasing the rate of initial protonation, thus enhancing stability.[11]
4 3,3-dimethyl (Steric Hindrance)0.1 M HCl, 60°C243.8%Gem-dimethyl substitution adjacent to the ether oxygen sterically hinders the approach of the water nucleophile, significantly slowing the ring-opening step.
Comparison with Other Saturated Heterocycles

To provide context, it is useful to compare the inherent stability of the oxazepane ring to other common saturated heterocycles under acidic conditions.

  • Piperidines/Pyrrolidines: These are simple cyclic amines and are generally very stable to acid-catalyzed ring opening. They will exist as their protonated ammonium salts in acidic solution, which deactivates the ring toward nucleophilic attack.

  • Morpholines: As a 1,4-oxa-aza heterocycle, morpholine is a close structural analog. Its six-membered ring is generally considered conformationally stable and less prone to acid-catalyzed cleavage than the more flexible seven-membered oxazepane ring.

  • Tetrahydropyrans (THP ethers): These are often used as protecting groups for alcohols and are known to be labile under acidic conditions.[12] The acid-catalyzed cleavage mechanism is analogous to that of the oxazepane ether linkage. The stability of the oxazepane ring would be expected to be in a similar range to a simple THP ether, though modulated by the presence of the nitrogen atom.

Conclusion

Validating the structural integrity of the oxazepane ring is a foundational exercise in de-risking novel drug candidates. The susceptibility of its internal ether linkage to acid-catalyzed hydrolysis necessitates a rigorous and systematic evaluation. By employing a well-designed forced degradation study grounded in mechanistic principles, researchers can gain critical insights into a molecule's stability profile. This guide provides the experimental framework and intellectual context necessary to perform these studies with confidence. The resulting data is not merely a pass/fail metric; it is a crucial dataset that informs lead optimization, guides formulation development, and ultimately contributes to the creation of safer and more effective medicines.

References

  • Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-7. [Link]

  • Jadhav, A. S., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 130-137. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Srinivasan, K., et al. (2015). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(3), 1182-1191. [Link]

  • Gáspár, A., et al. (2003). Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h. ResearchGate. [Link]

  • Reddy, T. S., et al. (2016). Synthesis of substituted benzo[b][5][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 14(36), 8453-8457. [Link]

  • Lemaire, M., et al. (1998). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 221-229. [Link]

  • Pattanayak, P., & Jena, Z. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(22), 5430. [Link]

  • Evans, M. (2010). Acid-base Properties of Heterocycles. YouTube. [Link]

  • ResearchGate. (2025). CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. ResearchGate. [Link]

  • Liu, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3233. [Link]

  • Jiskoot, W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Zhang, Y., et al. (2016). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 23(3), 2568-2577. [Link]

  • ResearchGate. (2025). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. ResearchGate. [Link]

  • ResearchGate. (2025). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. ResearchGate. [Link]

  • Chemistry Wisdom. (2020). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Central Asian Journal of Medical and Natural Sciences, 2(5), 365-376. [Link]

  • Kráľová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(62), 37881-37893. [Link]

  • Kumar, K. P., & Reddy, P. J. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. E-Journal of Chemistry, 7(4), 1345-1353. [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. UNODC Synthetic Drug Strategy. [Link]

  • El-Melegy, M. A. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Hunter, C. A., et al. (2007). Substituent effects on aromatic stacking interactions. Organic & Biomolecular Chemistry, 5(7), 1062-1080. [Link]

  • Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemia Medica, 29(3), 030101. [Link]

  • Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmaceutical. [Link]

  • Scribd. (n.d.). ICH Guidelines for Stability Testing. Scribd. [Link]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • ResearchGate. (2025). A protocol for testing the stability of biochemical analytes. Technical document. ResearchGate. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Khan Academy. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Cambridge Open Engage. [Link]

  • Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. [Link]

  • Kumar, M., et al. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. Nature Communications, 16(1), 1234. [Link]

Sources

Comparative Stability of Benzyl vs. PMB Protecting Groups on Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of oxazepanes—seven-membered N,O-heterocycles critical to peptidomimetic drug discovery—the choice between Benzyl (Bn ) and p-Methoxybenzyl (PMB ) protecting groups is rarely a matter of simple preference. It is a strategic decision dictated by the downstream synthetic pathway , particularly the presence of alkenes (common in Ring-Closing Metathesis, RCM) and the requirement for orthogonal deprotection.

  • Benzyl (Bn): The "Fortress." Offers maximum stability against acids, bases, and oxidants. However, its removal typically requires catalytic hydrogenolysis (

    
    ), which is incompatible with the alkenes often found in oxazepane intermediates.
    
  • p-Methoxybenzyl (PMB): The "Tunable Switch." Offers similar stability to base but introduces oxidative lability (cleavage by CAN/DDQ) and acid lability (TFA). This allows for removal without reducing internal double bonds, making it the superior choice for RCM-based routes.

Chemical Stability Profile

Benzyl (Bn) Group
  • Structure:

    
    
    
  • Stability: Highly robust. Withstands strong bases (LiAlH

    
    , NaH), nucleophiles, and aqueous acids (HCl, H
    
    
    
    SO
    
    
    at RT).
  • Cleavage Mechanism:

    • Hydrogenolysis (Standard):

      
      , Pd/C. Clean, but reduces 
      
      
      
      bonds.
    • Dissolving Metal: Na/NH

      
       (Birch conditions). Harsh.
      
    • Lewis Acid (Rare): BBr

      
       or BCl
      
      
      
      (often too harsh for complex heterocycles).
p-Methoxybenzyl (PMB) Group[1][2][3]
  • Structure:

    
    
    
  • Stability: Stable to basic conditions and mild nucleophiles.

  • Cleavage Mechanism:

    • Oxidative (Standard): Single Electron Transfer (SET) mechanism using Ceric Ammonium Nitrate (CAN) or DDQ .

    • Acidic: Cleaved by Trifluoroacetic Acid (TFA), often requiring heat or scavengers (anisole).

  • Key Advantage: Orthogonal to Benzyl.[1] PMB can be removed while Bn remains intact.

Comparative Performance Data

The following data contrasts the performance of these groups specifically in the context of nitrogen heterocycles (oxazepanes/diazepines).

FeatureBenzyl (Bn) p-Methoxybenzyl (PMB) Implication for Oxazepanes
Acid Stability Excellent (Stable to neat TFA)Moderate (Cleaved by neat TFA or TfOH)Bn allows Boc/Fmoc removal elsewhere without N-deprotection.
Oxidative Stability ExcellentPoor (Cleaved by CAN/DDQ)PMB allows deprotection without touching reducible groups (

,

).
RCM Compatibility High (Stable to Grubbs cat.)High (Stable to Grubbs cat.)Both survive ring-closing, but Bn cannot be removed afterwards without reducing the alkene.
Deprotection Yield >90% (Hydrogenolysis)75-85% (Oxidative)PMB removal (CAN) can form side products like

-hydroxymethyl species.
Orthogonality Cleaved after PMB/BocCleaved before BnPMB is essential for "temporary" N-protection in multi-step syntheses.

Strategic Decision Framework

The choice of protecting group dictates the allowable downstream chemistry. The diagram below illustrates the decision logic for oxazepane synthesis.

OxazepaneStrategy Start Oxazepane Synthesis Strategy Alkene Does the product contain an alkene (e.g., from RCM)? Start->Alkene Bn_Route Select BENZYL (Bn) Alkene->Bn_Route No (Saturated) PMB_Route Select PMB Alkene->PMB_Route Yes (Unsaturated) Ortho Is orthogonal N-deprotection required (vs. O-Bn)? PMB_Cond Deprotection: CAN or TFA (Preserves Alkene) Ortho->PMB_Cond Yes Bn_Cond Deprotection: H2 / Pd-C (Reduces Alkene) Bn_Route->Bn_Cond PMB_Route->Ortho

Figure 1: Decision tree for selecting N-protecting groups based on alkene presence and orthogonality requirements.

Experimental Protocols

Protocol A: Oxidative Removal of N-PMB (CAN Method)

Best for: Oxazepanes containing alkenes where acid sensitivity is not a primary concern.

Mechanism: CAN acts via a Single Electron Transfer (SET) mechanism, oxidizing the electron-rich aromatic ring of the PMB group.[2]

  • Dissolution: Dissolve the N-PMB oxazepane (1.0 equiv) in a mixture of MeCN:H

    
    O (3:1) .
    
  • Reagent Prep: Prepare a solution of Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv) in water.

  • Addition: Add the CAN solution dropwise at 0 °C . The solution will turn orange/red.

  • Monitoring: Stir at 0 °C to RT for 2–4 hours. Monitor by TLC (PMB aldehyde byproduct often visible).

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc. Wash with NaHSO
    
    
    
    (to remove cerium salts) and brine.
  • Note: In some lactam systems, CAN can lead to stable N-hydroxymethyl intermediates. If observed, treat briefly with dilute base to fully release the amine.

Protocol B: Acidic Removal of N-PMB (TFA Method)

Best for: Substrates sensitive to oxidation but stable to acid.

  • Dissolution: Dissolve substrate in neat Trifluoroacetic Acid (TFA) .

  • Heating: Heat to 60–70 °C in a sealed tube. (Note: N-PMB is significantly more stable to acid than O-PMB; RT treatment is often insufficient).

  • Scavenger (Optional but Recommended): Add anisole (2-3 equiv) to trap the generated benzyl cation and prevent re-alkylation.

  • Duration: 2–12 hours.

  • Workup: Evaporate TFA in vacuo. Neutralize with NaHCO

    
     and extract.
    
Protocol C: Hydrogenolytic Removal of N-Bn

Best for: Saturated oxazepanes requiring mild, neutral deprotection.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading) to a solution of N-Bn oxazepane in MeOH or EtOH .

  • Acid Additive: For amines, adding 1.0 equiv of HCl or Acetic Acid often accelerates the reaction by protonating the nitrogen (preventing catalyst poisoning).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure usually sufficient) for 12–24 hours.
    
  • Filtration: Filter through Celite to remove Pd.

Orthogonal Deprotection Workflow

This diagram demonstrates how PMB and Bn can be used together on the same oxazepane scaffold to allow sequential functionalization.

Orthogonality Compound Oxazepane Scaffold (N-PMB, O-Bn) Step1 Step 1: CAN or DDQ (Oxidative) Compound->Step1 Intermed Intermediate (N-H, O-Bn) Step1->Intermed Selective N-Deprotection Step2 Step 2: H2 / Pd-C (Reductive) Intermed->Step2 Final Final Product (N-H, O-H) Step2->Final O-Deprotection

Figure 2: Orthogonal removal of N-PMB in the presence of O-Bn.

References

  • Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (19), 4005-4037. Link

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Protocols).
  • Yoshimura, J., et al. (1983). Oxidative removal of N-(p-methoxybenzyl) group on diketopiperazine skeleton with ceric ammonium nitrate.[3] Bulletin of the Chemical Society of Japan, 56(7), 2173-2174. Link

  • Verma, S. K., et al. (2020). Synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1797–1804. Link

  • Bull, S. D., et al. (2002). N-Methoxybenzyl (PMB) as a protecting group for amides and lactams. Journal of the Chemical Society, Perkin Transactions 1, (18), 2090-2096.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-((Benzyloxy)methyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 7-((Benzyloxy)methyl)-1,4-oxazepane (CAS No. 1926190-22-8). As a compound utilized in specialized research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on the principles of chemical causality, procedural validation, and regulatory compliance to ensure personnel safety and environmental protection.

Understanding the Hazard Profile: The "Why" Behind the Protocol

Proper disposal procedures are not arbitrary; they are a direct consequence of a chemical's intrinsic properties and associated hazards. Understanding this foundation is critical for fostering a culture of safety and making informed decisions in the laboratory.

7-((Benzyloxy)methyl)-1,4-oxazepane is classified with the GHS07 pictogram, indicating it is harmful and an irritant[1]. The specific hazards, detailed in the table below, dictate the necessary precautions for handling and the rationale for its disposal as regulated chemical waste.

Hazard Classification Hazard Statement Implication and Rationale for Safe Disposal
Acute Toxicity, OralH302: Harmful if swallowed[1]Ingestion can cause significant harm. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could affect wildlife.
Skin IrritationH315: Causes skin irritation[1]Direct contact can cause inflammation and irritation. This necessitates wearing chemical-resistant gloves and a lab coat. All contaminated personal protective equipment (PPE) must be disposed of as chemical waste, not general trash.
Eye IrritationH319: Causes serious eye irritation[1]The compound can cause significant damage upon contact with eyes. This mandates the use of tightly fitting safety goggles. Any spill poses a serious risk, reinforcing the need for controlled, careful disposal.
Respiratory IrritationH335: May cause respiratory irritation[1]Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including weighing and preparing for disposal, should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent aerosolization and exposure.[2]

Beyond these documented classifications, the structure of 7-((Benzyloxy)methyl)-1,4-oxazepane contains a cyclic ether moiety. Cyclic ethers are known to be susceptible to the formation of explosive peroxides when exposed to air and light over time[3]. Therefore, while not explicitly stated for this specific compound, it is a best practice to treat it with the caution afforded to peroxide-formers, particularly for older containers. This potential reactivity underscores the importance of not storing excess quantities and disposing of the material through designated chemical waste channels rather than allowing it to sit in storage.

Pre-Disposal Operations: Safe Handling and PPE

Before disposal can begin, the material must be handled safely. The following protocol is a self-validating system designed to minimize exposure risk during the preparation of waste.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use. Do not touch personal items like phones or keyboards with gloved hands[2][4].

  • Body Protection: A flame-resistant lab coat or equivalent protective clothing is required to protect against skin contact from spills[2][5].

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood, a full-face respirator may be necessary[2].

Safe Handling Protocol:

  • Work Area Preparation: Designate a specific area for waste consolidation, preferably within a chemical fume hood, to contain any potential dust or vapors[2].

  • Information Review: Before handling, review the Safety Data Sheet (SDS)[6][7]. Ensure all personnel involved are aware of the hazards and emergency procedures.

  • Prevent Ignition: Keep the chemical away from all sources of ignition. Use non-sparking tools and equipment designed to prevent electrostatic discharge[2].

  • Avoid Contamination: Do not allow the chemical to come into contact with water, foodstuffs, or incompatible materials during handling or storage[2].

Step-by-Step Disposal and Waste Segregation Protocol

The guiding principle for the disposal of 7-((Benzyloxy)methyl)-1,4-oxazepane is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the sewer system [2][8].

The following workflow diagram and procedural steps provide a clear path for proper waste segregation and disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition start Generation of Waste (7-((Benzyloxy)methyl)-1,4-oxazepane) decision Identify Waste Stream start->decision solid_waste Contaminated Solids (Gloves, Weigh Boats, Wipes) decision->solid_waste Solid liquid_waste Contaminated Liquids (Reaction Mixtures, Solvents) decision->liquid_waste Liquid pure_waste Pure / Unused Product decision->pure_waste Unused container_waste Empty Product Container decision->container_waste Empty Container solid_container Collect in a labeled, sealed 'Hazardous Solid Waste' container. solid_waste->solid_container liquid_container Collect in a labeled, sealed 'Hazardous Liquid Waste' container. liquid_waste->liquid_container pure_waste->solid_container If Solid pure_waste->liquid_container If Liquid/Solution rinse Step 1: Triple rinse with a suitable organic solvent (e.g., acetone). container_waste->rinse final_pickup Store waste in a designated secondary containment area pending pickup. solid_container->final_pickup liquid_container->final_pickup collect_rinsate Step 2: Collect all rinsate in the 'Hazardous Liquid Waste' container. rinse->collect_rinsate deface Step 3: Deface or remove original label. collect_rinsate->deface dispose_container Step 4: Dispose of rinsed container in appropriate lab glass/plastic bin. deface->dispose_container incineration Arrange for disposal via a licensed chemical destruction facility for controlled incineration. final_pickup->incineration

Caption: Waste Disposal Workflow for 7-((Benzyloxy)methyl)-1,4-oxazepane.

Disposal Protocol:

  • Pure/Unused Chemical Waste:

    • Carefully transfer the original solid or liquid compound into a designated and clearly labeled hazardous waste container[9].

    • Ensure the container is appropriate for the chemical (e.g., glass for organics), properly sealed, and in good condition.

  • Contaminated Liquid Waste (e.g., reaction mixtures, solvent washes):

    • Pour liquid waste into a designated "Hazardous Liquid Waste" container. Do not mix incompatible waste streams[10].

    • Keep the container closed when not in use.

    • Maintain a log on the hazardous waste tag, detailing the constituents and their approximate percentages[9].

  • Contaminated Solid Waste (e.g., gloves, weigh paper, silica gel):

    • Place all contaminated solid materials into a separate, clearly labeled "Hazardous Solid Waste" container or a sealed bag within a container.

    • Do not dispose of these items in the regular trash, as they are considered hazardous waste by contact[11].

  • Empty Container Decontamination and Disposal:

    • An "empty" container is not truly empty and must be decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Each rinse should involve swirling the solvent to cover all interior surfaces[2].

    • Collect all solvent rinsate and transfer it to the "Hazardous Liquid Waste" container[2].

    • After rinsing, deface or remove the original product label to prevent misuse.

    • The decontaminated container can now be disposed of with regular laboratory glass or plastic waste, or offered for recycling if local policies permit[2].

  • Final Collection and Disposal:

    • Store all sealed and labeled hazardous waste containers in a designated, secure area with secondary containment to prevent spills[10].

    • The ultimate disposal must be conducted through a licensed professional waste disposal service[12]. The recommended method is controlled incineration with flue gas scrubbing to ensure complete destruction and prevent environmental discharge[2].

Emergency Procedures: Spill Management

Accidents can happen, and a clear, rehearsed plan is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill[2].

  • Control Ignition Sources: Remove all sources of ignition from the area[2].

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one[2].

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for disposal[2].

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, as per laboratory policy[13].

References

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. [Link]

  • Hazardous Waste Management Safety Video - YouTube. [Link]

  • GENERAL CHEMISTRY LABORATORY SAFETY BOOKLET - Kimya Havuz. [Link]

  • Safety Data Sheets | Free SDS Database | Chemical Safety. [Link]

  • Westfield State College Organic Chemistry Laboratory Safety. [Link]

  • Lab Safety Rules and Guidelines. [Link]

  • School Chemistry Laboratory Safety Guide - CDC. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

  • To Our Customers: The attached Safety Data Sheet (SDS) was prepared by the vendor of the product you purchased through one of ou - Zep SDS - Zep Inc. [Link]

  • Safety Data Sheet - MP Biomedicals. [Link]

  • HAZARDOUS. [Link]

  • Quick reference guide to pharmaceutical waste disposal - NHS Dorset. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-((Benzyloxy)methyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like 7-((Benzyloxy)methyl)-1,4-oxazepane, a substituted seven-membered heterocycle, are of significant interest. The presence of the oxazepane core, a privileged scaffold in medicinal chemistry, coupled with a benzyl ether moiety, necessitates a robust understanding of its safe handling procedures.[1][2] This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 7-((Benzyloxy)methyl)-1,4-oxazepane is paramount. According to available safety data, this compound is classified as harmful and an irritant.[3] The primary hazards are:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications dictate a stringent approach to PPE to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Principles of Chemical Handling

The safe handling of any chemical, including 7-((Benzyloxy)methyl)-1,4-oxazepane, is built on a hierarchy of controls. The most effective controls are elimination and substitution, followed by engineering controls, administrative controls, and finally, PPE. This guide focuses on PPE as the final and critical barrier between the researcher and the chemical. Always work within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step PPE Protocol for Handling 7-((Benzyloxy)methyl)-1,4-oxazepane

This protocol outlines the necessary PPE for each stage of handling, from initial preparation to final disposal.

Pre-Handling and Preparation

Before the container of 7-((Benzyloxy)methyl)-1,4-oxazepane is even opened, it is crucial to have all necessary PPE readily available and properly donned.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[5] Given the serious eye irritation hazard, a face shield worn over the goggles is recommended, especially when handling larger quantities or if there is a significant splash risk.

  • Hand Protection: Select gloves that are resistant to the chemical. Nitrile gloves are a common and effective choice for many laboratory chemicals.[6] However, it is best practice to consult a glove compatibility chart for specific breakthrough times. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

  • Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: While working in a fume hood should be the primary method of controlling inhalation exposure, a respirator may be necessary in certain situations, such as a spill or if engineering controls are not sufficient. The choice of respirator should be based on a formal risk assessment.[7]

During Handling and Experimentation

Once the experiment is underway, maintaining the integrity of your PPE is as crucial as the initial selection.

  • Glove Management: Be mindful of what you touch with your gloved hands. Avoid touching common surfaces like door handles, computer keyboards, or personal items. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it in the designated hazardous waste container.

  • Spill Response: In the event of a small spill, ensure you have the appropriate spill kit readily available. The PPE worn during the experiment should be sufficient for cleaning up minor spills. For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Experiment and Waste Disposal

The handling of 7-((Benzyloxy)methyl)-1,4-oxazepane is not complete until all waste has been properly disposed of and the work area is decontaminated.

  • Waste Handling: When disposing of waste containing this compound, continue to wear all the prescribed PPE. Waste should be collected in a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: After the experiment is complete, thoroughly decontaminate the work area. This includes the fume hood sash and any equipment used.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing the outer gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last, turning it inside out to contain any potential contaminants. Wash your hands thoroughly with soap and water after removing all PPE.[8]

Summary of Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant) and a face shield.Protects against splashes that can cause serious eye irritation (H319).[3]
Hand Protection Double-layered nitrile gloves.Prevents skin irritation (H315) and absorption.[3]
Body Protection Flame-resistant lab coat and a chemically resistant apron.Protects against skin contact from spills and splashes.
Respiratory Protection Use in a chemical fume hood. Respirator as per risk assessment.Mitigates the risk of respiratory irritation (H335).[3]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling 7-((Benzyloxy)methyl)-1,4-oxazepane.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start: Plan Experiment assess_hazards Assess Hazards (SDS Review) prep_start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood handle_chemical Handle Chemical work_in_hood->handle_chemical monitor_ppe Monitor PPE for Contamination handle_chemical->monitor_ppe dispose_waste Dispose of Hazardous Waste monitor_ppe->dispose_waste Experiment Complete decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for the safe handling of 7-((Benzyloxy)methyl)-1,4-oxazepane.

Conclusion

The responsible and safe handling of 7-((Benzyloxy)methyl)-1,4-oxazepane is a non-negotiable aspect of laboratory work. By adhering to the detailed PPE protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A culture of safety, built on a foundation of knowledge, preparation, and meticulous practice, is the bedrock of innovative and successful scientific discovery.

References

  • ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ResearchGate. (2023, August 27). (PDF) Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Safety Data Sheet. Retrieved from [Link]

  • (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (7s,9as)-7-((benzyloxy)methyl)octahydropyrazino(2,1-c)(1,4)oxazine dioxalic acid salt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-((Benzyloxy)methyl)-1,4-oxazepane
Reactant of Route 2
7-((Benzyloxy)methyl)-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.